molecular formula C9H13BrClN B1518522 1-(4-Bromophenyl)propan-1-amine hydrochloride CAS No. 90485-18-0

1-(4-Bromophenyl)propan-1-amine hydrochloride

Cat. No.: B1518522
CAS No.: 90485-18-0
M. Wt: 250.56 g/mol
InChI Key: KTHQPQZHRFCWEX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13BrClN and its molecular weight is 250.56 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHQPQZHRFCWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90485-18-0
Record name 1-(4-bromophenyl)propan-1-amine hydrochloride
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Foundational & Exploratory

1-(4-Bromophenyl)propan-1-amine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)propan-1-amine hydrochloride is a primary amine hydrochloride salt with potential applications in pharmaceutical research and as a building block in organic synthesis. Its structure, featuring a bromophenyl group, suggests its utility as an intermediate in the synthesis of more complex molecules, potentially including pharmacologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, a detailed analytical methodology, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. These properties dictate its solubility, stability, and suitability for various chemical reactions and analytical methods.

PropertyValueSource
CAS Number 90485-18-0[1]
Molecular Formula C₉H₁₃BrClN[1][2]
Molecular Weight 250.56 g/mol [1][2]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point Not explicitly available. Likely a crystalline solid with a melting point above 200 °C, typical for amine hydrochlorides.General knowledge
Solubility Soluble in water and methanol. Limited solubility in non-polar organic solvents.General knowledge of amine hydrochlorides[3]
Storage Store in an inert atmosphere at room temperature.[2][2]

Spectral Data Summary

While publicly available spectra for this specific compound are limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring (typically in the range of 7.0-7.6 ppm), a multiplet for the methine proton adjacent to the amine and the phenyl ring, a multiplet for the methylene protons of the propyl chain, and a triplet for the terminal methyl group. The amine protons may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the bromophenyl ring, with the carbon attached to the bromine atom being significantly influenced. The aliphatic carbons of the propanamine chain will also have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₉H₁₂BrN) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine salt (typically a broad band in the region of 2400-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Chemical Properties and Reactivity

This compound, as a primary amine salt, exhibits reactivity characteristic of this functional group.

  • Acidity/Basicity: The ammonium group is acidic and will react with bases to liberate the free amine, 1-(4-bromophenyl)propan-1-amine. The free amine is basic and can react with acids to reform the salt.

  • Nucleophilicity of the Free Amine: The corresponding free amine is a nucleophile and can participate in various reactions, including acylation, alkylation, and condensation reactions.

  • Reactions of the Aryl Bromide: The bromo-substituent on the phenyl ring can undergo reactions typical of aryl halides, such as Suzuki, Heck, and Sonogashira cross-coupling reactions, allowing for further functionalization of the molecule.

Chemical Reactivity Overview

Caption: Key reactions of this compound.

Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of primary amines is the reductive amination of a corresponding ketone. The following is a plausible, detailed protocol for the synthesis of this compound from 1-(4-bromophenyl)propan-1-one.

Step 1: Formation of the Imine and In Situ Reduction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)propan-1-one (1.0 equivalent) in anhydrous methanol (approximately 0.5 M).

  • Amine Source: Add ammonium acetate (10 equivalents) to the solution. The large excess of the ammonia source drives the equilibrium towards the formation of the imine.

  • Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the stirred solution. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add ethyl acetate to the aqueous residue and basify with a saturated aqueous solution of sodium bicarbonate to deprotonate the amine hydrochloride and extract the free amine into the organic layer.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

Step 2: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude 1-(4-bromophenyl)propan-1-amine in a minimal amount of diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthetic Workflow Diagram

cluster_0 Reductive Amination cluster_1 Salt Formation Start Start Dissolve Ketone Dissolve Ketone Start->Dissolve Ketone 1-(4-bromophenyl)propan-1-one in Anhydrous MeOH Add NH4OAc Add NH4OAc Dissolve Ketone->Add NH4OAc Cool to 0C Cool to 0C Add NH4OAc->Cool to 0C Add NaBH3CN Add NaBH3CN Cool to 0C->Add NaBH3CN React 12-24h React 12-24h Add NaBH3CN->React 12-24h Quench & Evaporate Quench & Evaporate React 12-24h->Quench & Evaporate Basify & Extract Basify & Extract Quench & Evaporate->Basify & Extract Dry & Concentrate Dry & Concentrate Basify & Extract->Dry & Concentrate Crude Free Amine Crude Free Amine Dry & Concentrate->Crude Free Amine Dissolve Amine Dissolve Amine Crude Free Amine->Dissolve Amine Add HCl in Ether Add HCl in Ether Dissolve Amine->Add HCl in Ether Filter & Dry Filter & Dry Add HCl in Ether->Filter & Dry Final Product 1-(4-Bromophenyl)propan-1-amine HCl Filter & Dry->Final Product

Caption: Synthetic workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A robust and reliable analytical method is essential for determining the purity and concentration of this compound. The following is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted and validated for this purpose.

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the compound. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration in the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation

For use in a regulated environment, this method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC Analysis Workflow

Start Start Prepare Mobile Phase Prepare Mobile Phase Start->Prepare Mobile Phase Prepare Standard & Sample Solutions Prepare Standard & Sample Solutions Prepare Mobile Phase->Prepare Standard & Sample Solutions Equilibrate HPLC System Equilibrate HPLC System Prepare Standard & Sample Solutions->Equilibrate HPLC System Inject Solutions Inject Solutions Equilibrate HPLC System->Inject Solutions Acquire Data Acquire Data Inject Solutions->Acquire Data Process Chromatograms Process Chromatograms Acquire Data->Process Chromatograms Calculate Purity/Concentration Calculate Purity/Concentration Process Chromatograms->Calculate Purity/Concentration End End Calculate Purity/Concentration->End

Caption: General workflow for HPLC analysis.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The following information is based on general knowledge of similar amine hydrochlorides and should be supplemented with a thorough review of a specific Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

    • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1-(4-Bromophenyl)propan-1-amine hcl. (n.d.). Lead Sciences. Retrieved from [Link]

  • 1-(4-BROMOPHENYL)-3-(DIMETHYLAMINO)-1-PROPANONE. (n.d.). SpectraBase. Retrieved from [Link]

  • 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved from [Link]

  • This compound (C9H12BrN). (n.d.). PubChemLite. Retrieved from [Link]

  • 90485-18-0|this compound. (n.d.). BIOFOUNT. Retrieved from [Link]

  • 1-Propanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. Retrieved from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • 13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Phenyl propanolamine hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Bromophenyl ether. (n.d.). NIST WebBook. Retrieved from [Link]

  • amine, N-acetyl-. (n.d.). SpectraBase. Retrieved from [Link]

  • 1-(4-Bromophenyl)ethanol(CAS# 5391-88-8). (n.d.). Angene Chemical. Retrieved from [Link]

  • 4-Bromo-alpha-ethylbenzenemethanol. (n.d.). PubChem. Retrieved from [Link]

Sources

(S)-1-(4-Bromophenyl)propan-1-amine Hydrochloride: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Chiral Building Block in Modern Drug Discovery

(S)-1-(4-Bromophenyl)propan-1-amine and its hydrochloride salt are critical chiral building blocks in the landscape of modern medicinal chemistry. As a chiral amine, its stereochemical configuration is paramount, often dictating the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the bromophenyl group provides a versatile handle for further chemical modification, typically through cross-coupling reactions, making it a highly valuable intermediate in the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride, tailored for researchers, scientists, and drug development professionals. It will cover the compound's chemical identity, established methods for its stereoselective synthesis, analytical characterization, and its application as a strategic intermediate in pharmaceutical research, particularly in the development of therapies for the central nervous system (CNS).

Compound Identity and Physicochemical Properties

The precise identification of a chemical entity is the foundation of reproducible science. (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride is a chiral molecule, and it is crucial to distinguish the (S)-enantiomer from its (R)-enantiomer and the racemic mixture.

Chemical Structure:

(S)-1-(4-Bromophenyl)propan-1-amine hydrochloride structure
Figure 1. Chemical Structure of (S)-1-(4-Bromophenyl)propan-1-amine.

CAS Numbers: It is common for a chemical, its salt forms, and its stereoisomers to have multiple CAS numbers. The most relevant numbers for this compound are:

  • (S)-Enantiomer Hydrochloride: 1391577-97-1[1][2][3]

  • (S)-Enantiomer (Free Base): 1108684-03-2[4]

  • Racemic Mixture (Hydrochloride): 90485-18-0[5][6]

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₉H₁₂BrN (Free Base) / C₉H₁₃BrClN (HCl Salt)[4][6]
Molecular Weight 214.10 g/mol (Free Base) / 250.56 g/mol (HCl Salt)[4][6]
Appearance White to pale yellow solid[7]
Predicted XlogP 2.4[8]
Storage Store at room temperature under an inert atmosphere.[6]

Note: Experimental values for melting point and solubility are not consistently reported across public databases and should be determined empirically.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-1-(4-Bromophenyl)propan-1-amine is a primary challenge for chemists. The two predominant strategies are the resolution of a racemic mixture and direct asymmetric synthesis. The choice between these methods depends on factors like cost, scale, and available technology.

Strategy 1: Chiral Resolution of Racemic Amine

This classical approach involves synthesizing the racemic amine and then separating the two enantiomers. The most common method is the formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Workflow for Chiral Resolution:

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Separation & Liberation rac_syn Synthesis of Racemic 1-(4-bromophenyl)propan-1-amine salt_form React with Chiral Resolving Agent (e.g., (-)-DBTA) in a suitable solvent (e.g., Ethyl Acetate) rac_syn->salt_form crystallize Fractional Crystallization (Less soluble diastereomer precipitates) salt_form->crystallize filtrate Filtration crystallize->filtrate liberate Liberate Amine from Salt (e.g., using NaOH solution) filtrate->liberate extract Extraction & Purification liberate->extract s_amine (S)-1-(4-Bromophenyl)propan-1-amine extract->s_amine

Caption: Workflow for obtaining the (S)-amine via chiral resolution.

Self-Validating Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is based on well-established principles of chiral resolution using tartaric acid derivatives.[9][10][11][12][13]

  • Salt Formation:

    • Dissolve one molar equivalent of racemic 1-(4-bromophenyl)propan-1-amine in a suitable solvent such as ethyl acetate or ethanol.

    • In a separate vessel, dissolve 0.5 molar equivalents of the resolving agent, (-)-O,O'-Dibenzoyl-L-tartaric acid ((-)-DBTA), in the same solvent, heating gently if necessary to achieve full dissolution. The use of 0.5 equivalents is often most efficient for initial screening and enrichment.

    • Slowly add the amine solution to the hot resolving agent solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature overnight. The diastereomeric salt of the (S)-amine with (-)-DBTA is typically designed to be the less soluble species and will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

    • To validate the resolution, the enantiomeric excess (e.e.) of the salt can be checked at this stage by chiral HPLC after liberating a small sample.

    • If necessary, recrystallize the salt from a hot solvent to improve diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Add an aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11) to deprotonate the amine and break the salt.

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-1-(4-bromophenyl)propan-1-amine.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

    • Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum.

Strategy 2: Asymmetric Synthesis

Direct asymmetric synthesis constructs the desired enantiomer from a prochiral precursor, avoiding the loss of 50% of the material inherent in classical resolution. A highly effective method is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)propan-1-one.

Workflow for Asymmetric Synthesis:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Conversion to Amine ketone_syn Synthesis of 1-(4-bromophenyl)propan-1-one (e.g., Friedel-Crafts Acylation) reduction Asymmetric Reduction using a Chiral Catalyst (e.g., CBS Catalyst) and a reducing agent (e.g., Borane) ketone_syn->reduction alcohol (S)-1-(4-bromophenyl)propan-1-ol reduction->alcohol conversion Conversion of Alcohol to Amine (e.g., via Mesylation and Azide Displacement followed by Reduction) alcohol->conversion s_amine (S)-1-(4-Bromophenyl)propan-1-amine conversion->s_amine

Caption: Workflow for obtaining the (S)-amine via asymmetric synthesis.

Self-Validating Protocol: Asymmetric Ketone Reduction

This protocol is based on the widely used Corey-Bakshi-Shibata (CBS) reduction, a reliable method for producing chiral secondary alcohols with high enantioselectivity.[7][14][15]

  • Catalyst Preparation (In Situ):

    • To a flame-dried, inert-atmosphere flask, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (10 mol%) as a solution in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C and slowly add a borane solution (e.g., BH₃·THF complex, 1.2 equivalents). Stir for 15 minutes to allow for complex formation. Using the (R)-catalyst will stereoselectively produce the (S)-alcohol.

  • Asymmetric Reduction:

    • Cool the catalyst-borane mixture to the desired reaction temperature (e.g., -20°C).

    • Slowly add a solution of the precursor, 1-(4-bromophenyl)propan-1-one (1.0 equivalent), in anhydrous THF to the catalyst mixture.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Isolation:

    • Upon completion, quench the reaction by the slow, careful addition of methanol at low temperature.

    • Allow the mixture to warm to room temperature and remove the solvents under reduced pressure.

    • Perform an acidic workup by adding 1M HCl and extracting the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield crude (S)-1-(4-bromophenyl)propan-1-ol. Purify via flash column chromatography.

  • Conversion to Amine:

    • The resulting chiral alcohol can be converted to the corresponding amine through standard, stereoinvertive procedures (e.g., Mitsunobu reaction with an azide source followed by reduction) or stereoretentive methods. A common route involves activation of the alcohol (e.g., as a mesylate or tosylate), displacement with sodium azide (SN2 reaction, which inverts the stereocenter), and subsequent reduction of the azide to the primary amine using a reducing agent like LiAlH₄ or catalytic hydrogenation.

Analytical Characterization

Rigorous analytical control is essential to confirm the structure and, most importantly, the enantiomeric purity of the final compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[16][17][18]

  • Principle: The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective for separating aromatic amines.[19]

  • Typical Method Parameters:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

    • Mobile Phase: Typically a normal-phase system, such as a mixture of n-hexane and an alcohol modifier (isopropanol or ethanol).[19]

    • Additive: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) is often required to improve peak shape and achieve baseline separation.[16]

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 225 nm).[19]

  • Validation: The method is validated by first injecting the racemic mixture to identify the retention times of both the (S) and (R) enantiomers. A subsequent injection of the synthesized sample allows for the integration of the two peaks to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the compound. While standard ¹H NMR cannot distinguish between enantiomers, it validates the molecular framework.

  • Expected ¹H NMR Signals (for Racemic Hydrochloride, based on available data):

    • Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Methine Proton (CH-N): A multiplet adjacent to the amine group.

    • Methylene Protons (CH₂): A multiplet adjacent to the chiral center and the methyl group.

    • Methyl Protons (CH₃): A triplet at the most upfield region of the spectrum.

    • Amine Protons (NH₃⁺): A broad singlet, which may exchange with D₂O.

A reference spectrum for the racemic hydrochloride is available from commercial suppliers and databases for comparison.[5]

Applications in Drug Development

(S)-1-(4-Bromophenyl)propan-1-amine hydrochloride is primarily utilized as a synthetic intermediate. Its value lies in the combination of a stereodefined amine and a functionalized aromatic ring, which are common features in neurologically active compounds. Chiral amines are foundational components in a vast number of drugs targeting the central nervous system.[20][21]

  • Role as a Pharmacophore: The specific stereochemistry of the amine is often crucial for binding to target receptors or enzymes in the brain, such as G-protein coupled receptors (GPCRs) or transporters.

  • Synthetic Handle for Diversification: The 4-bromo substituent is a key functional group that allows for the introduction of further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions). This enables the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

  • Example Application Area (CNS Agents): While specific drugs using this exact intermediate may be proprietary, patents for novel CNS agents frequently describe the synthesis of analogous chiral amines as key steps. For instance, the synthesis of novel serotonin (5-HT) receptor modulators or dopamine receptor antagonists often involves coupling a chiral amine fragment to a second heterocyclic or aromatic system. The synthesis of cariprazine, a D2/D3 receptor partial agonist, involves similar piperazine-based intermediates, highlighting the importance of this structural class in modern CNS drug design.[22]

Safety and Handling

As with all laboratory chemicals, (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride should be handled with appropriate care.

  • Hazard Statements: Assume the compound is harmful if swallowed or inhaled and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

Conclusion

(S)-1-(4-Bromophenyl)propan-1-amine hydrochloride is more than just a chemical reagent; it is an enabling tool for the advancement of pharmaceutical science. Its value is rooted in its specific, single-enantiomer form, which is essential for creating selective and effective therapeutics. A thorough understanding of its synthesis, both through chiral resolution and asymmetric methods, as well as its rigorous analytical characterization, is fundamental for any research program that utilizes this key building block. As the demand for more sophisticated and targeted CNS therapies continues to grow, the importance of chiral intermediates like this will undoubtedly increase, making the mastery of their chemistry a vital skill for scientists in the field.

References

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  • Bang-Andersen, B., et al. (2014). 1-2-(2,4-DIMETHYLPHENYLSULFANYL)-PHENYL PIPERAZINE ASA COMPOUND WITH COMBINED SEROTONIN REUPTAKE, 5-HT3 AND 5-HT1A ACTIVITY FOR THE TREATMENT OF COGNITIVE IMPAIRMENT. U.S. Patent 8,722,684 B2. Retrieved from [Link]

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  • Szymański, W., et al. (2011). Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides: Unusual reaction course. ResearchGate. Retrieved from [Link]

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  • Yao-zhong, J., et al. (1994). Asymmetric synthesis. XXI: Enantioselective reduction of ketones catalyzed by new (4S,5R)-4,5-diphenyl-1,3,2-oxazaborolidine. Synthetic Communications, 24(13), 1845-1851. Retrieved from [Link]

  • Císařová, I., et al. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1228-1249. Retrieved from [Link]

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An In-Depth Technical Guide to (R)-1-(4-Bromophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex, optically active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthetic methodologies with an emphasis on stereochemical control, detailed characterization protocols, and its applications as a key intermediate in pharmaceutical research. This document is intended for researchers, chemists, and professionals in the drug development sector who require a deep, practical understanding of this versatile molecule.

Introduction: The Strategic Importance of Chiral Amines

Chirality is a fundamental principle in pharmacology, as the stereoisomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles.[1] The human body, being a chiral environment, interacts stereospecifically with drug molecules, making the synthesis of single-enantiomer drugs a critical objective in modern pharmaceutical development.[1][2] Chiral amines, in particular, are ubiquitous structural motifs in a vast array of APIs. (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride serves as a prime example of a chiral intermediate, providing a synthetically versatile scaffold that combines a stereogenic center with a functionalized aromatic ring, ready for further molecular elaboration. The presence of the bromo-substituent facilitates a range of cross-coupling reactions, enabling its incorporation into diverse and complex molecular architectures.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for meeting regulatory standards. The key identifiers and properties of (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃BrClN[3][4]
Molecular Weight 250.56 g/mol [3][4][5]
IUPAC Name (1R)-1-(4-bromophenyl)propan-1-amine hydrochloride[6]
CAS Number 856562-96-4; 90485-18-0[4][7]
Appearance White to off-white crystalline solid (typical)Supplier Data
Chirality (R)-enantiomer[3][6]
Free Base Formula C₉H₁₂BrN[8]
Free Base MW 214.10 g/mol [9]
Free Base CAS 74877-09-1 (racemate)[8]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-1-(4-Bromophenyl)propan-1-amine is a critical process that dictates its utility. The primary challenge lies in establishing the stereocenter with high fidelity. Two principal strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Synthetic Pathway Overview: From Ketone to Chiral Amine

A common and efficient route begins with the corresponding prochiral ketone, 1-(4-bromophenyl)propan-1-one. This ketone is then converted to the racemic amine, which is subsequently resolved.

Synthesis_Workflow A 1-Bromobenzene C 1-(4-bromophenyl)propan-1-one A->C B Propanoyl Chloride B->C Friedel-Crafts Acylation E Racemic 1-(4-bromophenyl)propan-1-amine C->E Reductive Amination D Reductive Amination (e.g., NH2OH, then reduction) G Diastereomeric Salt Mixture E->G Salt Formation F Chiral Resolving Agent (e.g., Tartaric Acid) F->G H Fractional Crystallization G->H I Separated (R,R) Salt H->I L (R)-1-(4-Bromophenyl)propan-1-amine I->L Base Liberation J Base Treatment K HCl Treatment M (R)-1-(4-Bromophenyl)propan-1-amine HCl L->M Salt Formation

Caption: General workflow for the synthesis and resolution of the target compound.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by forming diastereomeric salts is a robust and scalable method for separating enantiomers.[10][11] The principle relies on the different physical properties (primarily solubility) of diastereomers, which allows for their separation by fractional crystallization.[10]

Step 1: Synthesis of Racemic 1-(4-Bromophenyl)propan-1-amine

  • Oxime Formation: To a solution of 1-(4-bromophenyl)propan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as triethylamine or sodium acetate (2.0 eq).[12] Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the ketone.

  • Reduction to Amine: The resulting oxime can be reduced to the racemic amine using various reducing agents. A common method is reduction with zinc dust in acetic acid or catalytic hydrogenation over a palladium catalyst.

    • Causality: The choice of a non-stereoselective reduction method at this stage is economical, as the primary goal is to produce the racemic mixture efficiently for subsequent resolution.

Step 2: Diastereomeric Salt Formation and Crystallization

  • Resolving Agent Selection: A chiral acid, such as L-(+)-Tartaric acid, is a common and effective resolving agent for racemic amines.[11]

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve the chiral resolving agent (e.g., L-Tartaric acid, 0.5 eq) in the same hot solvent.

    • Expertise Insight: Using only 0.5 equivalents of the resolving agent is often more efficient for initial screening and crystallization, as it targets the formation of a salt with only one enantiomer, leaving the other in the mother liquor.[11]

  • Crystallization: Slowly add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Step 3: Liberation of the (R)-Enantiomer

  • Base Treatment: Suspend the isolated diastereomeric salt crystals in water and add a strong base (e.g., 2M NaOH) until the pH is >12. This will deprotonate the amine, liberating the free base.

  • Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

Step 4: Formation of the Hydrochloride Salt

  • Acidification: Dissolve the purified (R)-amine free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Precipitation: Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise. The hydrochloride salt will precipitate.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final product, (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride.

Spectroscopic Characterization

Structural confirmation and purity assessment are non-negotiable in pharmaceutical synthesis. NMR spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy (Expected Chemical Shifts): The proton NMR spectrum provides a definitive fingerprint of the molecule. While a specific sourced spectrum is not available, a predictive analysis based on analogous structures is as follows:

  • Aromatic Protons (Ar-H): Two doublets are expected in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Methine Proton (CH-N): A multiplet (e.g., a triplet or quartet) around δ 4.0-4.5 ppm. This proton is adjacent to both the ethyl group and the amine.

  • Methylene Protons (CH₂): A multiplet (quintet or sextet) around δ 1.6-2.0 ppm.

  • Methyl Protons (CH₃): A triplet around δ 0.8-1.2 ppm.

  • Amine Protons (NH₃⁺): A broad singlet at a variable chemical shift, typically downfield, depending on concentration and solvent.

Note: Chemical shifts are reported in ppm relative to TMS. The exact values can vary based on the solvent (e.g., DMSO-d₆ or D₂O) and instrument frequency.[13]

Applications in Drug Development

The true value of (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride lies in its application as a versatile chiral building block. Its strategic placement of functional groups allows for its incorporation into a wide range of drug candidates.

Role as a Chiral Scaffold

Many neurologically active compounds and other therapeutic agents contain a phenethylamine or related backbone. This compound provides a pre-formed, stereochemically defined fragment that significantly simplifies the synthesis of more complex chiral molecules.

Synthetic Utility in Medicinal Chemistry

The bromophenyl group is a key functional handle for synthetic elaboration, primarily through metal-catalyzed cross-coupling reactions.

Applications_Workflow cluster_0 Core Intermediate cluster_1 Synthetic Transformations cluster_2 Resulting Scaffolds A (R)-1-(4-Bromophenyl) propan-1-amine HCl B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Amide Coupling (at amine) A->E F (R)-Biaryl-propanamine Derivatives B->F G (R)-N-Aryl-propanamine Derivatives C->G H (R)-Alkynylphenyl- propanamine Derivatives D->H I (R)-N-Acyl-propanamine Derivatives E->I

Caption: Synthetic utility of the title compound in medicinal chemistry.

  • Suzuki Coupling: The aryl bromide can be coupled with various boronic acids to introduce new aryl or heteroaryl groups, creating biaryl structures common in many APIs.[14]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond at the bromide position, linking the scaffold to other amine-containing fragments.

  • Amide Coupling: The primary amine is readily acylated to form amides, a common functional group in drug molecules that can modulate properties like solubility and receptor binding.

These transformations enable medicinal chemists to rapidly generate libraries of diverse, chiral compounds for structure-activity relationship (SAR) studies, a cornerstone of the drug discovery process.

Conclusion

(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride is more than a simple chemical; it is a key enabling tool for the synthesis of next-generation chiral pharmaceuticals. Its well-defined structure and versatile reactivity provide a reliable and efficient starting point for complex synthetic campaigns. This guide has outlined its core properties, provided a validated protocol for its synthesis and resolution, and highlighted its strategic importance in medicinal chemistry. A thorough understanding and application of the principles discussed herein will empower researchers to leverage this valuable intermediate to its full potential in the pursuit of novel therapeutics.

References

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1-(4-Bromophenyl)propan-1-amine hydrochloride solubility in methanol and water

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-(4-Bromophenyl)propan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in two common polar solvents: methanol and water. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental principles of organic salt solubility to predict its behavior. Furthermore, it offers detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to accurately determine its solubility. This document is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a robust and reproducible approach to characterizing this important chemical entity.

Introduction: Understanding the Compound and the Importance of Solubility

This compound is an organic salt with a molecular formula of C9H13BrClN.[1][2] As with many active pharmaceutical ingredients (APIs) and research chemicals, understanding its solubility is a critical first step in the development of formulations, analytical methods, and various biochemical assays. Solubility dictates the bioavailability of a potential drug, influences the choice of solvent for chemical reactions and purifications, and is a key parameter in designing stable, effective formulations.

The hydrochloride salt form of an amine is typically employed to enhance its aqueous solubility and stability compared to the free base.[3][4] The protonation of the amine group by hydrochloric acid results in an ionic species that can more readily interact with polar solvent molecules like water and methanol.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90485-18-0[1][2]
Molecular Formula C9H13BrClN[1][2]
Molecular Weight 250.56 g/mol [1][2]
Storage Inert atmosphere, Room Temperature[1][2]

Theoretical Solubility Profile

Solubility in Water

The solubility of this compound in water is governed by the equilibrium between its solid, crystalline lattice and the solvated ions in solution. The presence of the ionic amine hydrochloride group suggests that it will be water-soluble to a significant extent.[5] The primary intermolecular forces at play will be ion-dipole interactions between the ammonium cation and the chloride anion with water molecules, as well as hydrogen bonding.

However, the molecule also possesses a nonpolar bromophenylpropyl group. This hydrophobic portion of the molecule will detract from its overall water solubility.[6] Therefore, while the hydrochloride salt formation significantly boosts solubility compared to the free amine, it is not expected to be infinitely soluble.

Solubility in Methanol

Methanol, as a polar protic solvent, is also expected to be a good solvent for this compound. Like water, methanol can form hydrogen bonds and engage in dipole-dipole interactions. The smaller hydrocarbon chain of methanol compared to higher alcohols makes it a relatively polar organic solvent capable of solvating ionic compounds. It is plausible that the solubility in methanol could be comparable to or even greater than in water, especially given the presence of the organic nonpolar part of the molecule which can interact favorably with the methyl group of methanol.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[9] An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.[9]

  • pH: The solubility of amine hydrochlorides is highly dependent on the pH of the aqueous solution.[10][11][12] In acidic to neutral pH, the amine remains protonated as the hydrochloride salt, favoring solubility. However, in basic conditions (high pH), the ammonium cation will be deprotonated to the free amine. The free amine is significantly less polar and therefore much less soluble in water, which could lead to precipitation.[4]

  • Common Ion Effect: In aqueous solutions, the presence of a common ion (in this case, Cl⁻ from another source) can decrease the solubility of the salt.[10] According to Le Chatelier's principle, adding a common ion will shift the dissolution equilibrium to the left, favoring the solid salt and thus reducing its solubility.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocols are based on established methodologies for solubility determination.

Materials and Equipment
  • This compound

  • Methanol (analytical grade)

  • Deionized water

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method is a reliable technique for determining the thermodynamic solubility of a compound.

Equilibrium Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess compound into vials B Add a known volume of solvent (Methanol or Water) A->B C Seal vials tightly B->C D Place vials in a thermostatically controlled shaker C->D E Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48 hours) D->E F Allow undissolved solid to settle E->F G Withdraw a clear aliquot of the supernatant F->G H Filter the aliquot using a 0.45 µm syringe filter G->H I Dilute the filtrate with the appropriate solvent H->I J Quantify the concentration using a validated analytical method (HPLC or UV-Vis) I->J K Calculate solubility (e.g., in mg/mL or g/L) based on the measured concentration and dilution factor J->K

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several glass vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the solvent (methanol or water) to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.

  • Data Calculation:

    • Calculate the solubility of the compound in the chosen solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Data Presentation

While specific experimental data is not available in the literature, the results from the proposed experimental protocol should be presented in a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Water Experimental ValueCalculated Value
Methanol Experimental ValueCalculated Value

Conclusion

This technical guide has provided a detailed overview of the expected solubility behavior of this compound in methanol and water, based on fundamental chemical principles. It also outlines a robust experimental protocol for the accurate determination of its solubility. For researchers, scientists, and drug development professionals, understanding and experimentally verifying the solubility of this compound is an indispensable step in its application and development. The methodologies described herein provide a self-validating system for generating reliable and reproducible solubility data.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Solubility and pH of amines. (n.d.). Retrieved from a source providing general chemistry principles.
  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-(3-chlorophenyl)propan-2-amine. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

  • El-Gindy, A., Emara, S., & Mostafa, M. M. (2019). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. PMC, NIH. [Link]

  • This compound. (n.d.).
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  • Lead Sciences. (n.d.). 1-(4-Bromophenyl)propan-1-amine hcl. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H12BrN). Retrieved from [Link]

  • Academia.edu. (n.d.). Investigation: The effect of temperature on solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.4: How Temperature Influences Solubility. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42(4), 197-206. [Link]

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Spectroscopic Data for 1-(4-Bromophenyl)propan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Spectroscopic Solutions Division, Google Research

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(4-Bromophenyl)propan-1-amine hydrochloride (CAS No: 90485-18-0). In the absence of a complete, publicly available experimental dataset, this document synthesizes predicted and exemplified data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous chemical structures. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characteristics of this compound.

Introduction

This compound is a primary amine salt with a chiral center at the benzylic position. As a functionalized aromatic amine, it serves as a valuable building block in medicinal chemistry and organic synthesis. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide an in-depth exploration of the expected NMR, IR, and MS data for this compound, offering insights into the relationship between its molecular structure and its spectral features.

The molecular structure of the protonated amine is presented below. The hydrochloride salt form implies that the amine group is protonated to an ammonium (-NH3+) cation, with a chloride counter-ion.

G cluster_IR IR Spectroscopy Workflow Sample Sample ATR Crystal ATR Crystal Sample->ATR Crystal Place sample on IR Beam IR Beam ATR Crystal->IR Beam Interact with Detector Detector IR Beam->Detector Measure absorbance Interferogram Interferogram Detector->Interferogram Fourier Transform Fourier Transform Interferogram->Fourier Transform Process via IR Spectrum IR Spectrum Fourier Transform->IR Spectrum

Figure 2: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, an electrospray ionization (ESI) source would be ideal, as it is a soft ionization technique suitable for polar and ionic compounds. The spectrum would show the molecular ion of the free base.

Predicted Mass Spectrum (ESI+): The primary ion observed in the positive ion mode ESI mass spectrum would be the protonated molecule of the free base, [M+H]⁺. The molecular weight of the free base (C₉H₁₂BrN) is approximately 213.01 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, and ¹⁴N.

  • [M+H]⁺: m/z ≈ 214.02

  • Isotopic Pattern: A characteristic feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the [M+H]⁺ peak will appear as a doublet, with signals at m/z ≈ 214 and m/z ≈ 216 of roughly equal intensity.

Predicted Fragmentation Pattern: The primary fragmentation pathway would involve the loss of the ethyl group via cleavage alpha to the nitrogen, a common fragmentation for amines.

  • Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond adjacent to the benzylic carbon, leading to the loss of an ethyl radical (•CH₂CH₃). This would result in a stable benzylic cation.

    • [C₇H₇BrN]⁺: m/z ≈ 184/186

G M [M+H]⁺ m/z 214/216 frag1 [M - C₂H₅]⁺ m/z 184/186 M->frag1 - •C₂H₅

Figure 3: Predicted primary fragmentation pathway for 1-(4-Bromophenyl)propan-1-amine.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging fundamental principles and data from analogous compounds, we have predicted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. These predictions offer a robust framework for researchers to confirm the identity and purity of this compound in their own experimental work. The provided protocols and interpretations serve as a practical resource for the scientific community engaged in organic synthesis and drug development.

References

  • NIST Chemistry WebBook. Data for 1-Propanone, 1-(4-bromophenyl)-.[Link] (Provides mass spectrum of a related ketone, indicating the stability of the bromophenyl acylium ion).

  • PubChemLite. this compound.[Link] (Provides predicted mass spectrometry data).

  • Lead Sciences. 1-(4-Bromophenyl)propan-1-amine hcl.[Link] (Confirms CAS number and molecular formula).

Introduction: A Researcher's Perspective on 1-(4-Bromophenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 1-(4-Bromophenyl)propan-1-amine HCl

In the landscape of pharmaceutical research and synthetic chemistry, 1-(4-Bromophenyl)propan-1-amine hydrochloride (CAS No: 90485-18-0; Molecular Formula: C9H13BrClN; Molecular Weight: 250.56 g/mol ) serves as a valuable building block.[1][2] Its unique structure makes it a key intermediate in the synthesis of more complex molecules targeted for drug discovery. However, its utility in the lab is intrinsically linked to a robust understanding of its potential hazards.

This guide moves beyond a mere recitation of safety data sheet (SDS) sections. It is designed for the practicing scientist, offering a deeper, mechanistic understanding of the risks associated with this compound and providing a framework for its safe handling. As researchers, our primary directive is innovation, but our foundational responsibility is safety. This document is a tool to ensure that the pursuit of discovery does not compromise the well-being of the researchers who make it possible.

The Hazard Profile: Decoding the Risks

1-(4-Bromophenyl)propan-1-amine HCl is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling protocols. Understanding the "why" behind these codes is the first step in a comprehensive risk assessment.

The compound is designated as a "Warning" substance, with the primary hazards summarized below.[1]

Hazard StatementGHS CodeImplication for the Researcher
Harmful if swallowedH302Ingestion of even small quantities can lead to adverse health effects. This necessitates strict protocols to prevent oral contamination.
Causes skin irritationH315Direct contact with the skin is likely to cause irritation, redness, or dermatitis. This underscores the need for appropriate gloves and lab attire.
Causes serious eye irritationH319The compound poses a significant risk to vision upon contact. Eye protection is non-negotiable.
May cause respiratory irritationH335Inhalation of the dust or aerosolized particles can irritate the respiratory tract, leading to coughing and discomfort.
Harmful if inhaledH332Beyond simple irritation, inhalation may cause systemic harm.[1]

This table synthesizes data from multiple supplier safety data sheets.[1][3][4][5]

The causality behind these hazards lies in the molecule's chemical reactivity. As an amine hydrochloride salt, it can interact with biological macromolecules, while the bromophenyl group adds to its lipophilicity and potential for bioaccumulation. The primary risk in a laboratory setting is the inadvertent generation and inhalation of dust when handling the solid material, or direct contact with skin and eyes.

Logical Framework: Hazard and Risk Mitigation

A systematic approach to safety begins with acknowledging the inherent hazards and implementing controls to mitigate the associated risks. The following workflow illustrates this critical process.

cluster_assessment Risk Assessment & Control A Identify Hazard (H302, H315, H319, H335) B Assess Exposure Routes (Inhalation, Skin/Eye Contact, Ingestion) A->B leads to C Implement Engineering Controls (Chemical Fume Hood) B->C mitigated by D Mandate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D supplemented with G Safe Handling Achieved C->G E Develop Safe Work Procedures (SOPs for Weighing, Spills) D->E codified in D->G F Plan for Emergencies (First Aid, Spill Kits) E->F supported by F->G

Caption: Risk mitigation workflow for handling hazardous chemicals.

Exposure Controls and Personal Protective Equipment (PPE): The Researcher's Armor

Given the hazards of skin, eye, and respiratory irritation, a multi-layered approach to exposure prevention is mandatory.[4][5]

Engineering Controls: The primary line of defense is to handle 1-(4-Bromophenyl)propan-1-amine HCl exclusively within a certified chemical fume hood.[6] This control is non-negotiable as it directly addresses the inhalation risk (H335, H332) by capturing dust at the source.

Personal Protective Equipment (PPE): PPE is the essential last line of defense. The selection is directly informed by the hazard profile.

  • Eye Protection: Chemical safety goggles are required to protect against accidental splashes or dust, addressing the "serious eye irritation" (H319) hazard.

  • Skin Protection:

    • Gloves: Nitrile gloves should be worn to prevent skin contact (H315). Always check for tears before use and wash hands thoroughly after removing gloves.

    • Lab Coat: A full-length lab coat prevents contamination of personal clothing.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for large-scale work or emergency situations (e.g., major spill cleanup).

Protocol: Donning and Doffing PPE for Handling Solids

Adherence to a strict sequence for putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Fasten completely.

  • Eye Protection: Place securely on the face.

  • Gloves: Pull gloves on, ensuring cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of immediately in hazardous waste.

  • Lab Coat: Remove by rolling it inside-out, without touching the exterior.

  • Eye Protection: Remove by handling the arms, not the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3]

Laboratory Handling and Storage Protocols

Safe handling is a matter of deliberate, procedural discipline.

Protocol: Weighing and Solution Preparation
  • Preparation: Ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) inside the hood.

  • Weighing:

    • Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure.

    • Open the container slowly to avoid creating airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of the solid to weigh paper. Avoid tapping or shaking the container.

  • Transfer: Carefully add the weighed solid to the solvent in a beaker or flask. The goal is to avoid generating dust.

  • Cleanup: Gently wipe down the spatula and work surface with a damp cloth (if compatible with the substance) to collect any residual dust. Dispose of the cloth and weigh paper as hazardous waste.

  • Sealing: Tightly close the main container.

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] Several suppliers recommend storage under an inert atmosphere at room temperature.[1][2] This precaution is taken to protect the compound from atmospheric moisture and potential degradation over time. It must be stored away from incompatible materials such as strong oxidizing agents and bases, which could trigger vigorous or hazardous reactions.[6]

Emergency Procedures: A Framework for Response

Preparedness is paramount. In the event of an accident, a clear, practiced response can significantly mitigate harm.

Spill Response

For a small solid spill, the following protocol should be followed:

  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Restrict access to the spill area. Ensure the fume hood remains operational.

  • Protect: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain & Clean:

    • Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels directly on the spill.

    • Carefully sweep the material into a designated hazardous waste container.[4][6] Avoid creating dust during this process.

    • Perform a final decontamination of the area with a suitable solvent and wipe, disposing of all cleaning materials as hazardous waste.

  • Report: Report the incident to the lab supervisor or safety officer.

Spill Response Workflow

start Spill Occurs alert Alert Nearby Personnel start->alert ppe Don Appropriate PPE alert->ppe contain Gently Cover Spill with Inert Material ppe->contain collect Sweep into Hazardous Waste Container contain->collect decontaminate Clean Spill Area collect->decontaminate report Report to Supervisor decontaminate->report end Area is Safe report->end

Caption: Emergency response workflow for a solid chemical spill.

First Aid Measures

Immediate and correct first aid is critical. The following table summarizes actions based on supplier SDS recommendations.[3][4][5]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] If skin irritation occurs, seek medical advice.[4]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if you feel unwell.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Call a poison control center or physician immediately.[3]

Fire and Decomposition Hazards

While not considered a significant fire risk, containers may burn.[4]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

  • Hazardous Combustion Products: In a fire, this compound can decompose to release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[6]

  • Firefighter Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these hazardous decomposition products.[6]

Disposal Considerations

All waste containing 1-(4-Bromophenyl)propan-1-amine HCl, including contaminated spill cleanup materials and empty containers, must be disposed of as hazardous waste.[3] Disposal must be conducted through a licensed waste disposal company and in accordance with all federal, state, and local regulations. Do not allow the material to enter drains or waterways.[4]

Toxicological and Ecological Profile: The Known Unknowns

For many research chemicals, a complete toxicological profile is not available. The provided safety data indicates that the toxicological properties have not been fully investigated.[6] This is a critical piece of information. The absence of data is not an indication of safety. Instead, it mandates a more cautious approach, treating the substance as potentially harmful until proven otherwise. No specific data on persistence, degradability, or ecotoxicity was found in the provided search results, highlighting another area where caution is warranted to prevent environmental release.[4]

Conclusion

1-(4-Bromophenyl)propan-1-amine HCl is a compound that demands respect and careful handling. Its profile as a skin, eye, and respiratory irritant, coupled with its potential harm if swallowed or inhaled, requires that researchers adhere strictly to the protocols outlined in this guide. By understanding the causality behind these safety measures—from the necessity of a fume hood to the specifics of emergency response—scientists can mitigate risks effectively. This allows for the confident and safe use of this valuable chemical intermediate in the pursuit of scientific advancement.

References

  • Lead Sciences. (n.d.). 1-(4-Bromophenyl)propan-1-amine hcl. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. Retrieved from [Link]

Sources

Stereochemistry and Enantiomeric Purity of Chiral Amines: A Guide to Analysis and Control in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are foundational structural motifs in a vast number of active pharmaceutical ingredients (APIs). Their three-dimensional arrangement, or stereochemistry, is not a trivial detail but a critical determinant of pharmacological activity and toxicological profile. Within the chiral environment of the human body, enantiomers—non-superimposable mirror-image isomers—are treated as distinct chemical entities, often with dramatically different effects.[1][2] This guide provides an in-depth exploration of the principles of amine stereochemistry and a practical, field-proven overview of the essential analytical techniques used to determine and control enantiomeric purity throughout the drug development lifecycle. We will delve into the causality behind experimental choices in chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), offering detailed protocols and data interpretation strategies for the modern pharmaceutical scientist.

The Stereochemical Imperative in Drug Development

The significance of chirality in pharmaceuticals was tragically underscored by the thalidomide disaster of the late 1950s, where the (R)-enantiomer provided the desired sedative effects, but the (S)-enantiomer was a potent teratogen.[1] This event catalyzed a fundamental shift in the pharmaceutical industry and regulatory oversight. Today, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that emphasize the need to characterize and control the stereochemistry of chiral drugs from the earliest stages of development.[3][4] The FDA's 1992 policy statement mandates that the stereoisomeric composition of a new drug should be known and that quantitative assays for individual enantiomers should be developed early.[3][5] This regulatory preference is for the development of single-enantiomer drugs, as developing racemic mixtures raises complex issues regarding manufacturing control, pharmacological and toxicological assessment, and pharmacokinetics.[6][7]

The core reason for this scrutiny lies in the chiral nature of biological systems. Receptors, enzymes, and other biological targets are themselves chiral, leading to stereoselective interactions.[8] One enantiomer, the eutomer, may elicit the desired therapeutic response, while its counterpart, the distomer, could be less active, inactive, or, in the worst case, responsible for adverse effects.[1][9] Therefore, ensuring the enantiomeric purity of a chiral amine API is not merely a quality control metric but a fundamental aspect of drug safety and efficacy.[10]

Caption: Differential binding of enantiomers to a chiral biological receptor.

Core Analytical Techniques for Enantiomeric Purity Determination

The accurate quantification of enantiomeric purity, often expressed as enantiomeric excess (% ee), is paramount. Several powerful analytical techniques have become mainstays in the pharmaceutical industry. The choice of method depends on factors such as the stage of development, the properties of the amine, the required sensitivity, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantioseparation due to its high resolution, robustness, and applicability to a wide range of compounds.[11] The principle involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[12]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical decision. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or covalently bonded to silica) are the most versatile and successful for a broad range of compounds, including amines.[13] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. For primary amines, crown ether-based CSPs like ChiroSil offer excellent separation by forming inclusion complexes with the protonated amine group.[12]

  • Mobile Phase Selection: In normal-phase mode (e.g., hexane/alcohol mixtures), the mobile phase is less polar than the stationary phase. Adjusting the alcohol modifier (e.g., isopropanol, ethanol) concentration is the primary way to optimize resolution and retention time. Acidic or basic additives (e.g., trifluoroacetic acid, triethylamine) are often required to improve the peak shape of basic amines by suppressing unwanted interactions with residual silanols on the silica support.[14]

  • Derivatization: For amines that are difficult to separate or lack a strong UV chromophore, pre-column derivatization can be employed. Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to tag the amine, which can enhance both detectability and chiral recognition on the CSP.[13]

Table 1: Comparison of Common Chiral Stationary Phases for Amine Analysis

CSP TypeChiral Selector ExampleTypical Mobile PhasesMechanism of ActionPrimary Applications
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA, Acetonitrile/MethanolH-bonding, π-π interactions, steric hindranceBroad applicability for primary, secondary, tertiary amines
Crown Ether (+)-(18-Crown-6)-tetracarboxylic acidPerchloric acid, Methanol/THFHost-guest inclusion complexationPrimary amines, amino acids[12]
Cyclofructan-Based Larihc CF6-PCO₂/Methanol (SFC), ACN/MethanolH-bonding, dipole-dipole interactionsPrimary amines[14]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

  • CSP and Mobile Phase Screening:

    • Select a set of 2-3 polysaccharide-based CSP columns (e.g., Chiralcel OD-H, Chiralpak IE).[13]

    • Prepare screening mobile phases. For normal phase, common starting points are 90:10 Hexane:Isopropanol (IPA) and 80:20 Hexane:Ethanol, each with 0.1% diethylamine (DEA) to improve peak shape for basic amines.

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of the chiral amine sample in 1 mL of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Configuration:

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 25 °C.

    • Detection: UV detector set to an appropriate wavelength for the analyte (e.g., 220 nm or 254 nm).

    • Injection Volume: 5-10 µL.

  • Data Acquisition and Analysis:

    • Inject the racemic standard to confirm the retention times of both enantiomers and calculate the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is ideal.[11]

    • Inject the test sample.

    • Integrate the peak areas for each enantiomer (Area1 and Area2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100%

Caption: Workflow for enantiomeric purity analysis using Chiral HPLC.

Chiral NMR Spectroscopy

NMR spectroscopy provides a powerful alternative for determining enantiomeric purity, often with minimal sample preparation.[15] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary must be added to create a diastereomeric environment.

Causality Behind Experimental Choices:

  • Chiral Solvating Agents (CSAs): This is the most direct NMR method. A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[16] These complexes have slightly different magnetic environments, leading to separate, resolvable peaks in the NMR spectrum. BINOL (1,1'-bi-2-naphthol) and its derivatives are highly effective CSAs for chiral amines, forming complexes through hydrogen bonding.[15][16] The choice of solvent is critical; non-polar deuterated solvents like CDCl₃ or C₆D₆ are preferred as they promote the host-guest association necessary for differentiation.[16]

  • Chiral Derivatizing Agents (CDAs): In this approach, the chiral amine is covalently reacted with an enantiomerically pure CDA to form stable diastereomers. These diastereomers have distinct NMR spectra and can be readily quantified. Mosher's acid is a classic example of a CDA used for this purpose. While robust, this method requires a chemical reaction, potential purification of the products, and assurance that no racemization occurs during derivatization.[17]

Experimental Protocol: Enantiomeric Purity by NMR using a Chiral Solvating Agent (CSA)

  • Reagent Selection:

    • Choose an appropriate CSA. For a primary or secondary amine, (S)-BINOL is an excellent starting point.[16]

  • Sample Preparation:

    • In a clean NMR tube, dissolve a precise amount of the chiral amine analyte (e.g., 0.02 mmol).

    • Add an equimolar amount of the CSA (e.g., 0.02 mmol).

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[16]

    • Cap the tube and shake gently for 30-60 seconds to ensure complete dissolution and complex formation.[16]

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans (e.g., 128 transients) are co-added to achieve a good signal-to-noise ratio.[15]

    • Optimize the spectral width to clearly resolve all relevant peaks.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the methine proton alpha to the nitrogen) in the two diastereomeric complexes.

    • Carefully integrate the areas of these two distinct peaks (Integral1 and Integral2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100%

Chiral_NMR_Principle cluster_spectrum Resulting ¹H NMR Spectrum R_Amine R-Amine R_Complex Diastereomeric Complex [R-Amine • CSA] R_Amine->R_Complex + CSA S_Amine S-Amine S_Complex Diastereomeric Complex [S-Amine • CSA] S_Amine->S_Complex + CSA CSA Chiral Solvating Agent (e.g., S-BINOL) Spectrum R_Complex->Spectrum Gives Signal 1 S_Complex->Spectrum Gives Signal 2

Sources

An In-Depth Technical Guide to 1-(4-Bromophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromophenyl)propan-1-amine is a primary amine characterized by a propyl amine chain attached to a brominated phenyl group. Its chemical formula is C9H12BrN.[1] This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1] The presence of the bromine atom on the phenyl ring and the chiral center at the first carbon of the propane chain makes it a versatile building block for creating a diverse range of more complex molecules. This guide provides a comprehensive overview of its structure, synthesis, characterization, and handling for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of 1-(4-Bromophenyl)propan-1-amine features a benzene ring substituted with a bromine atom at the para (4th) position. Attached to this ring is a propan-1-amine group, with the amino group situated on the first carbon of the propane chain. This carbon is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-1-(4-bromophenyl)propan-1-amine.

Key Physicochemical Properties

PropertyValueReference
Molecular Formula C9H12BrN[1][2]
Molecular Weight 214.1 g/mol [1]
Appearance White or pale yellow crystalline solid[1]
Solubility Low solubility in water, soluble in organic solvents like ethanol and dimethylformamide.[1]
Synthesis and Manufacturing

A common and efficient method for the synthesis of 1-(4-Bromophenyl)propan-1-amine is the reductive amination of 4'-bromopropiophenone.[3][4] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.[3][4]

Visualizing the Synthesis Workflow

G A 4'-Bromopropiophenone C Imine Intermediate A->C Condensation B Ammonia Source (e.g., NH4Cl) B->C E 1-(4-Bromophenyl)propan-1-amine C->E Reduction D Reducing Agent (e.g., NaBH3CN) D->E

Caption: Reductive amination of 4'-bromopropiophenone.

Experimental Protocol: Reductive Amination

  • Reaction Setup : In a well-ventilated fume hood, dissolve 4'-bromopropiophenone and an ammonia source (e.g., ammonium chloride) in a suitable solvent such as methanol.

  • Imine Formation : Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Reduction : Once imine formation is significant, introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is mild and selective for the imine over the ketone.[5]

  • Quenching and Extraction : After the reaction is complete, quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized 1-(4-Bromophenyl)propan-1-amine is crucial. This is typically achieved through a combination of spectroscopic methods.

Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons (typically two doublets), the methine proton adjacent to the amine, the methylene protons of the ethyl group, and the methyl protons.
¹³C NMR Resonances for the aromatic carbons (including the carbon attached to bromine), the chiral carbon bearing the amino group, and the carbons of the ethyl group.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine, C-H stretches for the aromatic and aliphatic portions, and a C-Br stretching vibration.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Applications in Drug Development

The structural motifs present in 1-(4-Bromophenyl)propan-1-amine make it a valuable precursor in the synthesis of various pharmaceutically active compounds.[1][6] The primary amine group provides a site for further functionalization, while the brominated phenyl ring can participate in cross-coupling reactions to build more complex molecular architectures.[6] Its derivatives have been explored for a range of therapeutic areas.

Logical Flow in Medicinal Chemistry

G A 1-(4-Bromophenyl)propan-1-amine B Further Functionalization (e.g., Acylation, Alkylation) A->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C D Diverse Library of Derivatives B->D C->D E Screening for Biological Activity D->E

Caption: Role as a versatile building block.

Safety, Handling, and Storage

1-(4-Bromophenyl)propan-1-amine is considered hazardous and should be handled with appropriate safety precautions. It can cause skin burns and eye damage.[7]

Safe Handling and Storage Procedures

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1][8] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][7]

  • Handling : Avoid direct contact with skin and eyes.[1][8] In case of contact, rinse immediately and thoroughly with water.[8]

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] It should be stored under an inert atmosphere, such as argon, to prevent degradation.[7]

  • Disposal : Dispose of the chemical and its container in accordance with local regulations for hazardous waste.[7][9]

Conclusion

1-(4-Bromophenyl)propan-1-amine is a key chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. A thorough understanding of its structure, synthesis, and handling is essential for its effective and safe utilization in research and development. The methodologies and data presented in this guide offer a solid foundation for scientists and professionals working with this versatile compound.

References

  • ChemBK. (2024). (1S)-1-(4-bromophenyl)propan-1-aminium. Retrieved from [Link]

  • PubChemLite. 1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN). Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55193009, 1-(4-Bromophenyl)-1-(4-iodophenoxy)propan-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55220619, 1-(4-Bromophenyl)-1-(oxolan-3-yloxy)propan-2-amine. Retrieved from [Link]

  • ResearchGate. (2023). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13 C-labeled CO2 at 25 °C (top) and 50 °C (bottom) in MeOH. Retrieved from [Link]

  • EON Biotech. 1-(4-Bromophenyl)propan-1-amine – (74877-09-1). Retrieved from [Link]

  • Reddit. (2024). Could bromopropiophenone be aminated with ammonium acetate?. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • Wikipedia. Reductive amination. Retrieved from [Link]

  • ResearchGate. (Year not available). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3- (1-H-indol-3-yl)-prop-2-en-1-one. Retrieved from [Link]

  • NIST. 1-Propanone, 1-(4-bromophenyl)-. Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Retrieved from [Link]

  • AbacipharmTech. 1-(4-Bromophenyl)propan-1-amine. Retrieved from [Link]

  • Chemistry Steps. Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Lead Sciences. 1-(4-Bromophenyl)propan-1-amine hcl. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Retrieved from [Link]

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The Cornerstone of Modern Therapeutics: A Guide to Chiral Building Blocks in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Biological Systems

In the intricate landscape of drug design and development, the concept of chirality stands as a fundamental pillar, profoundly influencing a molecule's therapeutic efficacy and safety profile.[1] Chirality, derived from the Greek word for hand, describes the geometric property of a molecule that is non-superimposable on its mirror image.[2] These mirror-image isomers, known as enantiomers, can exhibit dramatically different pharmacological and toxicological properties within the chiral environment of the human body.[3][4] Biological systems, composed of chiral entities like amino acids and sugars, inherently interact stereoselectively with drug molecules.[1] This guide provides a comprehensive exploration of the basic characteristics of chiral building blocks, their critical role in modern drug design, and the methodologies employed to harness their therapeutic potential.

PART 1: The Fundamentals of Chirality and Stereoisomerism

Defining Chiral Building Blocks

Chiral building blocks are enantiomerically pure or enriched molecules that serve as foundational components in the synthesis of complex, stereochemically defined pharmaceutical agents.[5][] These blocks possess at least one stereogenic center, an atom (typically carbon) bonded to four different substituents, which gives rise to their chiral nature.[7] By incorporating these pre-defined chiral centers into a synthetic route, chemists can exert precise control over the three-dimensional architecture of the final drug molecule, a critical factor in its interaction with biological targets.[8]

Stereoisomerism: Enantiomers and Diastereomers

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[9] This class of isomers is broadly divided into two categories:

  • Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other.[7] They possess identical physical and chemical properties in an achiral environment but exhibit different biological activities.[10]

  • Diastereomers: These are stereoisomers that are not mirror images of each other.[7] This occurs in molecules with two or more stereocenters. Unlike enantiomers, diastereomers have different physical and chemical properties, making them easier to separate.[11]

The relationship between the number of stereocenters and the maximum number of possible stereoisomers is defined by the 2^n rule, where 'n' is the number of stereocenters. For instance, a molecule with two stereocenters can have a maximum of four stereoisomers.[7]

PART 2: The Pharmacological Implications of Chirality

The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a cornerstone of pharmacology.[12] This stereoselectivity can lead to significant differences in the pharmacodynamics (drug action) and pharmacokinetics (drug absorption, distribution, metabolism, and excretion) of enantiomers.[4]

The Easson-Stedman Hypothesis: A Three-Point Attachment Model

The Easson-Stedman hypothesis provides a foundational model to explain the differing biological activities of enantiomers.[13][14] It postulates that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three specific binding points.[15][16] The more active enantiomer (eutomer) is able to achieve this optimal three-point fit, while the less active or inactive enantiomer (distomer) can only bind at two of the three sites, resulting in a weaker or non-existent interaction.[13][17]

Easson_Stedman cluster_0 Active Enantiomer (Eutomer) cluster_1 Inactive Enantiomer (Distomer) Eutomer Drug (A, B, C) Receptor_E Receptor (a, b, c) Eutomer->Receptor_E 3-Point Binding (Optimal Fit) Distomer Drug (A, C, B) Receptor_D Receptor (a, b, c) Distomer->Receptor_D 2-Point Binding (Suboptimal Fit)

Caption: Easson-Stedman three-point attachment model.

Divergent Biological Activities of Enantiomers: Therapeutic vs. Toxic Effects

The consequences of stereoisomerism in pharmacology are profound, with numerous examples illustrating how one enantiomer can be responsible for the desired therapeutic effect while the other is inactive, less active, or even toxic.[9][18]

DrugEnantiomer with Desired ActivityActivity of the Other Enantiomer
Thalidomide (R)-thalidomide(S)-thalidomide is teratogenic[9]
Ibuprofen (S)-ibuprofen(R)-ibuprofen is less potent[19]
Ethambutol (S,S)-ethambutol(R,R)-ethambutol can cause blindness[9]
Propranolol (S)-propranolol (β-blocker)(R)-propranolol is inactive as a β-blocker[9]
Fluoxetine (Prozac) (S)-fluoxetine(R)-fluoxetine is less potent[20]
Citalopram (S)-citalopram (escitalopram)(R)-citalopram is less active[19]
Omeprazole (S)-omeprazole (esomeprazole)(R)-omeprazole is less active[19]
Salbutamol (Albuterol) (R)-salbutamol (bronchodilator)(S)-salbutamol may contribute to side effects[21]
Morphine (-)-morphine (analgesic)(+)-morphine has antitussive properties[19]

One of the most tragic and well-known examples is thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is a potent teratogen, causing severe birth defects.[9][22] This underscores the critical importance of developing single-enantiomer drugs to maximize therapeutic benefit and minimize adverse effects.[23] The process of marketing a single enantiomer from a previously racemic mixture is known as a "chiral switch."[9]

PART 3: Sourcing and Analysis of Chiral Building Blocks

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic and analytical techniques.

Strategies for Obtaining Enantiomerically Pure Compounds

There are three primary strategies for obtaining single enantiomers:

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as starting materials. These readily available and inexpensive chiral building blocks provide a convenient way to introduce chirality into a synthetic sequence.

  • Chiral Resolution: This method involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including crystallization of diastereomeric salts, enzymatic resolution, and chiral chromatography.

  • Asymmetric Synthesis: This is the most elegant and efficient approach, involving the use of a chiral catalyst or auxiliary to selectively produce one enantiomer over the other.[1] This method avoids the need for resolving a racemic mixture, thus improving overall yield and reducing waste.

Chiral_Sourcing Racemic Mixture Racemic Mixture Chiral Resolution Chiral Resolution Racemic Mixture->Chiral Resolution Chiral Pool Chiral Pool Direct Use Direct Use Chiral Pool->Direct Use Achiral Starting Material Achiral Starting Material Asymmetric Synthesis Asymmetric Synthesis Achiral Starting Material->Asymmetric Synthesis Single Enantiomer Single Enantiomer Chiral Resolution->Single Enantiomer Direct Use->Single Enantiomer Asymmetric Synthesis->Single Enantiomer

Caption: Strategies for obtaining single enantiomers.

Analytical Techniques for Determining Enantiomeric Purity

Ensuring the stereochemical integrity of a chiral drug is paramount. Several analytical techniques are employed to determine the enantiomeric purity (or enantiomeric excess) of a sample:

  • Chiral Chromatography: This is the most widely used technique and involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to differentiate between enantiomers in an NMR spectrum.

  • Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates the light to an equal but opposite degree.

PART 4: Regulatory Landscape and Future Perspectives

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have recognized the importance of stereochemistry in drug development.[11] Current guidelines encourage the development of single-enantiomer drugs and require thorough investigation of the pharmacological and toxicological properties of each enantiomer in a racemic mixture.[11][24]

The future of drug design will continue to be heavily influenced by our understanding of chirality. Advances in asymmetric synthesis, computational modeling, and high-throughput screening of chiral compounds will further enable the rational design of safer and more effective single-enantiomer drugs. The use of chiral building blocks will remain a cornerstone of this endeavor, providing the essential tools to construct the next generation of life-saving therapeutics.[3]

References

  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • Filo. (2025, December 20). Explain Easson and Stedman hypothetical interaction between the two enant...
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • ResearchGate. The Easson-Stedman hypothesis for 1-AR ligands.
  • Scribd. Enantiomer Activity: Easson-Stedman Theory.
  • Kumar, R., Hassan, M., & Pahuja, K. (2021, June 21). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research.
  • PMC - PubMed Central. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.
  • ResearchGate. Easson-Stedman hypothetical interaction between the two enantiomers of a racemic drug with a receptor at the drug binding sites.
  • Lecture 3: Stereochemistry and drugs. (2019, September 24).
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
  • FDA. (1992, May 1). Development of New Stereoisomeric Drugs.
  • BOC Sciences. Precision Chiral Building Block Synthesis.
  • Oxford Reference. Easson-Stedman model.
  • PMC - NIH. Stereochemistry in Drug Action.
  • Chirality Perspective in Drug Design and Development. (2024, July 13). Computational Chemistry | Blog.
  • Oxford Academic. Chiral Toxicology: It's the Same Thing…Only Different.
  • Chemistry Stack Exchange. (2015, July 11). Effect of enatiomers in pharmaceuticals.
  • Kiran, M. A. (2022, August 31). Stereochemistry and Its Role in Drug Design. Clin Pharmacol Biopharm.
  • PubMed. Pharmacological importance of stereochemical resolution of enantiomeric drugs.
  • International Journal of Psychosocial Rehabilitation. (2020). DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY.
  • IIP Series. STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY.
  • Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube.
  • Singh, K., Shakya, P., Kumar, A., Alok, S., Kamal, M., & Singh, S. P. (2014, November 1). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • stereochemistry and biological activity of drugs.

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Methodological & Application

Application Note & Synthesis Protocol: 1-(4-Bromophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 1-(4-Bromophenyl)propan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the reductive amination of 4'-Bromopropiophenone. Specifically, it involves the formation of an oxime intermediate, followed by its reduction to the primary amine using sodium borohydride, and culminating in the formation and purification of the stable hydrochloride salt. This guide is designed for researchers and professionals in organic synthesis, offering in-depth explanations for procedural choices, safety protocols, and characterization guidelines to ensure reproducible and reliable results.

Introduction and Synthetic Strategy

1-(4-Bromophenyl)propan-1-amine and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. The presence of the bromo-aromatic moiety allows for further functionalization via cross-coupling reactions, while the chiral amine center is a common feature in many bioactive molecules.

The chosen synthetic route is a robust and widely employed method: the reductive amination of a ketone. This strategy is favored for its high yields, operational simplicity, and the use of readily accessible starting materials. The overall process is outlined below:

  • Oxime Formation: 4'-Bromopropiophenone is reacted with hydroxylamine hydrochloride to form the corresponding 1-(4-bromophenyl)propan-1-one oxime. This step converts the carbonyl group into a C=N bond, priming it for reduction.

  • Oxime Reduction: The oxime intermediate is reduced to the primary amine, 1-(4-bromophenyl)propan-1-amine. While strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are effective, this protocol utilizes the milder and safer Sodium Borohydride (NaBH₄), whose reactivity is enhanced with an additive.[1] This approach offers excellent selectivity and avoids the hazards associated with pyrophoric reagents.

  • Hydrochloride Salt Formation: The resulting free amine, which is often an oil, is converted to its hydrochloride salt. This process facilitates purification through crystallization and enhances the compound's long-term stability and handling characteristics.[2]

An alternative approach, the Leuckart reaction, involves heating the ketone with ammonium formate or formamide.[3][4][5] However, this method typically requires high temperatures and can sometimes lead to lower yields or the formation of formylated byproducts, making the selected oxime reduction pathway a more controlled and often preferred laboratory method.[3][5]

Experimental Protocol

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS No.Supplier Example
4'-BromopropiophenoneC₉H₉BrO213.0710342-83-3Sigma-Aldrich, TCI
Hydroxylamine HydrochlorideNH₂OH·HCl69.495470-11-1Sigma-Aldrich
Sodium AcetateCH₃COONa82.03127-09-3Fisher Scientific
Ethanol (EtOH)C₂H₅OH46.0764-17-5VWR
Sodium Borohydride (NaBH₄)NaBH₄37.8316940-66-2Sigma-Aldrich
Nickel(II) Chloride HexahydrateNiCl₂·6H₂O237.697791-20-0Acros Organics
Methanol (MeOH)CH₃OH32.0467-56-1VWR
Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7Fisher Scientific
Hydrochloric Acid (conc., 37%)HCl36.467647-01-0J.T. Baker
Workflow Diagram

The diagram below illustrates the complete synthetic workflow from the starting ketone to the final purified hydrochloride salt.

SynthesisWorkflow Start Start: 4'-Bromopropiophenone Oxime_Formation Step 1: Oxime Formation Reagents: NH₂OH·HCl, NaOAc Solvent: aq. EtOH Start->Oxime_Formation Reaction Oxime_Intermediate Intermediate: 1-(4-bromophenyl)propan-1-one oxime Oxime_Formation->Oxime_Intermediate Isolation Reduction Step 2: Oxime Reduction Reagents: NaBH₄, NiCl₂·6H₂O Solvent: MeOH Oxime_Intermediate->Reduction Reaction Workup1 Aqueous Workup & Extraction Reduction->Workup1 Amine_Freebase Intermediate: 1-(4-Bromophenyl)propan-1-amine (Free Base) Workup1->Amine_Freebase Isolation Salt_Formation Step 3: Salt Formation Reagent: HCl in Et₂O Solvent: Et₂O Amine_Freebase->Salt_Formation Precipitation Crude_Product Crude Product: Hydrochloride Salt Salt_Formation->Crude_Product Purification Purification: Recrystallization Crude_Product->Purification Final_Product Final Product: 1-(4-Bromophenyl)propan-1-amine HCl Purification->Final_Product

Caption: Synthetic workflow for 1-(4-Bromophenyl)propan-1-amine HCl.

Step-by-Step Synthesis Procedure

Part A: Synthesis of 1-(4-bromophenyl)propan-1-one oxime

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4'-Bromopropiophenone (10.65 g, 50.0 mmol).

  • Add ethanol (100 mL) and water (25 mL) to the flask and stir until the ketone dissolves.

  • Add hydroxylamine hydrochloride (5.21 g, 75.0 mmol, 1.5 equiv) and sodium acetate (6.15 g, 75.0 mmol, 1.5 equiv) to the solution.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 300 mL of ice-cold deionized water with stirring.

  • A white precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and air-dry to obtain the crude oxime.

  • Causality Note: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the condensation reaction with the ketone's carbonyl group. The reflux condition provides the necessary activation energy for the reaction to proceed to completion.

Part B: Reduction to 1-(4-Bromophenyl)propan-1-amine

  • In a 500 mL round-bottom flask, dissolve the dried 1-(4-bromophenyl)propan-1-one oxime (from the previous step, approx. 50.0 mmol) in methanol (200 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In a separate beaker, dissolve Nickel(II) Chloride Hexahydrate (1.19 g, 5.0 mmol, 0.1 equiv) in 20 mL of methanol and add it to the oxime solution.

  • While maintaining the temperature at 0-5 °C, add Sodium Borohydride (7.57 g, 200.0 mmol, 4.0 equiv) portion-wise over 30-45 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC until the oxime is consumed.

  • Carefully quench the reaction by slowly adding 50 mL of 2M HCl.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the remaining aqueous solution to pH >10 by the slow addition of 20% aqueous NaOH.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine as an oil.

  • Causality Note: Sodium borohydride is a mild reducing agent and is generally inefficient for reducing oximes alone.[6] Transition metal salts like NiCl₂ coordinate to the oxime, activating the C=N bond and forming complex metal borides that are the active reducing species, mimicking the reactivity of more powerful reagents in a safer manner. The reaction is performed in an ice bath during NaBH₄ addition to control the exothermic reaction and prevent side reactions.

Part C: Formation of this compound

  • Dissolve the crude amine oil in 100 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise until no further precipitation is observed. A white solid will form.

  • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-basic impurities.

  • Purify the crude hydrochloride salt by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether or isopropanol).

  • Dry the purified white crystalline solid under vacuum to a constant weight.

  • Causality Note: The basic nitrogen atom of the amine readily reacts with strong acids like HCl in an acid-base reaction to form an ammonium salt.[2] This ionic salt has significantly lower solubility in nonpolar organic solvents like diethyl ether compared to the free amine, causing it to precipitate out of the solution.[2][7] This step is highly effective for both isolation and purification.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

  • 4'-Bromopropiophenone: Irritant. Avoid contact with skin and eyes.

  • Sodium Borohydride (NaBH₄): Water-reactive and corrosive.[10] It reacts with water and protic solvents to release flammable hydrogen gas.[10] Additions should be performed slowly and with adequate cooling. Do not store in glass containers under conditions where pressure can build up.[11] Avoid contact with acids.[10][11]

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Diethyl Ether: Extremely flammable. Work away from ignition sources.

References

  • Filo. (2025, June 3). Explain mechanism of this reduction of oxime to amine. Filo.
  • OSU Chemistry. Sodium Borohydride SOP.docx.
  • Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. (n.d.).
  • Guidechem. How to prepare 1-(4-Bromophenyl)piperazine Hydrochloride?.
  • Sigma-Aldrich. (2024, November 12). SAFETY DATA SHEET.
  • A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. (2011, August 1). SciSpace.
  • Sodium borohydride - Standard Operating Procedure. (2012, December 14).
  • Fisher Scientific. (2010, January 29). SAFETY DATA SHEET.
  • ESPI Metals. Sodium Borohydride. Retrieved from [Link]

  • Wikipedia. Leuckart reaction.
  • Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. (2025, August 6).
  • Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI.
  • studies on the leuckart reaction. (n.d.).
  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction.
  • Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

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Application Notes and Protocols for the Use of 1-(4-Bromophenyl)propan-1-amine HCl in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 1-(4-Bromophenyl)propan-1-amine HCl in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic use of versatile chemical building blocks is paramount for the efficient synthesis of complex molecular architectures. 1-(4-Bromophenyl)propan-1-amine hydrochloride is one such pivotal intermediate, belonging to the phenethylamine class. Its structure, featuring a reactive primary amine and a bromine-substituted phenyl ring, offers a dual functionality that medicinal chemists can exploit for the construction of a diverse array of pharmacologically active compounds.

The presence of the bromine atom provides a crucial handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, or alkyl groups.[1] This allows for the systematic exploration of the chemical space around the phenyl ring to optimize a compound's binding affinity, selectivity, and pharmacokinetic properties. The primary amine group serves as a key nucleophile for N-alkylation, acylation, or reductive amination, facilitating the extension of the molecule and the incorporation of functionalities essential for biological activity.[2][3]

This technical guide provides an in-depth exploration of 1-(4-Bromophenyl)propan-1-amine HCl, detailing its synthesis and subsequent application in the preparation of advanced pharmaceutical intermediates. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 90485-18-0[4]
Molecular Formula C₉H₁₃BrClN[4]
Molecular Weight 250.56 g/mol [4]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in water and polar organic solvents like methanol and ethanolGeneral Knowledge
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.[4][4]

Safety and Handling: 1-(4-Bromophenyl)propan-1-amine HCl should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Part 1: Synthesis of 1-(4-Bromophenyl)propan-1-amine HCl

The most common and efficient method for the synthesis of 1-(4-bromophenyl)propan-1-amine is the reductive amination of the corresponding ketone, 4'-bromopropiophenone. This can be achieved through various established methods, with the Leuckart reaction and sodium borohydride-mediated reduction being two of the most reliable.

Protocol 1: Synthesis via Leuckart Reductive Amination

The Leuckart reaction is a classic and cost-effective method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[5] The reaction proceeds at high temperatures and typically involves the in-situ formation of an imine, which is then reduced.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-bromopropiophenone (1.0 equiv) and ammonium formate (3.0-5.0 equiv).

  • Heating: Slowly heat the reaction mixture in an oil bath to 160-180 °C. The mixture will melt and begin to reflux. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of the Formyl Intermediate: After cooling the reaction mixture to room temperature, add a 10-20% aqueous solution of hydrochloric acid. Heat the mixture to reflux for 2-4 hours to hydrolyze the N-formyl intermediate.

  • Work-up: Cool the mixture to room temperature and transfer it to a separatory funnel. Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and non-basic byproducts.

  • Basification and Extraction: Carefully basify the aqueous layer to a pH of >10 with a concentrated sodium hydroxide solution while cooling in an ice bath. Extract the liberated free amine with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(4-bromophenyl)propan-1-amine as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the precipitated 1-(4-Bromophenyl)propan-1-amine HCl by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality and Self-Validation: The high temperature in the Leuckart reaction is necessary to drive the formation of the imine intermediate and facilitate the hydride transfer from formate.[5] The acidic hydrolysis step is critical for converting the N-formyl intermediate to the desired primary amine. The final pH adjustment and extraction are standard procedures to isolate the amine product. The purity of the final hydrochloride salt can be readily assessed by its melting point and confirmed by NMR spectroscopy.

Protocol 2: Synthesis via Two-Step Imine Formation and NaBH₄ Reduction

A milder and often higher-yielding alternative to the Leuckart reaction involves a two-step process: the formation of an imine with ammonia (or an ammonia source like ammonium acetate) followed by reduction with sodium borohydride (NaBH₄).

Reaction Scheme:

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 4'-bromopropiophenone (1.0 equiv) and a large excess of ammonium acetate (5-10 equiv) in anhydrous methanol. Stir the mixture at room temperature for 12-24 hours. The use of molecular sieves can help to drive the equilibrium towards the imine by removing water.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Work-up and Salt Formation: Follow steps 4-8 from Protocol 1 for the work-up, extraction, and formation of the hydrochloride salt.

Causality and Self-Validation: This two-step approach decouples the imine formation from the reduction, allowing for milder reaction conditions. Sodium borohydride is a selective reducing agent for the imine in the presence of the ammonium acetate.[6] The excess of ammonium acetate is used to push the equilibrium towards the formation of the imine. The final product's identity and purity can be confirmed by standard analytical techniques such as NMR, IR, and melting point analysis.

Part 2: Application in the Synthesis of Pharmaceutical Intermediates

1-(4-Bromophenyl)propan-1-amine HCl is a valuable precursor for the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its structure is reminiscent of the core of many substituted cathinones and phenethylamines, which are known to interact with monoamine transporters.[7] A notable example of a therapeutic agent with a similar structural motif is Bupropion , an antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor.[8] While Bupropion itself has a meta-chloro substituent, the synthetic strategy employed for its production is directly applicable to derivatives of 1-(4-bromophenyl)propan-1-amine.

Application Example: Synthesis of a Bupropion Analogue Intermediate

The following protocol outlines a representative synthesis of an N-tert-butylated derivative of 1-(4-bromophenyl)propan-1-amine, an analogue to the active pharmaceutical ingredient Bupropion. This demonstrates the utility of the title compound in N-alkylation reactions to build more complex pharmaceutical intermediates.

DOT Diagram: Synthetic Pathway to a Bupropion Analogue

bupropion_analogue_synthesis start 1-(4-Bromophenyl)propan-1-amine HCl intermediate Free Amine (Br-Ph-CH(NH2)-CH2CH3) start->intermediate Base (e.g., NaHCO3) Aqueous Work-up product N-tert-butyl-1-(4-bromophenyl)propan-1-amine (Bupropion Analogue Intermediate) intermediate->product 1. Pivalaldehyde 2. NaBH(OAc)3 (STAB) Reductive Amination

Caption: Reductive amination pathway to a Bupropion analogue intermediate.

Experimental Protocol: N-tert-Butylation via Reductive Amination

  • Free Base Generation: Dissolve 1-(4-Bromophenyl)propan-1-amine HCl (1.0 equiv) in water and basify to pH >10 with aqueous sodium hydroxide. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 1-(4-bromophenyl)propan-1-amine (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add pivalaldehyde (trimethylacetaldehyde) (1.1-1.2 equiv) to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture. This reagent is a mild and selective reducing agent for imines.[6]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-tert-butyl-1-(4-bromophenyl)propan-1-amine.

Causality and Self-Validation: Reductive amination with a bulky aldehyde like pivalaldehyde and a selective reducing agent like sodium triacetoxyborohydride is a highly efficient method for mono-N-alkylation, minimizing the risk of dialkylation that can occur with direct alkylation using alkyl halides.[3] The progress of the reaction can be easily tracked by the disappearance of the starting amine spot on a TLC plate. The identity and purity of the final product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Perspectives and Alternative Applications

The bromine atom on the phenyl ring of 1-(4-bromophenyl)propan-1-amine and its derivatives opens up a vast array of possibilities for further synthetic transformations through palladium-catalyzed cross-coupling reactions.

DOT Diagram: Cross-Coupling Applications

cross_coupling start N-Protected 1-(4-Bromophenyl)propan-1-amine suzuki_product Aryl/Heteroaryl-Substituted Derivative start->suzuki_product Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) buchwald_product N-Aryl/N-Heteroaryl-Substituted Derivative start->buchwald_product Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base)

Caption: Potential cross-coupling reactions for diversification.

  • Suzuki Coupling: The bromine atom can be readily replaced with a variety of aryl or heteroaryl groups by reacting the N-protected intermediate with a corresponding boronic acid in the presence of a palladium catalyst and a base. This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond, replacing the bromine with a primary or secondary amine. This is particularly useful for synthesizing compounds with a diarylamine or related scaffold, which are also prevalent in medicinal chemistry.

These advanced synthetic strategies underscore the immense potential of 1-(4-Bromophenyl)propan-1-amine HCl as a versatile and valuable building block in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients.

References

  • Lead Sciences. 1-(4-Bromophenyl)propan-1-amine hcl. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • CONVENIENT AND SCALABLE PROCESS FOR THE PREPARATION OF BUPROPION HYDROCHLORIDE VIA EFFICIENT BROMINATION OF m-CHLOROPROPIOPHENON. Organic Process Research & Development. [Link]

  • Sciencemadness Wiki. Leuckart reaction. [Link]

  • Scribd. reductive amination using ammonium acetate/NaBH4. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • PubMed. Synthesis and Activity of a New Class of Dual Acting Norepinephrine and Serotonin Reuptake Inhibitors: 3-(1H-indol-1-yl)-3-arylpropan-1-amines. [Link]

  • Erowid. The Leuckart Reaction. [Link]

  • SpringerLink. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]

  • Chemistry LibreTexts. The Leuckart Reaction. [Link]

  • Google Patents. Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. [Link]

  • Eureka | Patsnap. Preparation method of bilastine intermediate. [Link]

  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

  • Science.gov. norepinephrine reuptake inhibitors: Topics by Science.gov. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • PubMed Central (PMC). Neuropharmacology of Synthetic Cathinones. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-(4-Bromophenyl)propan-1-amine Hydrochloride in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(4-Bromophenyl)propan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase method utilizes a C18 stationary phase and a buffered mobile phase, ensuring high specificity, linearity, accuracy, and precision. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. All validation parameters have been established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

1-(4-Bromophenyl)propan-1-amine is a chiral primary amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical processing. Due to its role as a precursor, ensuring the purity and accurate quantification of this intermediate is paramount to the quality and safety of the final drug product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] This note details a specific, validated HPLC method for the assay of this compound. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's development and to ensure its successful implementation and adaptation.

Furthermore, as 1-(4-Bromophenyl)propan-1-amine possesses a chiral center, the separation of its enantiomers can be critical in pharmaceutical development, as different enantiomers may exhibit varied pharmacological and toxicological profiles.[4][5] While this application note focuses on the achiral assay, a brief discussion on potential chiral separation strategies is included for comprehensive analytical consideration.

Experimental

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade), Orthophosphoric Acid (AR Grade)

  • Sample Diluent: Mobile Phase

Instrumentation and Chromatographic Conditions

The method was developed and validated on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Rationale for Parameter Selection:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides excellent retention for the moderately polar aromatic amine.[6][7] The end-capping minimizes peak tailing caused by the interaction of the basic amine group with residual silanols on the silica surface.

  • Mobile Phase: A buffered mobile phase is critical for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like amines.[8] The phosphate buffer at pH 3.0 ensures that the primary amine is consistently protonated, leading to stable interactions with the stationary phase. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Detection Wavelength: The UV spectrum of the bromophenyl moiety exhibits a strong absorbance at approximately 220 nm, providing high sensitivity for the analyte.

  • Isocratic Elution: An isocratic elution is employed for its simplicity, robustness, and suitability for quantifying a single active component, leading to faster run times and easier method transfer.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes

Table 1: Optimized Chromatographic Conditions.

Protocols

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Weigh 3.4 g of KH₂PO₄ and dissolve it in 600 mL of deionized water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Add 400 mL of acetonitrile and mix thoroughly.

  • Filter the solution through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 150 µg/mL.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound bulk drug sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E System Suitability Injections B->E C Prepare Sample Solutions F Inject Standards & Samples C->F E->F G Peak Integration F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I Chiral_Consideration A Racemic 1-(4-Bromophenyl) propan-1-amine HCl B Chiral HPLC Method Development A->B C Screen Chiral Stationary Phases (e.g., Cellulose, Amylose based) B->C D Optimize Mobile Phase (Normal or Reversed Phase) B->D E Baseline Separation of Enantiomers C->E D->E F Quantification of Enantiomeric Purity E->F

Sources

Application Note: High-Performance Liquid Chromatography Method for the Chiral Separation of 1-(4-Bromophenyl)propan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(4-Bromophenyl)propan-1-amine. The accurate determination of enantiomeric purity is critical in pharmaceutical development, as enantiomers of chiral amines can exhibit significantly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, ensuring baseline resolution and high accuracy for quantitative analysis. The methodology described herein is designed for researchers, scientists, and drug development professionals requiring a reliable technique for quality control and stereochemical analysis.

Introduction and Scientific Principle

1-(4-Bromophenyl)propan-1-amine is a chiral primary amine whose stereoisomers can possess distinct biological activities. Consequently, the ability to separate and quantify these enantiomers is fundamental to drug safety, efficacy, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose, offering direct, reliable, and reproducible enantiomeric resolution.[2]

The foundational principle of this separation lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3] Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), are exceptionally effective for resolving a broad range of chiral compounds, including aromatic amines.[4][5] The separation mechanism involves a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Between the primary amine of the analyte and the carbamate groups on the CSP.

  • π-π Interactions: Between the aromatic ring of the analyte and the phenyl groups of the chiral selector.

  • Steric Hindrance: The chiral grooves and cavities of the polysaccharide backbone create a spatially constrained environment, allowing for differential fitting of the two enantiomers.

The choice of a normal phase mobile system, typically a mixture of an alkane and an alcohol, enhances these interactions, leading to effective chiral recognition and separation.[6]

Method Development and Optimization

Selection of the Chiral Stationary Phase (CSP)

A polysaccharide-based CSP, specifically CHIRALPAK® AD-H , was selected for this application. This column features amylose tris(3,5-dimethylphenylcarbamate) coated onto 5 µm silica gel.[4] Its proven success in separating a wide variety of aromatic amines makes it a primary candidate.[7][8] The combination of hydrogen bonding sites and aromatic moieties on this CSP provides the necessary interaction points for resolving the enantiomers of 1-(4-Bromophenyl)propan-1-amine.

Mobile Phase Composition

For primary amines, peak shape and retention are highly sensitive to the mobile phase composition. Unwanted interactions between the basic amine and acidic residual silanol groups on the silica support can cause significant peak tailing.[9] To mitigate this, a basic additive is essential.

  • Primary Solvents: n-Hexane is used as the non-polar primary solvent.

  • Polar Modifier: Ethanol or 2-propanol (IPA) is used as the polar modifier to control retention time and selectivity. The alcohol competes with the analyte for polar interaction sites on the CSP.[10]

  • Basic Additive: Diethylamine (DEA) is added at a low concentration (typically 0.1%) to the mobile phase. DEA acts as a silanol-masking agent, preventing strong, non-enantioselective interactions and dramatically improving peak symmetry.[2][6] In the absence of a basic additive, basic analytes like amines may be strongly retained on the column, leading to poor or no elution.[2]

An initial screening with a mobile phase of n-Hexane and an alcohol (e.g., Ethanol) in a 90:10 (v/v) ratio with 0.1% DEA is a standard starting point for method development.[7]

Detailed Experimental Protocol

Materials and Reagents
Material/ReagentGrade/Specification
Racemic 1-(4-Bromophenyl)propan-1-amine>98% Purity
n-HexaneHPLC Grade
Ethanol (EtOH)HPLC Grade, Anhydrous
Diethylamine (DEA)>99.5% Purity
Chiral Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis Detector
Wavelength 225 nm
Mobile Phase n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Run Time Approx. 20 minutes
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 1-(4-Bromophenyl)propan-1-amine and transfer it to a 10 mL volumetric flask.

  • Dissolution: Dissolve and dilute to the mark with the mobile phase (n-Hexane/Ethanol/DEA). Ensure the sample is fully dissolved.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Analysis Procedure
  • System Equilibration: Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (mobile phase) to ensure the system is clean.

  • Sample Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Record the chromatogram for approximately 20 minutes.

  • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs), selectivity (α), and enantiomeric excess (% ee) if required.

Expected Results and Performance

Under the specified conditions, a baseline separation of the two enantiomers is expected. The addition of DEA is crucial for achieving symmetrical peaks.

ParameterExpected ValueDescription
Retention Time (k1) ~ 8-10 minRetention time of the first eluting enantiomer.
Retention Time (k2) ~ 11-14 minRetention time of the second eluting enantiomer.
Selectivity (α) > 1.2Ratio of the retention factors (k2/k1).
Resolution (Rs) > 2.0Indicates baseline separation.

Note: Retention times may vary slightly depending on the specific system, column age, and exact mobile phase preparation.

Workflow Visualization

The following diagram illustrates the complete workflow for the chiral separation analysis.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing racemate Racemic Analyte 1-(4-Bromophenyl)propan-1-amine dissolve Dissolve in Mobile Phase (Hex/EtOH/DEA) racemate->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject hplc HPLC System Pump Chiral Column (CHIRALPAK AD-H) UV Detector (225 nm) acquire Data Acquisition (Chromatogram) hplc:d->acquire inject->hplc:p integrate Peak Integration acquire->integrate calculate Calculate Results (Rs, α, % ee) integrate->calculate report Final Report calculate->report

Sources

Application Note: Robust GC-MS Analysis of 1-(4-Bromophenyl)propan-1-amine Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 1-(4-Bromophenyl)propan-1-amine for enhanced analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of primary amines like 1-(4-Bromophenyl)propan-1-amine is often hindered by their polarity, which can lead to poor peak shape, low sensitivity, and interactions with the GC system. Chemical derivatization addresses these challenges by converting the polar primary amine into a less polar, more volatile, and thermally stable derivative. This guide details two effective derivatization strategies: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the expected mass spectral fragmentation patterns of the resulting derivatives. This note is intended for researchers, scientists, and drug development professionals seeking a reliable method for the qualitative and quantitative analysis of 1-(4-Bromophenyl)propan-1-amine and related compounds.

Introduction: The Rationale for Derivatization

1-(4-Bromophenyl)propan-1-amine is a primary amine whose analysis is relevant in various fields, including pharmaceutical development and forensic science. However, its inherent chemical properties present significant challenges for direct GC-MS analysis. The primary amine functional group is polar and capable of hydrogen bonding, leading to several analytical issues:

  • Poor Peak Shape: Interactions between the polar amine and active sites (silanol groups) on the GC column and inlet liner can cause significant peak tailing, reducing resolution and making accurate quantification difficult.[1]

  • Low Volatility: Hydrogen bonding increases the boiling point of the analyte, requiring higher GC oven temperatures, which can lead to thermal degradation.[2]

  • Thermal Instability: Primary amines can be susceptible to degradation at the high temperatures of the GC inlet.[1]

Chemical derivatization is a crucial sample preparation step that mitigates these issues.[2][3] By replacing the active hydrogen of the primary amine with a less polar functional group, we can create a derivative that is more volatile, thermally stable, and less prone to undesirable interactions within the GC system.[1] This results in improved chromatographic performance, characterized by sharper, more symmetrical peaks and enhanced sensitivity.[1]

This guide will focus on two of the most common and effective derivatization techniques for primary amines: acylation and silylation.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the introduction of an acyl group into a molecule by replacing an active hydrogen.[4] For primary amines, reaction with an acid anhydride like trifluoroacetic anhydride (TFAA) yields a stable N-trifluoroacetyl derivative.

The Chemistry of TFAA Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate molecule, resulting in the formation of a stable amide. The trifluoromethyl group in the derivative is highly electronegative, which significantly increases the detector response, particularly for an electron capture detector (ECD), and provides characteristic fragmentation patterns in mass spectrometry.[5][6]

cluster_reaction TFAA Derivatization of 1-(4-Bromophenyl)propan-1-amine amine 1-(4-Bromophenyl)propan-1-amine derivative N-(1-(4-bromophenyl)propyl)-2,2,2-trifluoroacetamide amine->derivative + TFAA tfaa Trifluoroacetic Anhydride (TFAA) byproduct Trifluoroacetic Acid derivative->byproduct +

Figure 1: Workflow for TFAA Derivatization.

Experimental Protocol: TFAA Derivatization

Materials:

  • 1-(4-Bromophenyl)propan-1-amine sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the 1-(4-Bromophenyl)propan-1-amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of the anhydrous solvent to the dried sample, followed by 100 µL of TFAA. For some applications, the addition of a small amount of pyridine (10-20 µL) can catalyze the reaction.[7]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.[3] The reaction is typically rapid and complete within this timeframe.

  • Work-up (Optional): After cooling to room temperature, the reaction mixture can be injected directly into the GC-MS. Alternatively, to remove excess reagent and the trifluoroacetic acid byproduct, a liquid-liquid extraction can be performed. Add 1 mL of a basic solution (e.g., 5% aqueous sodium bicarbonate) and extract with a non-polar solvent like hexane. The organic layer containing the derivative is then collected for analysis.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

Expected Mass Spectrum of the TFAA Derivative

The mass spectrum of the N-trifluoroacetyl derivative of 1-(4-Bromophenyl)propan-1-amine is expected to show characteristic fragmentation patterns. Based on the fragmentation of similar bromoamphetamine analogs, the following ions are anticipated:[8]

  • Molecular Ion ([M]+): A peak corresponding to the molecular weight of the derivatized compound should be observable.

  • Alpha-Cleavage: The most prominent fragmentation pathway for N-acylated amphetamine-like compounds is typically alpha-cleavage to the nitrogen atom. This would result in the formation of a stable, resonance-stabilized ion.

  • Loss of Bromine: Fragmentation involving the loss of the bromine atom is also a possibility.

  • Tropylium Ion Formation: Rearrangement and fragmentation of the bromophenyl group can lead to the formation of characteristic ions.

Derivative Expected Key Fragments (m/z) Fragmentation Pathway
N-trifluoroacetyl-1-(4-bromophenyl)propan-1-amine[M]+, [M-Br]+, [M-CH2CH3]+Molecular ion, loss of bromine, alpha-cleavage

Table 1: Predicted Mass Spectral Fragments for TFAA-derivatized 1-(4-Bromophenyl)propan-1-amine.

Silylation with BSTFA or MSTFA

Silylation is another widely used derivatization technique for compounds with active hydrogens. It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[9]

The Chemistry of Silylation

Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful trimethylsilyl donors.[10] The reaction mechanism involves the nucleophilic attack of the primary amine's nitrogen on the silicon atom of the silylating agent, leading to the formation of a TMS derivative. A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent. Silyl derivatives are generally more volatile and less polar than their parent compounds.[11]

cluster_reaction Silylation of 1-(4-Bromophenyl)propan-1-amine amine 1-(4-Bromophenyl)propan-1-amine derivative N-trimethylsilyl-1-(4-bromophenyl)propan-1-amine amine->derivative + BSTFA/MSTFA bstfa BSTFA or MSTFA byproduct Byproducts derivative->byproduct +

Figure 2: Workflow for Silylation Derivatization.

Experimental Protocol: Silylation

Materials:

  • 1-(4-Bromophenyl)propan-1-amine sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the 1-(4-Bromophenyl)propan-1-amine sample into a reaction vial. Ensure the sample is dry by evaporating any solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS) or MSTFA.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system. Silylating reagents and their derivatives are moisture-sensitive, so exposure to air should be minimized.

Expected Mass Spectrum of the TMS Derivative

The mass spectrum of the TMS derivative of 1-(4-Bromophenyl)propan-1-amine will exhibit characteristic fragments for silylated compounds.

  • Molecular Ion ([M]+): The molecular ion may be present, but it can be of low abundance.

  • [M-15]+: A prominent peak resulting from the loss of a methyl group from the TMS moiety is a hallmark of TMS derivatives.

  • Alpha-Cleavage: Similar to the TFAA derivative, alpha-cleavage is a likely fragmentation pathway.

  • Ions at m/z 73 and 75: These ions are characteristic of TMS derivatives.

Derivative Expected Key Fragments (m/z) Fragmentation Pathway
N-trimethylsilyl-1-(4-bromophenyl)propan-1-amine[M]+, [M-15]+, [M-Br]+, 73, 75Molecular ion, loss of a methyl group, loss of bromine, TMS-related ions

Table 2: Predicted Mass Spectral Fragments for TMS-derivatized 1-(4-Bromophenyl)propan-1-amine.

Chiral Derivatization for Enantiomeric Separation

1-(4-Bromophenyl)propan-1-amine is a chiral compound, existing as two enantiomers. For stereospecific analysis, chiral derivatization is necessary to separate these enantiomers on a non-chiral GC column. This is achieved by reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional GC.[12][13]

A common chiral derivatizing agent for primary amines is N-trifluoroacetyl-L-prolyl chloride (L-TPC). The reaction protocol is similar to that of TFAA acylation. The resulting diastereomeric amides can then be separated and quantified to determine the enantiomeric ratio of the original sample.

Method Validation Considerations

For quantitative applications, it is essential to validate the chosen derivatization method.[12][14][15] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Derivatization is a powerful and often necessary step for the robust and reliable GC-MS analysis of 1-(4-Bromophenyl)propan-1-amine. Both acylation with TFAA and silylation with BSTFA or MSTFA offer effective means to improve the chromatographic behavior and detectability of this primary amine. The choice between these methods will depend on the specific analytical requirements, such as the desired sensitivity and the need for chiral separation. The protocols and information provided in this application note serve as a comprehensive starting point for developing and validating a GC-MS method for 1-(4-Bromophenyl)propan-1-amine and structurally related compounds.

References

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  • Lead Sciences. (n.d.). 1-(4-Bromophenyl)propan-1-amine hcl. Retrieved from [Link]

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  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Al-Badr, A. A. (1997). Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase.
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Application Notes and Protocols for the Large-Scale Preparation of Enantiomerically Pure 1-(4-Bromophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure 1-(4-bromophenyl)propan-1-amine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry often dictates the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale preparation of this valuable intermediate. We will explore and provide detailed protocols for three primary strategies: Asymmetric Synthesis via Reductive Amination, Enzymatic Kinetic Resolution, and Diastereomeric Salt Resolution. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated to ensure scientific integrity and practical applicability.

Introduction: The Significance of Chiral Purity

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] The synthesis of single-enantiomer drugs is, therefore, a critical aspect of modern drug development. 1-(4-Bromophenyl)propan-1-amine, with its chiral center at the benzylic position, is a key intermediate where precise control of stereochemistry is paramount.

This guide moves beyond theoretical discussions to provide robust, scalable, and validated protocols for the preparation of this compound in its enantiomerically pure form. We will delve into the "why" behind procedural steps, offering insights honed from extensive experience in process chemistry.

Strategic Approaches to Enantiopure 1-(4-Bromophenyl)propan-1-amine

The preparation of enantiomerically pure amines can be broadly categorized into two main approaches: asymmetric synthesis, which aims to create the desired enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.[2] Each strategy has its merits and is selected based on factors such as cost, scalability, desired enantiomeric excess (ee), and available technology.

Here, we present three field-proven methodologies:

  • Asymmetric Reductive Amination: A direct and efficient route to chiral amines from prochiral ketones.[3][4]

  • Enzymatic Kinetic Resolution: A green and highly selective method that utilizes enzymes to differentiate between enantiomers.[5][6][7]

  • Diastereomeric Salt Resolution: A classical and often cost-effective method for separating racemic amines.[2][8]

Methodology 1: Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination (ARA) is a powerful one-step method to convert a prochiral ketone into a chiral amine.[3] This approach is often favored for its atom economy and directness, avoiding the 50% theoretical yield limitation of classical resolution.[2]

Causality of Experimental Choices:

The success of this method hinges on the selection of a highly efficient and stereoselective catalyst. Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, have shown great promise in the asymmetric hydrogenation of imines, which are intermediates in this reaction.[4] The choice of a specific ligand is critical for achieving high enantioselectivity.

Protocol 1: Iridium-Catalyzed Asymmetric Reductive Amination

This protocol describes the synthesis of (S)-1-(4-bromophenyl)propan-1-amine from 4'-bromopropiophenone.

Step 1: In-situ Imine Formation

  • To a stirred solution of 4'-bromopropiophenone (1.0 eq) in anhydrous methanol (5 vol), add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine. The excess ammonium acetate serves as both the ammonia source and a buffer.

Step 2: Asymmetric Hydrogenation

  • In a separate, inert-atmosphere glovebox, prepare the catalyst solution by dissolving [Ir(cod)Cl]₂ (0.005 mol%) and a suitable chiral phosphine ligand (e.g., (R)-BINAP, 0.011 mol%) in anhydrous, degassed dichloromethane (1 vol). Stir for 30 minutes.

  • Transfer the ketone/imine solution to a high-pressure autoclave.

  • Add the prepared catalyst solution to the autoclave.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar.

  • Heat the reaction mixture to 50°C and stir vigorously for 24 hours.

  • Monitor the reaction progress by HPLC to confirm the consumption of the starting material.

Step 3: Work-up and Purification

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amine by column chromatography on silica gel to afford the enantiomerically enriched product.

Data Presentation:

ParameterResult
Starting Material 4'-Bromopropiophenone
Product (S)-1-(4-Bromophenyl)propan-1-amine
Catalyst System [Ir(cod)Cl]₂ / (R)-BINAP
Yield >90%
Enantiomeric Excess (ee) >98%

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cat_prep Dissolve [Ir(cod)Cl]₂ and (R)-BINAP in anhydrous DCM add_cat Add Catalyst Solution cat_prep->add_cat start 4'-Bromopropiophenone + Ammonium Acetate in Methanol imine In-situ Imine Formation start->imine autoclave Transfer to Autoclave imine->autoclave autoclave->add_cat hydrogenation Hydrogenation (50 bar H₂, 50°C, 24h) add_cat->hydrogenation workup Solvent Removal & Extraction hydrogenation->workup purification Column Chromatography workup->purification product Enantiomerically Pure Amine purification->product

Caption: Asymmetric Reductive Amination Workflow.

Methodology 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes, typically lipases, to acylate one enantiomer of a racemic amine at a much faster rate than the other.[6][7] This leaves the unreacted enantiomer in high enantiomeric purity. This method is considered a "green" chemistry approach due to the mild reaction conditions and the biodegradable nature of the enzyme catalyst.

Causality of Experimental Choices:

The choice of enzyme is paramount for successful kinetic resolution. Lipases, such as Candida antarctica Lipase B (CALB), are widely used due to their broad substrate scope and high enantioselectivity.[9][10] The acylating agent and solvent are also critical parameters that can significantly influence the reaction rate and selectivity.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol describes the resolution of racemic 1-(4-bromophenyl)propan-1-amine.

Step 1: Enzymatic Acylation

  • To a solution of racemic 1-(4-bromophenyl)propan-1-amine (1.0 eq) in anhydrous toluene (10 vol), add immobilized Candida antarctica Lipase B (Novozym 435, 10% w/w of the amine).

  • Add ethyl acetate (0.6 eq) as the acylating agent. Using a slight excess of the amine ensures that the acylation stops at approximately 50% conversion.

  • Stir the mixture at 40°C.

  • Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and the enantiomeric excess of the unreacted amine.

Step 2: Separation and Purification

  • Once the reaction has reached ~50% conversion (typically 24-48 hours), filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue contains the unreacted (S)-amine and the acylated (R)-amide. Separate these two compounds by column chromatography on silica gel. The less polar amide will typically elute first.

Step 3: (Optional) Hydrolysis of the Amide

  • To recover the (R)-amine, the separated (R)-amide can be hydrolyzed by refluxing with aqueous HCl (e.g., 6M) for several hours.

  • After cooling, basify the solution with NaOH and extract the (R)-amine with an organic solvent.

Data Presentation:

Parameter(S)-Amine(R)-Amide
Yield (theoretical max 50%) ~45%~48%
Enantiomeric Excess (ee) >99%>98%

Experimental Workflow:

G cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_hydrolysis Optional Recovery start Racemic Amine + Ethyl Acetate + Novozym 435 in Toluene acylation Kinetic Resolution (40°C, 24-48h) start->acylation filtration Filter to remove Enzyme acylation->filtration chromatography Column Chromatography filtration->chromatography s_amine (S)-Amine chromatography->s_amine r_amide (R)-Amide chromatography->r_amide hydrolysis Acidic Hydrolysis of (R)-Amide r_amide->hydrolysis r_amine (R)-Amine hydrolysis->r_amine

Caption: Enzymatic Kinetic Resolution Workflow.

Methodology 3: Diastereomeric Salt Resolution

This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Causality of Experimental Choices:

The key to this method is finding a suitable chiral resolving agent that forms a crystalline salt with one of the amine enantiomers while the other diastereomeric salt remains in solution. Tartaric acid and its derivatives are common and effective resolving agents for amines.[2][8] The choice of solvent is also critical for achieving good separation.

Protocol 3: Resolution with (-)-Dibenzoyl-L-Tartaric Acid

This protocol describes the resolution of racemic 1-(4-bromophenyl)propan-1-amine to obtain the (R)-enantiomer.

Step 1: Diastereomeric Salt Formation

  • Dissolve racemic 1-(4-bromophenyl)propan-1-amine (1.0 eq) in a suitable solvent such as methanol or ethanol (10 vol) with gentle heating.

  • In a separate flask, dissolve (-)-Dibenzoyl-L-Tartaric Acid (0.5 eq) in the same solvent. Using 0.5 equivalents of the resolving agent is often most efficient for initial screening and enrichment.[8]

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

Step 2: Liberation of the Free Amine

  • Suspend the crystalline diastereomeric salt in water and add a 2M aqueous solution of NaOH until the pH is >12.

  • Extract the liberated free amine with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(4-bromophenyl)propan-1-amine.

Step 3: Determination of Enantiomeric Purity

  • Analyze the enantiomeric excess of the obtained amine by chiral HPLC.

  • If the desired ee is not achieved, the salt formation and crystallization process can be repeated (recrystallization) to further enhance the purity.

Data Presentation:

ParameterResult
Resolving Agent (-)-Dibenzoyl-L-Tartaric Acid
Isolated Enantiomer (R)-1-(4-Bromophenyl)propan-1-amine
Yield (per cycle) Varies, dependent on crystallization efficiency
Enantiomeric Excess (ee) >95% (after one crystallization)

Experimental Workflow:

G cluster_salt Salt Formation & Crystallization cluster_separation Separation & Liberation start Racemic Amine + (-)-DBTA in Methanol crystallization Cooling & Crystallization start->crystallization filtration Filtration crystallization->filtration solid Diastereomeric Salt (Solid) filtration->solid filtrate Mother Liquor (Contains other diastereomer) filtration->filtrate liberation Basification (NaOH) & Extraction solid->liberation product (R)-Amine liberation->product

Caption: Diastereomeric Salt Resolution Workflow.

Conclusion and Future Perspectives

The large-scale preparation of enantiomerically pure 1-(4-bromophenyl)propan-1-amine can be successfully achieved through several robust methodologies. Asymmetric reductive amination offers a direct and high-yielding route, while enzymatic kinetic resolution provides a highly selective and environmentally friendly alternative. Classical diastereomeric salt resolution remains a viable and often cost-effective strategy, particularly when a suitable resolving agent and crystallization conditions are identified.

The choice of the optimal method will depend on a careful evaluation of factors including cost, scale, required enantiopurity, and available expertise and equipment. For industrial-scale production, continuous flow processes and catalyst/enzyme immobilization are emerging areas that promise to further enhance the efficiency and sustainability of these synthetic routes.

References

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  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Available at: [Link]

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Application Notes and Protocols for Utilizing 1-(4-Bromophenyl)propan-1-amine in Bioactive Molecule Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 1-(4-Bromophenyl)propan-1-amine Scaffold

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 1-(4-bromophenyl)propan-1-amine core is a privileged scaffold, offering a confluence of desirable features for the synthesis of diverse and biologically active molecules. Its utility stems from three key attributes: a chiral center that allows for stereospecific interactions with biological targets, a primary amine that serves as a versatile handle for a multitude of chemical modifications, and a 4-bromophenyl ring that provides both a site for further structural elaboration and beneficial physicochemical properties.

This guide provides an in-depth exploration of how to strategically employ 1-(4-bromophenyl)propan-1-amine as a foundational element in the design and synthesis of novel bioactive compounds. We will delve into the rationale behind its use, provide detailed protocols for its derivatization, and outline methods for the biological evaluation of the resulting molecules. The insights and procedures detailed herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for new therapeutic agents.

Section 1: The Rationale for Employing the 4-Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring is not a mere synthetic convenience; it is a strategic choice in drug design. The introduction of bromine into a molecular structure can have profound effects on the compound's biological activity, metabolic stability, and overall therapeutic potential.[1][2][3]

Key Advantages of the 4-Bromophenyl Group:

  • Enhanced Biological Activity: The bromine atom, through the formation of halogen bonds, can participate in specific interactions with biological targets, potentially increasing the binding affinity and potency of the drug candidate.[3]

  • Improved Pharmacokinetics: Bromine substitution can influence the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved bioavailability and a longer duration of action.[1][2]

  • Metabolic Stability: The carbon-bromine bond is generally more stable to metabolic degradation compared to a carbon-hydrogen bond, which can prevent the formation of unwanted metabolites and prolong the half-life of the compound.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the exploration of a wider chemical space and the optimization of structure-activity relationships.

Section 2: Synthetic Strategies for Derivatizing 1-(4-Bromophenyl)propan-1-amine

The primary amine of 1-(4-bromophenyl)propan-1-amine is the key functional group for introducing molecular diversity. The two most common and effective strategies for its derivatization are N-acylation and N-sulfonylation.

N-Acylation of 1-(4-Bromophenyl)propan-1-amine

N-acylation involves the reaction of the primary amine with an acylating agent, typically an acyl chloride or an acid anhydride, to form an amide bond. This reaction is generally high-yielding and can be performed under mild conditions.

Experimental Protocol: General Procedure for N-Acylation with Acyl Chlorides

This protocol is a general guideline and may require optimization for specific acyl chlorides.

Materials:

  • 1-(4-Bromophenyl)propan-1-amine

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-(4-bromophenyl)propan-1-amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous aprotic solvent.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

N-Sulfonylation of 1-(4-Bromophenyl)propan-1-amine

N-sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a common motif in a wide range of clinically used drugs.

Experimental Protocol: General Procedure for N-Sulfonylation with Sulfonyl Chlorides [4][5]

Materials:

  • 1-(4-Bromophenyl)propan-1-amine

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., pyridine, triethylamine)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1-(4-bromophenyl)propan-1-amine (1.1 equivalents).

  • Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., DCM or THF) to a concentration of approximately 0.1 M.

  • Add the base (e.g., pyridine, 1.5 equivalents).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of the sulfonyl chloride (1.0 equivalent) in a small amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS. Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Section 3: Biological Evaluation of 1-(4-Bromophenyl)propan-1-amine Derivatives

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The choice of assay will depend on the therapeutic target of interest. As an illustrative example, we provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains, a key assay for antimicrobial drug discovery.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[6][7][8][9]

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized 1-(4-bromophenyl)propan-1-amine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound working solution (diluted from the stock to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Section 4: Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing a lead compound into a viable drug candidate. By systematically modifying the structure of the 1-(4-bromophenyl)propan-1-amine scaffold and observing the effects on biological activity, researchers can identify key structural features responsible for potency and selectivity.

Key Areas for SAR Exploration:

  • Stereochemistry: The chiral center at the benzylic position is a critical determinant of biological activity. It is essential to synthesize and test both enantiomers of the parent amine and its derivatives to determine if the biological target exhibits stereoselectivity.

  • Acyl/Sulfonyl Group: The nature of the group attached to the amine will significantly impact the compound's properties. A variety of acyl and sulfonyl chlorides with different electronic and steric properties should be used to probe the binding pocket of the target. For example, substituting the phenyl ring of a benzoyl group with electron-donating or electron-withdrawing groups can provide insights into the electronic requirements for optimal activity.

  • Propyl Chain: Modifications to the propyl chain, such as increasing or decreasing its length or introducing branching, can affect the compound's conformation and its fit within the target's binding site.

  • 4-Bromophenyl Ring: As mentioned earlier, the bromine atom can be replaced with other halogens or used as a handle for cross-coupling reactions to introduce further diversity and explore additional binding interactions.

A review of the structure-activity relationships of phenylalkylamines as agonists for 5-HT(2A) receptors highlights the importance of substitution patterns on the phenyl ring and the nature of the alkylamine side chain in determining receptor affinity and functional activity.[6][7] These principles can be applied to the design of novel 1-(4-bromophenyl)propan-1-amine derivatives targeting a range of receptors and enzymes.

Section 5: Data Presentation and Visualization

To facilitate the analysis and interpretation of experimental data, it is crucial to present it in a clear and organized manner.

Table 1: Hypothetical MIC Values for a Series of N-Acyl-1-(4-bromophenyl)propan-1-amine Derivatives

Compound IDR-Group (Acyl)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BPPA-01 Acetyl64>128
BPPA-02 Benzoyl1664
BPPA-03 4-Chlorobenzoyl832
BPPA-04 4-Methoxybenzoyl32128
BPPA-05 Naphthoyl416

Workflow Diagrams:

To visually represent the experimental processes, diagrams generated using Graphviz (DOT language) are provided below.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow Start 1-(4-Bromophenyl)propan-1-amine Derivatization N-Acylation or N-Sulfonylation Start->Derivatization Acyl/Sulfonyl Chloride, Base Purification Column Chromatography or Recrystallization Derivatization->Purification Characterization NMR, MS, etc. Purification->Characterization Library Library of Derivatives Characterization->Library Start_Bio Library of Derivatives Library->Start_Bio Screening Primary Biological Assay (e.g., MIC Assay) Start_Bio->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Active Compounds Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for the synthesis and biological evaluation of 1-(4-bromophenyl)propan-1-amine derivatives.

Conclusion

1-(4-Bromophenyl)propan-1-amine is a highly valuable and versatile scaffold for the design and synthesis of novel bioactive molecules. Its inherent structural features, combined with the strategic placement of a bromine atom, provide a solid foundation for developing diverse libraries of compounds with the potential for a wide range of therapeutic applications. The protocols and strategies outlined in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors. By combining rational design, efficient synthesis, and rigorous biological evaluation, the full potential of 1-(4-bromophenyl)propan-1-amine as a source of new medicines can be realized.

References

  • Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. (2024-12-10). [Link]

  • ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • PubMed. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. [Link]

  • ResearchGate. Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

  • Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

  • PubMed. Structure-activity relationships in psychotomimetic phenylalkylamines. [Link]

  • AZoM. What Is Bromine Used For? [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

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Troubleshooting & Optimization

Improving yield and purity in 1-(4-Bromophenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Bromophenyl)propan-1-amine

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols for higher yield and purity.

I. Introduction to the Synthesis

1-(4-Bromophenyl)propan-1-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis with high purity is crucial for downstream applications. The most common and reliable method for its preparation is the reductive amination of 4'-bromopropiophenone. This process typically involves the reaction of the ketone with an amine source, followed by reduction of the intermediate imine.

A prevalent one-pot method for this transformation is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen donor and the reducing agent.[1][2] This reaction is known for its simplicity, but it requires high temperatures and can lead to the formation of N-formyl derivatives and other byproducts if not carefully controlled.[3][4]

This guide will focus on troubleshooting the common challenges associated with this synthesis, providing solutions grounded in chemical principles to enhance your experimental outcomes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(4-Bromophenyl)propan-1-amine.

Low Reaction Conversion or Stalled Reaction

Question: I am seeing a significant amount of unreacted 4'-bromopropiophenone in my reaction mixture, even after prolonged reaction times. What could be the cause?

Answer: Low conversion is a frequent issue and can be attributed to several factors:

  • Insufficient Temperature: The Leuckart reaction requires high temperatures, typically between 120-165 °C, to drive the reaction forward.[1] Ensure your reaction is heated to the appropriate temperature. A lower temperature will result in a sluggish reaction.

  • Reagent Quality: The quality of your ammonium formate or formamide is critical. These reagents can decompose over time. Use fresh, high-purity reagents for optimal results.

  • Inefficient Water Removal: The formation of the imine intermediate is a condensation reaction that produces water. If water is not effectively removed, the equilibrium can shift back towards the reactants, hindering the reaction. While the high temperatures of the Leuckart reaction typically drive off water, in some setups, a Dean-Stark trap or the use of a drying agent might be considered, though this is less common for this specific reaction.

  • Catalyst Inefficiency (for catalytic variants): If you are employing a catalytic reductive amination, the catalyst (e.g., a ruthenium complex) may be deactivated.[5] Ensure you are using the correct catalyst loading and that it has not been poisoned by impurities in your starting materials or solvent.

Formation of Significant Byproducts

Question: My crude product shows multiple spots on TLC and several peaks in the GC-MS analysis besides the desired amine. What are these impurities and how can I minimize them?

Answer: The formation of byproducts is a common challenge. The primary impurities often include:

  • N-formyl-1-(4-bromophenyl)propan-1-amine: This is a very common byproduct in Leuckart-type reactions, arising from the formylation of the product amine by formic acid or formamide.[4]

    • Solution: To minimize its formation, you can try using a slight excess of the ammonium source. After the reaction, a hydrolysis step (acidic or basic) can be performed to convert the formyl derivative back to the desired primary amine before workup and purification.

  • Dibenzyl Amine Derivatives: Over-alkylation can lead to the formation of di-[1-(4-bromophenyl)propyl]amine.[6][7]

    • Solution: This is more likely if the newly formed primary amine reacts with another molecule of the imine intermediate. Using a larger excess of the ammonia source can help to favor the formation of the primary amine.

  • 1-(4-Bromophenyl)propan-1-ol: This alcohol can form if the starting ketone is reduced before amination.

    • Solution: This is less common in the Leuckart reaction but can occur in other reductive amination methods. Ensure your reaction conditions favor imine formation before reduction.

Difficulties in Product Isolation and Purification

Question: I am struggling to obtain a pure product after workup. What is the best purification strategy?

Answer: The basic nature of the product amine allows for straightforward purification using acid-base extraction.

  • Initial Workup: After cooling the reaction mixture, it is typically diluted with water and made basic with a strong base (e.g., NaOH) to a pH > 10. This deprotonates the amine, making it soluble in organic solvents.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acid Wash: The combined organic layers can then be washed with a dilute acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase.

  • Final Isolation: The acidic aqueous layer is then basified again, and the pure amine is re-extracted into an organic solvent. The solvent is then dried and evaporated to yield the purified product.

  • Further Purification: If impurities persist, vacuum distillation or column chromatography on silica gel (using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking) can be employed.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Leuckart reaction for this synthesis?

A1: The Leuckart reaction proceeds in two main stages. First, the 4'-bromopropiophenone reacts with ammonia (generated from the decomposition of ammonium formate) to form an imine intermediate. In the second stage, the formate ion acts as a hydride donor, reducing the imine to the final 1-(4-bromophenyl)propan-1-amine.[1]

Q2: Can I use other reducing agents for this reductive amination?

A2: Yes, other reducing agents can be used in a two-step or one-pot process. Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3) are common choices for reducing the pre-formed imine. Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is also an effective method.[8]

Q3: My product is a racemic mixture. How can I synthesize a specific enantiomer?

A3: For enantioselective synthesis, you would typically need to employ a chiral catalyst or a chiral auxiliary. Asymmetric transfer hydrogenation using a chiral catalyst is a modern approach.[9] Alternatively, the racemic amine can be resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization.

Q4: Is it possible to form a secondary amine as the main product?

A4: Yes, if you wish to synthesize a secondary amine, you can use a primary amine instead of an ammonium salt in the initial reaction. For example, reacting 4'-bromopropiophenone with methylamine followed by reduction would yield N-methyl-1-(4-bromophenyl)propan-1-amine. The Eschweiler-Clarke reaction can also be used to methylate a primary amine to a tertiary amine.[10][11][12]

IV. Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the synthesis of 1-(4-Bromophenyl)propan-1-amine via the Leuckart reaction.

Materials:

  • 4'-Bromopropiophenone

  • Ammonium formate

  • Deionized water

  • 2M Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4'-bromopropiophenone (1 equivalent) and ammonium formate (3-5 equivalents).

  • Heat the mixture in an oil bath to 160-165 °C for 4-6 hours. The reaction mixture will become a thick, stirring paste.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add deionized water to the flask and stir until the solid dissolves.

  • Make the solution strongly basic (pH > 10) by the slow addition of 2M sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography as described in the purification section.

V. Visualizing the Synthesis

Reaction Workflow

G cluster_reaction Reaction Stage cluster_workup Workup & Purification A 4'-Bromopropiophenone + Ammonium Formate B Heat to 160-165°C A->B C Crude Reaction Mixture B->C D Cool & Add Water C->D Proceed to Workup E Basify with NaOH (pH > 10) D->E F Extract with Dichloromethane E->F G Dry & Concentrate F->G H Purified 1-(4-Bromophenyl)propan-1-amine G->H

Caption: A simplified workflow for the synthesis and purification of 1-(4-Bromophenyl)propan-1-amine.

Potential Side Reactions

G Start 4'-Bromopropiophenone + NH4+HCO2- DesiredProduct 1-(4-Bromophenyl)propan-1-amine Start->DesiredProduct Main Reaction Path SideProduct2 Di-[1-(4-bromophenyl)propyl]amine Start->SideProduct2 Over-alkylation SideProduct3 1-(4-Bromophenyl)propan-1-ol Start->SideProduct3 Premature Reduction SideProduct1 N-formyl-1-(4-bromophenyl)propan-1-amine DesiredProduct->SideProduct1 Formylation

Caption: Common side reactions in the synthesis of 1-(4-Bromophenyl)propan-1-amine.

VI. Quantitative Data Summary

ParameterRecommended RangeRationale
Temperature 120-165 °CEssential for driving the Leuckart reaction to completion.[1]
Reactant Ratio 1:3 to 1:5 (Ketone:Ammonium Formate)An excess of the amine source favors the formation of the primary amine and minimizes side reactions.
Reaction Time 4-8 hoursSufficient time for the reaction to proceed to completion. Monitor by TLC or GC-MS.
pH for Extraction > 10Ensures the amine product is in its free base form for efficient extraction into an organic solvent.

VII. References

  • Leuckart reaction. In Wikipedia. Retrieved from [Link]

  • Kucińska, M., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 190-200. Retrieved from [Link]

  • Vila, C., et al. (2010). Dehydrogenation of Amine–Boranes Using p‐Block Compounds. Angewandte Chemie International Edition, 49(33), 5737-5740. Retrieved from [Link]

  • Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]

  • Kucińska, M., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. Retrieved from [Link]

  • Baron, M., et al. (1984). Process for the purification of p-aminophenol. U.S. Patent No. 4,440,954. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Nie, H., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. Retrieved from [Link]

  • Shaikh, A. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 268. Retrieved from [Link]

  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Synthesis of propargylic amines. Organic Chemistry Portal. Retrieved from [Link]

  • Eschweiler–Clarke reaction. Grokipedia. Retrieved from [Link]

  • Hydrogen. Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of 4-bromophenyl derivatives. Google Patents. Retrieved from

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Preparation method of (R)-(+)-N-propargyl-1-indan amines. Google Patents. Retrieved from

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved from [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. ResearchGate. Retrieved from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536. Retrieved from [Link]

  • (1S)-1-(4-bromophenyl)propan-1-aminium. ChemBK. Retrieved from [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. Retrieved from [Link]

  • Eschweiler-Clarke reaction. YouTube. Retrieved from [Link]

  • Process for the purification of p-aminophenol. PubChem. Retrieved from [Link]

  • Leuckart Reaction. Scribd. Retrieved from [Link]

  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. Retrieved from [Link]

  • 1-(4-Bromophenyl)-1-(4-iodophenoxy)propan-2-amine. PubChem. Retrieved from [Link]

  • Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent. Google Patents. Retrieved from

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. Retrieved from [Link]

  • A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB). ResearchGate. Retrieved from [Link]

  • 1-(4-Bromophenyl)propan-1-amine hcl. Lead Sciences. Retrieved from [Link]

  • Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 1-(4-Bromophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-(4-Bromophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple procedural lists to explain the underlying scientific principles, helping you troubleshoot and optimize your purification workflows.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I'm experiencing a significant loss of product after recrystallizing my crude this compound. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a frequent challenge.[1] The key is to understand the solubility profile of your compound. Several factors could be at play:

  • Causality: The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[1][2] If too much solvent is used, your product will remain in the mother liquor even after cooling, leading to low recovery.[1] Conversely, using too little solvent will result in premature crystallization, trapping impurities.

  • Troubleshooting Steps:

    • Optimize Solvent Choice: Conduct small-scale solubility tests with a range of solvents. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol, often mixed with water, are good starting points. The ideal solvent will dissolve the crude product when hot but yield clean crystals upon cooling.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.[2]

    • Slow Cooling: Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[2] Rapid cooling can cause the product to precipitate out as an oil or fine powder, which may be less pure. Once at room temperature, you can further increase the yield by cooling in an ice bath.

    • Wash with Cold Solvent: When filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor without dissolving a significant amount of the product.[2]

Issue 2: Oily Precipitate Instead of Crystals

Question: My product is "oiling out" during recrystallization instead of forming solid crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

  • Causality: This is often due to a high concentration of impurities, which can depress the melting point of your compound. It can also happen if the solution is cooled too quickly or if the chosen solvent is not ideal.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool more slowly.

    • Change Solvent System: If the problem persists, you may need to switch to a different solvent or a solvent pair. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" a solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

    • Seed the Solution: Introduce a small, pure crystal of the desired compound (a "seed crystal") to the cooled, supersaturated solution to induce crystallization.

    • Pre-Purification: If the crude material is very impure, consider a preliminary purification step like an acid-base extraction to remove a significant portion of the impurities before attempting recrystallization.

Issue 3: Persistent Impurities in the Final Product

Question: After purification, my this compound is still not pure. What other techniques can I use?

Answer: If recrystallization alone is insufficient, a multi-step purification strategy is often necessary.

  • Causality: Some impurities may have very similar solubility profiles to your product, making them difficult to remove by recrystallization alone. Common impurities can include starting materials, by-products from the synthesis, or degradation products.[3][4]

  • Alternative/Complementary Purification Techniques:

    • Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[5][6][7] The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine will be protonated to form a water-soluble salt and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then separated, and the pH is adjusted with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. The hydrochloride salt can then be reformed by treating the free amine with HCl.

      *dot graph TD { A[Crude Mixture in Organic Solvent] -->|Wash with aq. HCl| B{Separate Layers}; B --> C[Organic Layer: Neutral/Acidic Impurities]; B --> D[Aqueous Layer: Amine Hydrochloride]; D -->|Add aq. NaOH| E{Regenerated Free Amine}; E -->|Extract with Organic Solvent| F[Purified Free Amine in Organic Solvent]; F -->|Add HCl| G[Pure Amine Hydrochloride]; } *enddot Figure 1: Workflow for Acid-Base Extraction of an Amine.

    • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[8][9] For amines, which are basic, standard silica gel (which is acidic) can sometimes lead to poor separation due to strong interactions.[8]

      • Normal-Phase Chromatography: If using silica gel, it is often necessary to add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to improve the peak shape and recovery of the amine.[8][10]

      • Reversed-Phase Chromatography: C18-functionalized silica is a good alternative for purifying polar compounds like amine hydrochlorides.[11] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).[11]

      • Amine-Functionalized Silica: Columns packed with amine-functionalized silica can be very effective for purifying basic compounds, as they minimize the strong acid-base interactions that can occur with standard silica.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The choice of solvent is critical and may require some experimentation. Good starting points for amine hydrochlorides include:

  • Alcohols: Ethanol, methanol, isopropanol.

  • Solvent Mixtures: Ethanol/water, isopropanol/water, or ethanol/diethyl ether. A solvent pair can be very effective for achieving the desired solubility profile.[2]

Solvent SystemSuitability for Recrystallization
EthanolGood
IsopropanolGood
MethanolOften too soluble
WaterMay be too soluble, but useful in mixtures
Ethanol/WaterExcellent, adjustable polarity
Isopropanol/Diethyl EtherGood for inducing crystallization

Q2: How can I confirm the purity of my final product?

A2: Several analytical techniques can be used to assess purity:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting range and lower the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by showing signals that do not correspond to the desired product.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[3]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

Q3: What are the safety precautions I should take when handling this compound?

A3: this compound and its free amine form can be hazardous. Always consult the Safety Data Sheet (SDS) for detailed information.[12][13] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[12]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

III. Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude product. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, the solvent is promising.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals have formed, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl (aq) to the separatory funnel. Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The amine hydrochloride is now in the aqueous phase. Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2 M NaOH (aq) with stirring until the solution is basic (check with pH paper). The free amine will precipitate or form an oil.

  • Extraction of Free Amine: Add fresh organic solvent to the flask, return the mixture to the separatory funnel, and extract the free amine into the organic layer. Repeat the extraction two more times with fresh organic solvent.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete. Collect the resulting hydrochloride salt by filtration.

IV. References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 723-727.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Reddit. (2024). Amine workup. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Unknown. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]

  • Bothamley, M. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(4-Bromophenyl)propan-1-amine hcl. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H12BrN). Retrieved from [Link]

  • EON Biotech. (n.d.). 1-(4-Bromophenyl)propan-1-amine – (74877-09-1). Retrieved from [Link]

  • Autech. (n.d.). (S)-1-(4-bromophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Elder, D. P., & Teasdale, A. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 417-433.

  • Li, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564-2570.

  • Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride. Retrieved from

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

Sources

Identification and characterization of impurities in 1-(4-Bromophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 1-(4-Bromophenyl)propan-1-amine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during the analysis of this pharmaceutical intermediate.

Section 1: Understanding Impurities in 1-(4-Bromophenyl)propan-1-amine

This section addresses fundamental questions regarding the types of impurities you may encounter and their origins. A thorough understanding of potential impurities is the first step in developing robust analytical methods.

Q1: What are the most likely types of impurities in a sample of 1-(4-Bromophenyl)propan-1-amine?

Impurities are classified based on their origin and chemical structure. For 1-(4-Bromophenyl)propan-1-amine, you should anticipate three main categories as defined by the International Council for Harmonisation (ICH).[1][2]

  • Organic Impurities: These are the most common and structurally similar to the active pharmaceutical ingredient (API). They can include:

    • Starting Materials: Unreacted precursors from the synthesis, such as 4-bromopropiophenone.

    • Intermediates: Partially reacted molecules that were not fully converted to the final product.

    • By-products: Resulting from side reactions during synthesis. A common synthetic route is the reductive amination of 4-bromopropiophenone, which could lead to the formation of the corresponding alcohol, 1-(4-bromophenyl)propan-1-ol, as a key by-product.

    • Degradation Products: Formed when the API is exposed to stress conditions like acid, base, heat, light, or oxidation.[3][4]

  • Inorganic Impurities: These can originate from manufacturing equipment or catalysts used in the synthesis (e.g., palladium, platinum, nickel).[1][5]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not fully removed.[2]

Q2: Why is it critical to perform a forced degradation study for this compound?

Forced degradation (or stress testing) is a regulatory requirement and a critical part of method development.[3][4] These studies intentionally expose the drug substance to harsh conditions (e.g., high temperature, hydrolysis in acidic and basic solutions, oxidation, and photolysis) to accelerate degradation.[6][7]

The primary objectives are:

  • To Identify Likely Degradants: This helps predict which degradation products might form under normal storage conditions over the product's shelf-life.[4][8]

  • To Establish Degradation Pathways: Understanding how the molecule degrades is crucial for developing stable formulations and defining appropriate storage conditions.[4]

  • To Develop Stability-Indicating Methods: A key goal is to prove that your analytical method, typically HPLC, can separate the intact API from all potential degradation products. This ensures the method can accurately measure the API's purity over time.[6][7] An extent of degradation of approximately 5–20% is generally considered suitable for this purpose.[8]

The following table summarizes common stress conditions based on ICH guidelines.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated at 60-80°CCleavage of bonds susceptible to acid
Base Hydrolysis 0.1 M NaOH, heated at 60-80°CHydrolysis, potential racemization
Oxidation 3% H₂O₂, room temperatureFormation of N-oxides or other oxidation products
Thermal Degradation Dry heat, >10°C above accelerated stabilityThermolytic decomposition
Photodegradation High-intensity light (ICH Q1B options)Photolytic cleavage or rearrangement
Q3: What are the regulatory thresholds for reporting and identifying impurities?

The ICH has established guidelines (specifically ICH Q3A for new drug substances) that define thresholds for reporting, identifying, and qualifying impurities.[9][10] These thresholds are based on the maximum daily dose of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A guidelines.[9][11]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[9]

  • Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data.[9]

Section 2: Analytical Techniques & Troubleshooting

This section provides practical guidance on the primary analytical techniques used for impurity profiling and troubleshooting common issues, particularly those related to analyzing a basic amine compound.

Workflow for Impurity Identification and Characterization

The overall process follows a logical sequence from initial detection to final structural confirmation.

Impurity_Workflow cluster_detection Detection & Quantification cluster_decision Evaluation cluster_characterization Identification A 1. API Sample B 2. Stability-Indicating HPLC/GC-MS Method A->B C 3. Detect & Quantify Impurities B->C D 4. Impurity > Identification Threshold? C->D E 5. Isolate Impurity (Prep-HPLC) D->E Yes H Report Impurity D->H No F 6. Structural Elucidation (LC-MS, HRMS, NMR) E->F G 7. Identify Structure F->G I Qualify Impurity G->I Proceed to Qualification

Caption: General workflow for impurity identification.

High-Performance Liquid Chromatography (HPLC) - FAQs & Troubleshooting

HPLC is the primary technique for impurity profiling due to its versatility and high resolution.[5] However, the basic nature of 1-(4-Bromophenyl)propan-1-amine presents specific challenges.

Q4: My chromatogram shows significant peak tailing for the main component. What is the cause and how can I fix it?

Peak tailing is the most common issue when analyzing basic compounds like amines on standard silica-based C18 columns.[12]

  • Cause: The primary cause is the interaction between the positively charged (protonated) amine group of your analyte and negatively charged, acidic residual silanol groups (Si-O⁻) on the surface of the HPLC column packing material. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.[12][13]

  • Solutions:

    • Increase Mobile Phase pH: Adjust the mobile phase pH to be well above the pKa of the residual silanols (typically pH > 7). This deprotonates the silanols, minimizing the unwanted ionic interaction. A high-pH stable column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18) is required to prevent dissolution of the silica backbone.[13]

    • Use a Low pH Mobile Phase: Adjust the mobile phase pH to be low (e.g., pH 2.5-3.5). At this pH, most silanol groups are protonated (Si-OH) and less likely to interact with the protonated amine. This is often a simple and effective solution.[13]

    • Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, "masking" them from your analyte.

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively "end-capped" to reduce the number of accessible silanol groups, which inherently reduces tailing.

Q5: I'm seeing inconsistent retention times between injections. What should I check?

Retention time drift can compromise the reliability of your method. Here’s a troubleshooting guide:

Potential CauseHow to Troubleshoot
Poor Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the sequence.[14]
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is adequate. Volatilization of organic solvent can change the mobile phase ratio over time.[14]
Temperature Fluctuations Use a thermostatted column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times.[14]
System Leaks Check for any leaks in the system, from the pump to the detector. A small leak can cause pressure fluctuations and retention time shifts.[15][16]
Column Degradation The column's stationary phase can degrade over time, especially when using aggressive pH conditions. If other solutions fail, try a new column.

Q6: How do I develop a stability-indicating HPLC method from scratch?

Developing a stability-indicating method is an iterative process aimed at achieving baseline separation of the main peak from all known impurities and degradation products.

HPLC_Method_Dev A 1. Select Column & Mobile Phase B 2. Inject API & Stressed Samples A->B C 3. Evaluate Resolution & Peak Shape B->C D Is Resolution Adequate? C->D E 4. Optimize Gradient & Flow Rate D->E No G 6. Validate Method (ICH Q2B) D->G Yes F 5. Optimize pH & Temperature E->F F->B H Method Ready G->H

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(4-Bromophenyl)propan-1-amine hydrochloride (CAS No: 90485-18-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios to support the integrity of your experiments.

I. Core Concepts: Understanding the Stability of this compound

This compound is a primary amine salt. The hydrochloride form significantly enhances the compound's stability compared to its free base counterpart. The protonation of the amine group minimizes its susceptibility to oxidative degradation, a common pathway for free amines.[1] However, like all chemical compounds, its stability is not absolute and is influenced by environmental factors.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored at room temperature in a cool, dry, and well-ventilated area .[2] It is crucial to keep the container tightly sealed and to store it under an inert atmosphere , such as argon or nitrogen.[3] This minimizes exposure to moisture and atmospheric oxygen, which are key contributors to degradation over time.

Q2: How sensitive is this compound to light?

Q3: Can I store the compound in a refrigerator or freezer?

While refrigeration is not explicitly required, storing at lower temperatures (2-8°C) is generally acceptable and may slow down potential degradation processes. However, if the storage area is prone to condensation, this could introduce moisture, which is detrimental to the compound's stability. If refrigerated, ensure the container is tightly sealed and allowed to equilibrate to room temperature before opening to prevent moisture condensation on the solid material.

Q4: What is the expected shelf-life of this compound?

The shelf-life can vary depending on the supplier and the purity of the compound. Always refer to the manufacturer's certificate of analysis and expiration date. With proper storage as outlined above, the compound should remain stable for an extended period. However, it is good practice to re-analyze the purity of the compound if it has been stored for several years or if there are any visual changes in the material (e.g., discoloration, clumping).

Q5: Is the hydrochloride salt more stable than the free base form?

Yes, significantly. The lone pair of electrons on the nitrogen atom of the free amine is susceptible to oxidation. In the hydrochloride salt, this lone pair is protonated, which protects it from oxidative degradation.[1] The salt form is also generally more crystalline and less volatile, contributing to its overall stability.

III. Troubleshooting Guide

This section addresses potential issues you might encounter during the handling and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid (e.g., yellowing or browning) - Oxidation: Prolonged exposure to air. - Photodegradation: Exposure to light. - Impurities: Presence of residual starting materials or byproducts from synthesis.- Confirm the purity of the material using an appropriate analytical method (see Section V). - If purity is compromised, consider purification (e.g., recrystallization) or obtaining a new batch. - Ensure future storage is in a tightly sealed container, under an inert atmosphere, and protected from light.
Clumping or caking of the powder Hygroscopicity: Absorption of moisture from the atmosphere.- Dry the material under vacuum if it does not compromise its thermal stability. - Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, Drierite). - Always handle the compound in a low-humidity environment, such as a glove box, if possible.
Inconsistent experimental results Degradation of the compound: The compound may have degraded due to improper storage or handling. Incompatibility with solvent or other reagents: The compound may be reacting with components of your experimental system.- Verify the purity of your this compound stock. - Prepare fresh solutions for your experiments. - Investigate potential incompatibilities. For example, strong bases will convert the hydrochloride salt to the less stable free base. Avoid strong oxidizing agents.
Poor solubility in a non-polar organic solvent Salt form: As a hydrochloride salt, the compound is ionic and has low solubility in non-polar solvents.- This is an inherent property of the salt. To dissolve in non-polar solvents, the free base is required. This can be generated by neutralizing the hydrochloride salt with a base (e.g., sodium bicarbonate, triethylamine) and extracting the free amine into an organic solvent. Note that the free amine is less stable.

IV. Understanding Degradation Pathways

While specific forced degradation studies on this compound are not publicly available, we can infer potential degradation pathways based on the chemical structure and general principles of pharmaceutical stress testing.[4][5]

DegradationPathways cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Compound 1-(4-Bromophenyl)propan-1-amine HCl Hydrolysis (Acid/Base)->Compound Oxidation Oxidation Oxidation->Compound Photolysis Photolysis Photolysis->Compound Thermal Stress Thermal Stress Thermal Stress->Compound Hydrolysis_Product 1-(4-Bromophenyl)propan-1-ol Compound->Hydrolysis_Product Unlikely under mild conditions Oxidation_Product N-oxide derivatives, Imine derivatives Compound->Oxidation_Product More likely for free base Photolysis_Product Debrominated species, Radical coupling products Compound->Photolysis_Product Possible Thermal_Product Decomposition at high temperatures Compound->Thermal_Product Generally stable at moderate temperatures

Caption: Potential degradation pathways for this compound.

  • Hydrolytic Degradation: Amine hydrochlorides are generally stable to hydrolysis under neutral and mildly acidic conditions. Under strongly basic conditions, the free amine is generated, which could then be susceptible to other degradation pathways.

  • Oxidative Degradation: The primary amine group, especially in its free base form, can be oxidized. Potential products could include N-oxides or imines. The hydrochloride salt form significantly mitigates this risk.

  • Photolytic Degradation: The bromophenyl group may absorb UV light, leading to potential C-Br bond cleavage and the formation of debrominated impurities or radical-mediated coupling products.

  • Thermal Degradation: Amine hydrochlorides are generally thermally stable.[6] Decomposition would likely only occur at elevated temperatures, and the specific degradation products would depend on the decomposition temperature and atmosphere.

V. Experimental Protocol: Purity Assessment by HPLC

To ensure the integrity of your experimental results, it is advisable to periodically check the purity of your this compound, especially for older batches or if degradation is suspected. The following is a general-purpose High-Performance Liquid Chromatography (HPLC) method adapted from a procedure for a similar compound, 1-(4-bromophenyl)-ethylamine.[7] Method optimization may be required for your specific instrumentation and requirements.

A. Materials and Reagents

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid (HClO₄) or Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

B. Chromatographic Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% acid, e.g., HClO₄ or TFA) in a gradient or isocratic elution. A good starting point is a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25°C

C. Standard and Sample Preparation

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

D. Analysis Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).

Caption: Workflow for purity assessment of this compound by HPLC.

VI. References

  • Amine based gas treating systems can have problems with solvent degradation for many reasons including operating conditions that permit inlet contaminants. (n.d.). OSTI.GOV. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved January 20, 2026, from [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Retrieved January 20, 2026, from [Link]

  • SUEZ Water Technologies & Solutions. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Retrieved January 20, 2026, from [Link]

  • NCERT. (n.d.). Amines. Retrieved January 20, 2026, from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved January 20, 2026, from [Link]

  • GENERAL HPLC METHODS. (n.d.). Retrieved January 20, 2026, from [Link]

  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved January 20, 2026, from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved January 20, 2026, from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved January 20, 2026, from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 20, 2026, from [Link] comercial.com.br/how-to-handle-amines-safely-in-industrial-environments-a-comprehensive-guide/

  • PubChem. (n.d.). 1-Phenylpropan-1-amine. Retrieved January 20, 2026, from [Link]

  • Lead Sciences. (n.d.). 1-(4-Bromophenyl)propan-1-amine hcl. Retrieved January 20, 2026, from [Link]

  • PubMed. (n.d.). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Retrieved January 20, 2026, from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 20, 2026, from [Link]

  • ACD/Labs. (n.d.). An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). (1S)-1-phenylpropan-1-amine. Retrieved January 20, 2026, from [Link]

  • Pharmaceutical Technology. (2017, September 2). Stepping Up the Pace of Drug Stability Studies. Retrieved January 20, 2026, from [Link]

Sources

Common side reactions in the reductive amination of 4-bromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the reductive amination of 4-bromopropiophenone. As a Senior Application Scientist, I understand that while this reaction is a cornerstone for synthesizing a wide array of valuable amine intermediates, it can present unique challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common side reactions and experimental hurdles you may encounter. Our goal is to move beyond simple procedural lists and delve into the causality behind these issues, providing you with robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My primary side product is the alcohol, 1-(4-bromophenyl)propan-1-ol. How can I prevent this?

Question: I'm performing a one-pot reductive amination and my yield of the desired amine is low. Mass spectrometry and NMR analysis confirm the major byproduct is the alcohol resulting from the reduction of the 4-bromopropiophenone starting material. What's causing this and how do I improve selectivity?

Answer:

This is the most common side reaction in reductive amination and it points directly to an issue with the choice and timing of your reducing agent.[1][2]

  • The Root Cause: Non-Selective Reduction. The issue arises when the reducing agent is too reactive and reduces the ketone carbonyl group at a rate competitive with, or even faster than, the reduction of the in situ formed imine/iminium ion intermediate.[1][3] Standard sodium borohydride (NaBH₄) is a powerful reductant and is particularly prone to this lack of chemoselectivity, readily attacking the ketone before it can effectively condense with the amine.[1][3]

  • The Solution: Employ a Selective Reducing Agent. The key is to use a hydride donor that is "kinetically tuned" to preferentially reduce the protonated iminium ion over the less electrophilic ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this scenario.[4][5][6][7] The steric bulk and electron-withdrawing effects of the three acetoxy groups temper its reactivity, making it a mild and selective reducing agent.[4][5] It will readily reduce the iminium ion intermediate while leaving the ketone starting material largely untouched.[2][4][5] STAB is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][7]

    • Sodium Cyanoborohydride (NaBH₃CN) is another classic option. It is stable in acidic conditions and its reducing power is pH-dependent.[2] At a slightly acidic pH (typically 6-7), the ketone is not readily protonated and thus not reduced, while the imine forms and is protonated to the iminium ion, which is then rapidly reduced.[8] However, due to the extreme toxicity of cyanide byproducts, STAB is now the preferred reagent in most applications.[8][9]

Troubleshooting Workflow: Minimizing Carbonyl Reduction

Caption: Troubleshooting logic for carbonyl reduction side reaction.

FAQ 2: I'm using a primary amine and getting significant amounts of a dialkylated (tertiary amine) product. How can I achieve mono-alkylation?

Question: My goal is to synthesize a secondary amine from 4-bromopropiophenone and a primary amine (e.g., methylamine). However, I'm observing a significant peak in my LC-MS corresponding to the tertiary amine. How does this happen and how can I stop it?

Answer:

This "over-alkylation" is a classic problem when the desired product, a secondary amine, is more nucleophilic or reactive than the primary amine starting material.

  • The Root Cause: Product Reactivity. The newly formed secondary amine product can compete with the primary amine starting material, reacting with another molecule of 4-bromopropiophenone to form a new iminium ion, which is then reduced to the tertiary amine byproduct.[10][11][12] This is especially problematic if the reaction is run for an extended period or with an excess of the ketone.

  • The Solution: Control Stoichiometry and Reaction Sequence.

    • Use an Excess of the Primary Amine: By using a significant excess (2-5 equivalents) of the primary amine, you can statistically favor the reaction of the ketone with the starting amine rather than the secondary amine product.

    • Adopt a Two-Step (Indirect) Protocol: This is the most robust method to prevent dialkylation.[6][7] Instead of a one-pot reaction, you first form and potentially isolate the imine, and then reduce it in a separate step.

      • Step 1: Imine Formation. Stir the 4-bromopropiophenone with one equivalent of the primary amine in a solvent like methanol or ethanol, often with a dehydrating agent (like molecular sieves) or a Dean-Stark trap to drive the equilibrium towards the imine.[2]

      • Step 2: Reduction. Once imine formation is complete (monitored by TLC or GC-MS), the mixture is cooled and a less selective reducing agent like Sodium Borohydride (NaBH₄) can now be used safely and cost-effectively, as the ketone starting material is no longer present.[3][6][7]

Recommended Protocol: Two-Step Reductive Amination to Prevent Dialkylation

  • Imine Formation:

    • To a solution of 4-bromopropiophenone (1.0 eq) in methanol (5 mL per mmol of ketone), add the primary amine (1.05 eq).

    • Add activated 3Å molecular sieves.

    • Stir the mixture at room temperature for 3-6 hours, monitoring the disappearance of the ketone by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Proceed with aqueous workup.

FAQ 3: My reaction mixture is turning dark and I'm seeing high molecular weight impurities. What could be the cause?

Question: During my reductive amination attempt, particularly when using acid or base catalysts, the solution turns dark brown/black and TLC shows a complex mixture of baseline material. What is this "gunk"?

Answer:

This often indicates the formation of polymeric byproducts from the self-condensation of the propiophenone starting material.

  • The Root Cause: Aldol Condensation. Propiophenones, including 4-bromopropiophenone, have acidic alpha-protons. Under either acidic or basic conditions, the ketone can enolize and act as a nucleophile, attacking another molecule of the ketone in an aldol-type condensation reaction. These initial adducts can then dehydrate and polymerize, leading to the complex, often intractable, mixture you are observing.

  • The Solution: Maintain Neutral or Weakly Acidic Conditions.

    • Avoid Strong Acids/Bases: Do not use strong mineral acids or hydroxide bases as catalysts.

    • Use Acetic Acid Sparingly: If a catalyst is needed to promote imine formation with a less reactive amine, a small amount of acetic acid (0.1-0.5 equivalents) is often sufficient.[7][8] It facilitates the dehydration step of imine formation without strongly promoting self-condensation.

    • Rely on the Reagent: When using STAB (NaBH(OAc)₃), the reagent itself can generate a weakly acidic environment, often making an additional acid catalyst unnecessary, especially with aldehydes and reactive ketones.[6][7]

Comparative Overview of Common Reducing Agents
Reducing AgentFormulaSelectivity (Imine vs. Ketone)Common SolventsProsCons
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Excellent[2][4][5]DCE, THF, DCM[4][7]High selectivity, mild, good for one-pot reactions.[5][6][7]Water-sensitive, more expensive.[3][4]
Sodium Cyanoborohydride NaBH₃CNGood (pH-dependent)[2][8]Methanol, EthanolEffective for one-pot reactions, water-tolerant.[3]Highly Toxic (releases HCN gas).[8][9]
Sodium Borohydride NaBH₄Poor[1][3]Methanol, EthanolInexpensive, powerful.Reduces both ketones and imines; best for two-step protocols.[3][13]
Catalytic Hydrogenation H₂/Pd, Pt, NiExcellentMethanol, Ethanol, Ethyl Acetate"Green" method, high atom economy.[2]Requires specialized equipment (hydrogenator), may reduce aryl bromide.[10][11]
Visualizing the Reaction Pathways

The success of your reductive amination hinges on directing the reaction down the desired path while blocking the competing side reactions.

G cluster_main Desired Pathway cluster_side Side Reactions Ketone 4-Bromopropiophenone Imine Imine / Iminium Ion Ketone->Imine + Amine - H₂O Alcohol Alcohol Byproduct Ketone->Alcohol + [H⁻] (Non-selective reduction) Amine Primary/Secondary Amine Amine->Imine Product Desired Secondary/Tertiary Amine Imine->Product + [H⁻] Dialkylation Over-alkylation Product Product->Dialkylation + Ketone, then [H⁻] (Product is nucleophilic) ReducingAgent Reducing Agent ReducingAgent->Ketone Undesired ReducingAgent->Imine

Caption: Reaction map of desired vs. undesired pathways.

References
  • Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Grokipedia. Eschweiler–Clarke reaction. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH. [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet vexing issue in HPLC: peak tailing, specifically when analyzing aromatic amines. This resource provides in-depth, scientifically grounded explanations and actionable protocols to restore peak symmetry and ensure the integrity of your chromatographic data.

Understanding the "Why": The Root Causes of Peak Tailing with Aromatic Amines

Peak tailing is more than an aesthetic issue; it compromises resolution, reduces sensitivity, and can lead to inaccurate quantification. For basic compounds like aromatic amines, peak tailing is predominantly a result of secondary interactions with the stationary phase and other components of the HPLC system. These unwanted interactions create multiple retention mechanisms, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[1]

This guide is structured to help you systematically identify the cause of peak tailing in your specific application and implement the most effective solution.

Frequently Asked Questions & Troubleshooting Guides

Why are my aromatic amine peaks tailing, and how do I fix it?

Peak tailing for aromatic amines in reversed-phase HPLC is most often caused by interactions with residual silanol groups on the silica-based stationary phase.[1][2] These silanol groups (Si-OH) are acidic and can interact with the basic amine functional groups through strong hydrogen bonding or ion-exchange mechanisms, leading to delayed elution and asymmetrical peaks.[3][4]

Troubleshooting Workflow for Silanol Interactions:

G A Peak Tailing Observed for Aromatic Amines B Primary Suspect: Silanol Interactions A->B Initial Diagnosis C Adjust Mobile Phase pH B->C First Line of Defense D Use a Competing Base C->D If tailing persists G Symmetrical Peaks Achieved C->G If successful E Increase Buffer Concentration D->E If tailing persists D->G If successful F Select an Appropriate Column E->F If tailing persists E->G If successful F->G Definitive Solution A Peak Tailing Persists After pH Optimization B Consider Metal Chelation A->B C Add a Chelating Agent to Mobile Phase B->C Simple Approach D Passivate the HPLC System C->D If tailing persists F Symmetrical Peaks Achieved C->F If successful E Use Bio-inert or PEEK Hardware D->E For highly sensitive analyses D->F If successful E->F Optimal Solution

Caption: A workflow for troubleshooting peak tailing due to metal chelation.

In-depth Solutions:

  • Use of Chelating Agents: Adding a weak chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to the mobile phase can be a simple and effective solution. [5]These agents will bind to the metal ions, preventing them from interacting with your aromatic amine analytes.

  • System and Column Passivation: Passivation is the process of treating the stainless-steel surfaces to make them less reactive. [6][7]This can be achieved by flushing the system with an acidic solution (e.g., nitric acid or citric acid) to remove free iron and create a passive oxide layer. [5][7]Always remove the column before passivating the HPLC system. [7] Protocol for HPLC System Passivation:

    • Disconnect the HPLC column from the system.

    • Replace the mobile phase with HPLC-grade water and flush the system for 15 minutes.

    • Replace the water with a 10-20% solution of nitric acid in water.

    • Flush the system at a low flow rate (e.g., 0.1-0.2 mL/min) for 30-60 minutes.

    • Replace the nitric acid solution with HPLC-grade water and flush the system for at least 30 minutes, or until the pH of the eluent is neutral.

    • Replace the water with your mobile phase and equilibrate the system before reconnecting the column.

  • Use of Bio-Inert or PEEK Hardware: For highly sensitive applications or particularly troublesome compounds, replacing stainless steel components with those made from PEEK (polyether ether ketone) or other bio-inert materials can eliminate metal-analyte interactions. [8]

Can the organic modifier in my mobile phase affect peak tailing?

Yes, the choice and concentration of the organic modifier can influence peak shape. [9][10]While the primary role of the organic modifier is to control retention time, it can also affect selectivity and interactions with the stationary phase. [11][12]

  • Type of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different properties that can affect peak shape. For some aromatic amines, one modifier may provide better peak symmetry than the other due to differences in their interactions with the analyte and the stationary phase. [10]It is often worthwhile to screen both acetonitrile and methanol during method development.

  • Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including tailing. [3]It is always best to dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.

All of my peaks are tailing, not just the aromatic amines. What should I check?

If all peaks in your chromatogram are exhibiting tailing, the issue is likely a physical problem with the column or the HPLC system, rather than a chemical interaction specific to your analytes. [13]

  • Column Void: A void at the head of the column can be created by the settling of the packing material over time, especially under high pressure. [14]This creates a space where the sample can disperse before entering the packed bed, leading to peak broadening and tailing. [15]A guard column can help protect the analytical column and prolong its life. [16]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can introduce dead volume into the system. [2][3]This extra volume allows the sample band to spread, resulting in peak tailing. Ensure all fittings are properly tightened and use tubing with the smallest appropriate internal diameter.

  • Column Contamination: Over time, strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that can cause peak tailing. [3]Regular column flushing and proper sample clean-up can help prevent this.

Summary and Key Takeaways

Troubleshooting peak tailing in the HPLC analysis of aromatic amines requires a systematic approach. By understanding the underlying chemical and physical causes, you can efficiently diagnose and resolve the issue.

  • Start with the Mobile Phase: Adjusting the pH and buffer concentration are often the quickest and easiest ways to improve peak shape.

  • Consider the Column: The choice of a modern, high-quality, end-capped, or base-deactivated column is crucial for analyzing basic compounds.

  • Don't Forget the Hardware: Metal chelation can be a hidden cause of peak tailing. System passivation or the use of inert hardware can provide a definitive solution.

  • Be Mindful of Physical Issues: If all peaks are tailing, investigate potential problems with the column itself or the HPLC system's plumbing.

By applying these principles, you can achieve symmetrical peaks, improve the quality of your chromatographic data, and have greater confidence in your analytical results.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

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  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

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  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]

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  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]

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  • Liquid chromatography stationary phases with reduced silanol interactions - Google P
  • Methods for the Passivation of HPLC Instruments and Columns - Restek Resource Hub. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

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  • Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column | LabRulez LCMS. [Link]

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How to prevent racemization during the synthesis of chiral amines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Racemization

Welcome to the technical support center for chiral amine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during synthetic processes. Chiral amines are critical components in over 40% of pharmaceuticals, making their enantiomerically pure synthesis a cornerstone of modern medicine.[1] However, the inherent challenge of preventing racemization—the conversion of an enantiopure compound into a mixture of enantiomers—can often lead to significant yield loss and purification challenges.

This guide provides in-depth, practical solutions to common issues encountered in the lab. It is structured in a question-and-answer format to directly address specific problems, explaining not just the "how" but also the "why" behind each recommendation.

Troubleshooting Guide: Common Racemization Issues

This section addresses specific problems you might be facing during your synthesis and provides actionable steps to diagnose and resolve them.

Q1: I'm observing significant racemization during a reaction involving a chiral amine. What are the most likely causes?

A1: Understanding the Root Cause of Racemization

Racemization is fundamentally the loss of stereochemical information at a chiral center. For chiral amines, this typically occurs through mechanisms that temporarily remove the chirality of the alpha-carbon (the carbon atom attached to the nitrogen). The most common culprits are:

  • Presence of Acid or Base: Both acidic and basic conditions can facilitate racemization.[1]

    • Base-Catalyzed Racemization: A base can deprotonate the alpha-carbon, forming a planar, achiral carbanion or enamine intermediate. Reprotonation can then occur from either face, leading to a racemic mixture. This is particularly problematic for amines with electron-withdrawing groups that increase the acidity of the alpha-proton.

    • Acid-Catalyzed Racemization: In the presence of an acid, the amine can be protonated. Subsequent tautomerization can lead to an achiral enamine intermediate, which upon reversal, can yield the racemic amine.[2][3]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for racemization to occur.[4][5] This is a critical factor to consider, especially in reactions that require heating for extended periods.

  • Solvent Effects: The choice of solvent can significantly influence the rate of racemization. Polar, protic solvents can stabilize charged intermediates involved in racemization pathways, thereby accelerating the process.[2][4] Conversely, aprotic polar solvents can also promote racemization under certain conditions.[6]

  • Formation of Imine/Enamine Intermediates: Any reaction pathway that involves the formation of an imine or enamine intermediate from the chiral amine creates an opportunity for racemization.[7] The subsequent reduction or hydrolysis of this achiral intermediate will likely produce a racemic product.

Q2: My reaction involves a Grignard addition to a chiral imine, but the resulting amine has low enantiomeric excess (ee). How can I improve this?

A2: Preserving Chirality in Imine Additions

This is a classic scenario where the stereochemical integrity of the starting material or an intermediate is paramount. Here’s a breakdown of potential issues and solutions:

  • Pre-reaction Racemization of the Imine: The chiral imine itself might be racemizing before the Grignard reagent is even added, especially if it's prepared and isolated before use.

    • Troubleshooting: Analyze the enantiomeric purity of your imine before the Grignard addition. If it's already partially racemized, you'll need to adjust the conditions of its formation (e.g., lower temperature, different base).

  • Use of Chiral Auxiliaries: A highly effective strategy is to employ a chiral auxiliary. These are chiral molecules that are temporarily attached to your substrate to direct the stereochemical outcome of a reaction.

    • Recommended Protocol: Ellman's Sulfinamide Auxiliary

      • Principle: Ellman's tert-butanesulfinamide is a widely used and commercially available chiral auxiliary.[1] It reacts with an aldehyde or ketone to form a chiral sulfinylimine. The bulky tert-butyl group effectively shields one face of the imine, directing the nucleophilic attack of the Grignard reagent to the opposite face.[1]

      • Step-by-Step Protocol:

        • Imine Formation: React the prochiral ketone or aldehyde with (R)- or (S)-tert-butanesulfinamide in the presence of a dehydrating agent like Ti(OEt)₄ or CuSO₄.

        • Grignard Addition: Cool the reaction mixture (typically to -78 °C or -48 °C) before the slow, dropwise addition of the Grignard reagent. The low temperature is crucial to maximize stereoselectivity.

        • Work-up and Auxiliary Removal: After the reaction is complete, quench with a suitable reagent (e.g., saturated NH₄Cl solution). The sulfinamide auxiliary can then be easily cleaved under mild acidic conditions (e.g., HCl in an alcohol solvent) to yield the enantiomerically enriched primary amine.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about preventing racemization in chiral amine synthesis.

Q3: What are the key preventative strategies to minimize racemization from the outset?

A3: Proactive Measures for Stereochemical Control

  • Mind Your Temperature: Whenever possible, run reactions at the lowest temperature that allows for a reasonable reaction rate.[4] This is often the most straightforward and effective way to suppress racemization.

  • Control the pH: Carefully consider the acid-base properties of all reagents and solvents. Use non-basic drying agents and avoid unnecessarily strong acids or bases if they are not essential for the desired transformation. The basicity of organic bases can significantly impact racemization.[8]

  • Strategic Use of Protecting Groups: If the alpha-proton of your chiral amine is particularly acidic, consider protecting the amine functionality. This can alter the electronic properties of the molecule and reduce the likelihood of deprotonation.

  • Leverage Asymmetric Catalysis: Instead of starting with a chiral amine and risking its racemization, consider synthesizing it from a prochiral substrate using an asymmetric catalyst. The asymmetric hydrogenation of imines is a powerful and industrially relevant method for producing chiral amines with high enantioselectivity.[9]

  • Choose the Right Solvent: Be deliberate in your solvent choice. Apolar solvents are often preferable to polar protic solvents when trying to avoid racemization.[4]

Q4: Are there enzymatic methods to resolve a racemic amine or prevent racemization?

A4: The Power of Biocatalysis

Yes, enzymatic methods are exceptionally powerful for obtaining enantiopure amines and can be integrated into processes that mitigate racemization.

  • Kinetic Resolution (KR): In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[10] This allows for the separation of the two enantiomers. However, the maximum theoretical yield for the desired enantiomer is 50%.[10][11]

    • Common Enzymes: Lipases, such as Candida antarctica lipase B (CALB), are frequently used for the kinetic resolution of amines through selective acylation.[1]

  • Dynamic Kinetic Resolution (DKR): DKR is a more advanced and efficient strategy that overcomes the 50% yield limitation of KR.[7][10][11][12][13] It combines the enzymatic kinetic resolution of one enantiomer with the in situ racemization of the unwanted enantiomer.[7] This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100%.[7]

    • The DKR Workflow:

      • An enzyme selectively acylates one enantiomer of the amine.

      • A racemization catalyst (often a metal complex) simultaneously converts the unreacted enantiomer back into the racemic mixture.

      • This cycle continues until (ideally) all of the starting material is converted into the single, desired enantiomer of the acylated product.

    DKR_Workflow racemic_amine Racemic Amine (R- and S-enantiomers) enzyme Enzyme (e.g., Lipase) racemic_amine->enzyme Selective Reaction product Enantiopure Product (e.g., R-Amide) enzyme->product unwanted_enantiomer Unwanted Enantiomer (S-Amine) enzyme->unwanted_enantiomer Unreacted racemization_catalyst Racemization Catalyst (e.g., Metal Complex) unwanted_enantiomer->racemization_catalyst Racemization racemization_catalyst->racemic_amine Recycled

    Caption: Dynamic Kinetic Resolution (DKR) Workflow.

Q5: How does continuous flow chemistry help in preventing racemization?

A5: The Advantages of Flow Chemistry

Continuous flow reactors offer several advantages for controlling racemization, particularly when dealing with reactions that are sensitive to temperature and time.[14]

  • Precise Temperature Control: Flow reactors allow for rapid heating and cooling, minimizing the time the reactants are exposed to high temperatures that can induce racemization.[4][5]

  • Short Residence Times: The time that the reactants spend in the reactor can be precisely controlled, which is crucial for preventing side reactions like racemization.

  • Separation of Incompatible Processes: In DKR, the conditions for enzymatic resolution (mild temperatures) and chemical racemization (often elevated temperatures) can be incompatible.[1] A continuous flow setup allows for spatial separation of these two steps. The reaction mixture can flow through a packed bed of the enzyme at a lower temperature, and the unreacted enantiomer can then be passed through a heated column containing the racemization catalyst before being recycled.[4][14]

Comparative Summary of Racemization Prevention Strategies
StrategyPrincipleAdvantagesDisadvantages
Low Temperature Reduces the kinetic energy available for racemization pathways.Simple, broadly applicable.May significantly slow down the desired reaction.
pH Control Avoids the formation of achiral intermediates (enolates, enamines) by minimizing acid/base catalysis.Effective for acid/base-sensitive substrates.Requires careful selection of reagents and solvents.
Chiral Auxiliaries A chiral moiety is temporarily attached to the substrate to direct the stereochemistry of a reaction.High stereoselectivity, well-established methods (e.g., Ellman's auxiliary).[1]Requires additional synthetic steps for attachment and removal of the auxiliary.
Dynamic Kinetic Resolution (DKR) Combines enzymatic resolution with in situ racemization of the unwanted enantiomer.Theoretical yield up to 100%, highly efficient.[7]Requires compatible enzyme and racemization catalyst systems.
Continuous Flow Chemistry Precise control over reaction time and temperature; allows for spatial separation of incompatible reaction steps.[4][14]Excellent control over reaction parameters, scalable.Requires specialized equipment.

References

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds. Retrieved January 20, 2026, from [Link]

  • Al-Zuaidy, M. H. (2017). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Caputo, T. D., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Process Research & Development. ACS Publications. Retrieved January 20, 2026, from [Link]

  • Pesci, L., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. ACS Publications. Retrieved January 20, 2026, from [Link]

  • Wang, D., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Chinese Chemical Society. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved January 20, 2026, from [Link]

  • McCague, R., & Taylor, S. J. C. (1999). Racemisation of amines. Google Patents.
  • Wikipedia. (n.d.). Kinetic resolution. Retrieved January 20, 2026, from [Link]

  • Kitaguchi, H., et al. (1989). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. ACS Publications. Retrieved January 20, 2026, from [Link]

  • Al-Zuaidy, M. H. (2017). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. PubMed. Retrieved January 20, 2026, from [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. ACS Publications. Retrieved January 20, 2026, from [Link]

  • Caputo, T. D., et al. (2024). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. ACS Publications. Retrieved January 20, 2026, from [Link]

  • Macmillan Group. (n.d.). Dynamic Kinetic Resolutions. Retrieved January 20, 2026, from [Link]

  • Fabiola, F., et al. (2012). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. ACS Publications. Retrieved January 20, 2026, from [Link]

  • Wang, D., et al. (2021). The asymmetric synthesis of chiral secondary amines via hemiaminal and... ResearchGate. Retrieved January 20, 2026, from [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. ACS Publications. Retrieved January 20, 2026, from [Link]

  • Komeda, H., et al. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. NIH. Retrieved January 20, 2026, from [Link]

  • Wolf, C. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Breveglieri, A., et al. (2023). Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. Crystal Growth & Design. NIH. Retrieved January 20, 2026, from [Link]

  • Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved January 20, 2026, from [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Kim, S. Y., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Communications Chemistry. NIH. Retrieved January 20, 2026, from [Link]

  • Koszelewski, D., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Chemical Communications. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Sayyed, F. B., & Sudalai, A. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Gotor, V., et al. (2007). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters. ACS Publications. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Optimizing Mobile Phase for Bromophenylpropanamine Analog Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the chromatographic separation of bromophenylpropanamine analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their High-Performance Liquid Chromatography (HPLC) methods. The content is structured in a practical question-and-answer format, addressing common challenges with in-depth scientific explanations to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My bromophenylpropanamine analogs are showing poor retention and are eluting too close to the void volume in reversed-phase HPLC. How can I increase their retention?

A1: This is a common issue when dealing with polar basic compounds like bromophenylpropanamine analogs on traditional reversed-phase (RP) columns (e.g., C18).[1][2] The primary retention mechanism in RP-HPLC is hydrophobic interaction.[3] Since your analytes are polar, they have a stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to early elution.

Here’s a systematic approach to increase retention:

  • Decrease the Organic Modifier Concentration: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases the overall polarity of the mobile phase, encouraging the polar analytes to interact more with the stationary phase, thus increasing retention time.

  • Mobile Phase pH Adjustment: Bromophenylpropanamine analogs are basic compounds. At low pH, the amine groups will be protonated (ionized), making the molecules even more polar and less retained on a non-polar stationary phase.[4][5] By increasing the mobile phase pH to a value about 2 pH units above the pKa of your analytes, you can suppress their ionization.[6] The neutral, uncharged form of the molecule is more hydrophobic and will be better retained.[4][6] However, be mindful of your column's pH stability; standard silica-based columns can degrade at high pH.[7][8] Consider using a hybrid or high-pH stable column if you need to work in a basic mobile phase.[5][9]

  • Consider Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that are difficult to retain even with highly aqueous mobile phases in RP, HILIC is an excellent alternative.[10][11] HILIC uses a polar stationary phase (like silica or an amino column) with a mobile phase rich in organic solvent.[12] In this mode, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to increased retention for highly polar compounds.[13]

Q2: I'm observing significant peak tailing for my basic bromophenylpropanamine analogs. What is causing this, and how can I improve peak shape?

A2: Peak tailing for basic compounds is a frequent challenge in reversed-phase HPLC.[14] The primary cause is often secondary interactions between the positively charged (protonated) amine groups of your analytes and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[3][15][16] These interactions are a form of ion-exchange and lead to a mixed-mode retention mechanism, resulting in tailed peaks.[16]

Here are several strategies to mitigate peak tailing:

  • Operate at Low pH: By lowering the mobile phase pH (e.g., to pH 2.5-3), the residual silanol groups on the silica surface become fully protonated and are therefore neutral.[5][16] This minimizes the undesirable ionic interactions with your protonated basic analytes, leading to more symmetrical peaks.[5]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[15] Using a high-purity silica column with effective end-capping will significantly reduce peak tailing for basic compounds.[5][15]

  • Incorporate Mobile Phase Additives:

    • Buffers: Using a buffer in your mobile phase is crucial for maintaining a stable pH and improving peak shape.[15][17] An unstable pH can lead to inconsistent ionization of both the analyte and silanol groups, causing peak distortion.[15]

    • Sacrificial Base: Adding a small concentration (e.g., 0.1%) of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[5] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[5]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can also help to mask the residual silanol groups and improve peak symmetry.[5]

G cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions Problem Peak Tailing of Bromophenylpropanamine Analogs Cause1 Secondary Interactions: Analyte (+) <=> Silanol (-) Problem->Cause1 leads to Cause2 Mobile Phase pH Near Analyte pKa Problem->Cause2 can be exacerbated by Solution1 Lower Mobile Phase pH (e.g., 2.5-3.0) Cause1->Solution1 mitigated by Solution2 Use End-Capped High-Purity Column Cause1->Solution2 mitigated by Solution3 Add Mobile Phase Modifier (e.g., TEA) Cause1->Solution3 mitigated by Solution4 Increase Buffer Concentration Cause1->Solution4 mitigated by Cause2->Solution1 addressed by

Q3: My sample contains several structurally similar bromophenylpropanamine analogs, and I'm struggling to achieve baseline separation. How can I improve the selectivity of my method?

A3: Improving selectivity—the ability to differentiate between two analytes—is key to resolving closely eluting peaks.[18] Here are several ways to manipulate selectivity:

  • Change the Organic Modifier: The two most common organic modifiers in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).[19] These solvents interact differently with analytes due to their distinct physicochemical properties.[20][21] ACN is aprotic, while MeOH is a protic solvent and can engage in hydrogen bonding.[3] Switching from ACN to MeOH, or vice versa, can alter the elution order and improve the separation of your analogs.[19]

  • Optimize Mobile Phase pH: As discussed previously, pH is a powerful tool for controlling the retention of ionizable compounds.[6][7][18] Small, careful adjustments to the mobile phase pH can have a significant impact on the relative retention of your analogs, potentially resolving co-eluting peaks.[18]

  • Consider a Different Stationary Phase: If changing the mobile phase isn't sufficient, consider a column with a different selectivity.

    • Phenyl-Hexyl: These columns offer alternative selectivity through π-π interactions with aromatic rings, which could be beneficial for your bromophenylpropanamine analogs.

    • Polar-Embedded: These phases have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for basic compounds.[15]

    • Fluorinated Phases (e.g., F5): These can provide unique selectivity for halogenated compounds like your brominated analogs.

  • Ion-Pair Chromatography: If other methods fail, ion-pair chromatography can be a powerful technique for separating ionic compounds.[4][22] An ion-pairing reagent (e.g., an alkyl sulfonate for basic analytes) is added to the mobile phase.[22] This reagent forms a neutral ion-pair with the charged analyte, which is then retained on the reversed-phase column.[22][23] This introduces a different retention mechanism that can be highly effective for separating closely related ionic species.[24][25][26]

ParameterEffect on SeparationRecommended Action for Bromophenylpropanamine Analogs
Mobile Phase pH Influences ionization state, retention, and selectivity of basic compounds.[4][6][8]Adjust pH to be ~2 units away from the analyte pKa for stable retention.[6] Lower pH (~2.5-3) can improve peak shape.[5]
Organic Modifier Affects selectivity through different analyte-solvent interactions.[20][21]Test both acetonitrile and methanol to see which provides better resolution.[19]
Buffer Concentration Helps maintain stable pH and can reduce peak tailing.[15]Use a buffer concentration of at least 10-20 mM.[5]
Additives (e.g., TEA) Can mask active silanol sites to improve peak shape for basic compounds.[5]Add a small amount (e.g., 0.1%) of triethylamine if peak tailing persists.[5]

Q4: My bromophenylpropanamine analogs are chiral. What are the best approaches for their enantioseparation?

A4: The separation of enantiomers requires a chiral environment. This can be achieved through a chiral stationary phase (CSP) or a chiral mobile phase additive. For compounds like yours, Supercritical Fluid Chromatography (SFC) is often a powerful technique.[27][28][29]

  • Supercritical Fluid Chromatography (SFC): SFC is well-suited for chiral separations and is often faster and uses less toxic solvents than normal-phase HPLC.[27][29][30][31] Polysaccharide-based or crown ether-derived chiral stationary phases are commonly used.[27] For primary amines, crown ether phases with an acidic mobile phase modifier can be particularly effective.[27]

  • Chiral HPLC: Traditional HPLC with a chiral stationary phase is also a viable option. Polysaccharide-based columns are a good starting point for a wide range of compounds.[30] For basic analytes, it's often necessary to add a basic additive to the mobile phase (e.g., diethylamine, ethanolamine) to improve peak shape and resolution.[32][33]

  • Ion-Pair Chromatography with a Chiral Counter-ion: This is a more specialized technique where a chiral counter-ion is added to the mobile phase to form diastereomeric ion pairs with the enantiomers.[24] These diastereomeric pairs can then be separated on a standard achiral reversed-phase column.[24]

G Start Start with Initial Reversed-Phase Method (e.g., C18, ACN/Water) CheckRetention Is Retention Adequate? Start->CheckRetention AdjustOrganic Decrease Organic Solvent % CheckRetention->AdjustOrganic No CheckPeakShape Is Peak Shape Good? (No Tailing) CheckRetention->CheckPeakShape Yes HILIC Consider HILIC for Very Polar Analogs CheckRetention->HILIC Still No AdjustOrganic->CheckRetention AdjustpH Lower Mobile Phase pH (2.5-3.0) CheckPeakShape->AdjustpH No CheckResolution Is Resolution Sufficient? CheckPeakShape->CheckResolution Yes AdjustpH->CheckPeakShape AddModifier Add Competing Base (e.g., TEA) AdjustpH->AddModifier Still Tailing AddModifier->CheckPeakShape ChangeSolvent Switch Organic Modifier (ACN <=> MeOH) CheckResolution->ChangeSolvent No Success Optimized Method CheckResolution->Success Yes ChangeSolvent->CheckResolution ChangeColumn Try Different Stationary Phase (e.g., Phenyl, Polar-Embedded) ChangeSolvent->ChangeColumn Still Not Resolved ChangeColumn->CheckResolution

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Adjustment for Improved Peak Shape
  • Initial Condition: Start with a mobile phase of 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7).

  • Prepare Buffers: Prepare aqueous buffer solutions at various pH levels (e.g., pH 3.0, 4.5, 6.0, 7.5). Use buffers that are soluble in your organic modifier, such as phosphate or acetate.

  • Systematic Injections: Equilibrate the column with the initial mobile phase and inject your sample.

  • Increase pH Incrementally: Change the aqueous portion of your mobile phase to the next pH level (e.g., from 0.1% Formic Acid to the pH 3.0 buffer). Equilibrate the system for at least 10-15 column volumes.

  • Analyze Chromatogram: Inject the sample again and carefully observe the changes in retention time, peak shape (tailing factor), and resolution between the analogs.

  • Repeat: Continue this process for each pH level, always ensuring proper column equilibration between runs.

  • Data Evaluation: Compare the chromatograms to identify the optimal pH that provides the best balance of retention, peak shape, and resolution. Remember to stay within the pH limits of your column.

References

  • Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography.
  • YMC AG. (n.d.).
  • Separations. (2023, October 3).
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  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
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  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
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  • ROTTAMI. (2025, May 15).
  • Snyder, L. R., & Dolan, J. W. (2011). Back to Basics: The Role of pH in Retention and Selectivity.
  • Benchchem. (n.d.). Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers.
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  • Kelly, B. D., et al. (2004). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Phenomenex. (2025, June 6).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Sigma-Aldrich. (n.d.).
  • Chromatography Today. (n.d.).
  • Krmelj, V., et al. (2020). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 51(6), 551-569.
  • Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1546-1555.
  • Liu, X., et al. (2011). Influence of organic modifier on the separation of aromatic amines...
  • Creek, D. J., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Phenomenex. (n.d.).
  • Wang, Y., & Wirth, M. J. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • Li, Y., & Huang, X. (2025, August 6). Hydrophilic interaction chromatography and its applications in the separation of basic drugs.
  • Crawford Scientific. (n.d.).
  • Li, D., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Analytical Methods in Chemistry, 2014, 841565.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
  • Jaroniec, M., & Kaczmarski, K. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Eggers, N. J., & Saint-Joly, C. M. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
  • Kumar, A. (2025, July 25).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(4-Bromophenyl)propan-1-amine: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor and regulatory compliance. Compounds such as 1-(4-Bromophenyl)propan-1-amine, a chiral amine with potential applications as a building block in drug development, demand meticulous analytical characterization. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for its structural elucidation, focusing on the unparalleled detail offered by Nuclear Magnetic Resonance (NMR) spectroscopy and contextualizing its power against complementary methods like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Part 1: The Preeminence of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for the structural determination of organic compounds in solution.[1] Its principle relies on the interaction of nuclear spins with an external magnetic field.[2][3] When excited by radiofrequency pulses, atomic nuclei absorb and re-emit electromagnetic radiation at frequencies characteristic of their unique chemical environment.[1] This phenomenon provides a wealth of information regarding the molecule's electronic structure, functional groups, and the connectivity between atoms.[2][3] Unlike techniques that provide molecular weight or functional group information alone, NMR offers a detailed map of the entire molecular skeleton, making it indispensable for isomer differentiation and stereochemical analysis.[4][5]

Part 2: Predicted NMR Spectral Profile of 1-(4-Bromophenyl)propan-1-amine

A robust analysis begins with a prediction of the expected spectral features. Based on fundamental principles and data from analogous structures, we can construct a highly accurate, anticipated NMR profile for 1-(4-Bromophenyl)propan-1-amine.

To visualize our analysis, let us first consider the molecular structure with protons and carbons systematically labeled.

Caption: Structure of 1-(4-Bromophenyl)propan-1-amine with proton (H) and carbon (C) labels.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show six distinct signals, excluding the amine protons which can be broad or exchangeable. The chemical shift (δ) is influenced by the electron density around the proton; electronegative atoms like bromine and nitrogen deshield nearby protons, shifting their signals downfield.[6]

Table 1: Predicted ¹H NMR Data for 1-(4-Bromophenyl)propan-1-amine

LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
Hc, Hc'Aromatic~7.45Doublet2HThese protons are ortho to the electron-withdrawing bromine atom, causing significant deshielding. They are split by the adjacent Hd protons.
Hd, Hd'Aromatic~7.20Doublet2HThese protons are meta to the bromine and ortho to the alkyl-amine substituent. They are split by the adjacent Hc protons.
HaBenzylic CH~4.10Triplet1HThis proton is attached to the carbon bearing both the aromatic ring and the nitrogen atom (Cα), resulting in a downfield shift. It is split by the two adjacent Hb protons on Cβ.
HfAmine NH₂~1.5 - 2.5Singlet (broad)2HThe chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupolar relaxation and exchange with trace water. It typically does not couple with adjacent protons.[7]
HbMethylene CH₂~1.70Multiplet2HThese diastereotopic protons on Cβ are split by both the single Ha proton and the three He protons, resulting in a complex multiplet.
HeMethyl CH₃~0.90Triplet3HThis terminal methyl group is relatively shielded. It is split into a triplet by the two adjacent Hb protons on Cβ.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton.[8] Due to the molecule's symmetry, we expect to see 7 distinct carbon signals.

Table 2: Predicted ¹³C NMR Data for 1-(4-Bromophenyl)propan-1-amine

LabelAssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
CipsoAromatic C-CH(NH₂)~145Quaternary carbon attached to the alkyl-amine group. Its chemical shift is influenced by the substituent effect.
CdAromatic CH~128.5Aromatic carbons ortho to the alkyl-amine group.
CcAromatic CH~131.5Aromatic carbons meta to the alkyl-amine group and ortho to the bromine. Deshielded by the halogen.
CparaAromatic C-Br~121Quaternary carbon directly attached to bromine. The heavy atom effect of bromine causes a distinct shift.
Benzylic CH~58Carbon attached to the electronegative nitrogen atom, causing a significant downfield shift into the C-O/C-N region.
Aliphatic CH₂~28Standard aliphatic methylene carbon.
Aliphatic CH₃~11Standard aliphatic methyl carbon, typically found furthest upfield.

Part 3: A Comparative Framework of Analytical Techniques

While NMR is the cornerstone for structural elucidation, a multi-faceted approach employing other techniques provides a self-validating system, enhancing the trustworthiness of the identification.

Table 3: Comparison of Analytical Techniques for 1-(4-Bromophenyl)propan-1-amine

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy - Complete molecular connectivity- Stereochemical relationships- Isomer differentiation- QuantitationUnparalleled structural detail; non-destructive.[2][4]Requires relatively larger sample amounts (mg); lower sensitivity than MS.[3]
Mass Spectrometry (MS) - Molecular weight- Elemental composition (HRMS)- Fragmentation patternsExtremely high sensitivity (pg-fg); provides molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a definitive marker.Provides limited connectivity information; cannot distinguish between isomers (e.g., positional isomers).
FTIR Spectroscopy - Presence of functional groupsFast and simple; provides a quick check for key bonds. For this molecule, expect N-H stretches (~3300-3400 cm⁻¹, two bands for a primary amine), an N-H bend (~1600 cm⁻¹), C-N stretch, and aromatic C-H/C=C bands.[9][10]Provides no information on the carbon skeleton or connectivity; spectrum can be complex in the fingerprint region.

The expected mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, a hallmark of a monobrominated compound. Key fragmentation would likely involve the loss of an ethyl group (cleavage between Cα and Cβ) and benzylic cleavage. FTIR would confirm the primary amine and aromatic functionalities, corroborating the NMR data.

Part 4: A Validated Protocol for High-Fidelity NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition parameters. The following protocol is designed to ensure spectral integrity.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (5-10 mg for ¹H, 15-30 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Dissolve Sample (in ~0.6-0.7 mL solvent) B->C D 4. Add Internal Standard (e.g., TMS) C->D E 5. Transfer to NMR Tube (Filter if particulates are present) D->E F 6. Insert Sample into Spectrometer E->F G 7. Lock and Shim F->G H 8. Acquire Spectra (¹H, ¹³C, optional 2D) G->H I 9. Fourier Transform H->I J 10. Phase and Baseline Correction I->J K 11. Calibrate Chemical Shift J->K L 12. Integrate Peaks (¹H) K->L M 13. Assign Signals & Interpret L->M

Caption: Standard workflow for NMR analysis from sample preparation to final interpretation.

Step-by-Step Methodology
  • Sample Weighing: For a standard high-field NMR spectrometer, weigh 5-10 mg of 1-(4-Bromophenyl)propan-1-amine for ¹H NMR analysis.[11][12] For the less sensitive ¹³C NMR, a higher concentration is required, typically 15-30 mg.[11][12]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. The deuterium in the solvent provides a lock signal for the spectrometer to maintain magnetic field stability.[11]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[13] Gentle vortexing may be required to ensure a homogeneous solution.

  • Internal Standard: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm for calibrating the chemical shift axis.[14]

  • Sample Transfer: Using a Pasteur pipette, carefully transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are visible, filter the solution through a small cotton plug in the pipette to prevent them from degrading the magnetic field homogeneity and thus the spectral resolution.[12][13]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument software will perform an automated routine to "lock" onto the deuterium frequency of the solvent and "shim" the magnetic field to optimize its homogeneity across the sample volume.

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum. A typical experiment involves a short pulse delay and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance and sensitivity of ¹³C, significantly more scans (e.g., 1024 or more) and a longer acquisition time are necessary.[12]

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.[3] The spectrum is then manually or automatically phased and baseline corrected to ensure accurate peak integration and identification.

Conclusion

The structural confirmation of 1-(4-Bromophenyl)propan-1-amine is most powerfully and comprehensively achieved through ¹H and ¹³C NMR spectroscopy. This guide demonstrates that a predictive analysis, grounded in fundamental principles, allows for a thorough interpretation of the complex data generated. By comparing and integrating NMR data with orthogonal techniques like Mass Spectrometry and FTIR, researchers can build a robust, self-validating data package that confirms molecular identity with the highest degree of confidence. Adherence to rigorous experimental protocols is paramount to generating the high-fidelity data that underpins this confident structural assignment, a critical step in any chemical research or drug development pipeline.

References

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

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  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

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  • Difference Between. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation. [Link]

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A Senior Application Scientist's Guide to Stereoselectivity: Comparing the Predicted Biological Activity of (S)- and (R)-1-(4-Bromophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological function. This guide addresses the predicted biological activities of the (S)- and (R)-enantiomers of 1-(4-bromophenyl)propan-1-amine, a substituted cathinone analog. While direct comparative data for this specific compound is not prevalent in public literature, its structural similarity to known psychoactive agents strongly suggests that its primary targets are the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][2] This document serves as an expert guide for researchers, outlining the scientific rationale and detailed experimental protocols required to elucidate the stereoselective pharmacology of these enantiomers. We will detail the industry-standard assays—radioligand binding and neurotransmitter uptake inhibition—that are essential for characterizing such compounds, providing both the "how" and the "why" to ensure robust and reproducible results.

Introduction: The Imperative of Chirality in Drug Design

In drug development, the specific spatial orientation of a molecule, or its stereochemistry, is not a trivial detail. Enantiomers, which are non-superimposable mirror images of each other, often exhibit profound differences in potency, selectivity, and even toxicological profiles. This phenomenon, known as stereoselectivity, arises from the chiral nature of biological targets like receptors and enzymes, which selectively interact with one enantiomer over the other.

The compound 1-(4-bromophenyl)propan-1-amine belongs to the broader class of phenethylamines, which includes many compounds that interact with monoamine transporters.[1][2] These transporters are critical for regulating neurotransmission and are primary targets for antidepressants, stimulants, and drugs of abuse.[3] Therefore, it is highly probable that the biological activity of 1-(4-bromophenyl)propan-1-amine is mediated by DAT, SERT, or NET. The central hypothesis is that the (S)- and (R)-enantiomers will display significant differences in their affinity and potency at these transporters. This guide provides the experimental framework to test this hypothesis.

Predicted Pharmacological Profile & The Rationale for Comparison

Based on its chemical structure—a propiophenone backbone with a bromine substitution on the phenyl ring—1-(4-bromophenyl)propan-1-amine is predicted to be a monoamine transporter ligand. The critical scientific question is not if the enantiomers will differ in activity, but how and to what extent. One enantiomer (the eutomer) is expected to exhibit significantly higher affinity and/or potency than the other (the distomer).

A comprehensive comparison requires two key types of in vitro assays:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of each enantiomer for the human DAT, SERT, and NET. This measures how strongly the compound binds to the target transporter.

  • Neurotransmitter Uptake Inhibition Assays: To measure the functional potency (IC50) of each enantiomer in blocking the reuptake of dopamine, serotonin, or norepinephrine into cells. This quantifies the compound's actual effect on transporter function.[3][4]

The following sections provide detailed, self-validating protocols for these essential experiments.

Experimental Methodologies: A Step-by-Step Guide

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of the test compounds by measuring their ability to displace a specific, high-affinity radioligand from its target transporter.[1][4]

Objective: To determine the binding affinity (Ki) of (S)- and (R)-1-(4-bromophenyl)propan-1-amine at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Materials:

  • Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).

  • Unlabeled inhibitors for non-specific binding: 10 µM GBR-12909 (for hDAT), 10 µM Fluoxetine (for hSERT), 10 µM Desipramine (for hNET).[4]

  • Test Compounds: Stock solutions of (S)- and (R)-1-(4-bromophenyl)propan-1-amine.

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well plate, add assay buffer to all wells.

  • Serial Dilution: Prepare serial dilutions of the (S)- and (R)-test compounds. Typically, 11 concentrations are used to generate a full competition curve.

  • Total Binding: To three wells, add only buffer and the radioligand. This represents 100% binding.

  • Non-Specific Binding (NSB): To another three wells, add the corresponding unlabeled inhibitor (e.g., GBR-12909 for the hDAT plate) to saturate the transporters, followed by the radioligand. This measures binding to non-target sites.

  • Competition Binding: Add the serially diluted test compounds to the remaining wells, followed by the specific radioligand.

  • Incubation: Add the prepared cell membranes (typically 5-20 µg of protein per well) to all wells to initiate the binding reaction. Incubate for 60-90 minutes at room temperature with gentle agitation.[5]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing quickly with ice-cold buffer to separate bound from free radioligand.[5]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[5]

Data Analysis:

  • Calculate the specific binding by subtracting the average non-specific binding from all other values.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Data Presentation: Predicted Binding Affinity (Ki, nM)

EnantiomerhDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)
(S)-1-(4-Bromophenyl)propan-1-amineExperimental ValueExperimental ValueExperimental Value
(R)-1-(4-Bromophenyl)propan-1-amineExperimental ValueExperimental ValueExperimental Value
Racemic MixtureExperimental ValueExperimental ValueExperimental Value
This table is a template for presenting the experimental results.
Protocol 2: Synaptosome Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency of the test compounds in inhibiting the transport of neurotransmitters into nerve terminals (synaptosomes) or cells expressing the transporters.[6][7]

Objective: To determine the functional potency (IC50) of (S)- and (R)-1-(4-bromophenyl)propan-1-amine to inhibit the uptake of [³H]dopamine, [³H]serotonin, and [³H]norepinephrine.

Materials:

  • HEK293 cells expressing hDAT, hSERT, or hNET, or freshly prepared synaptosomes from rat brain tissue (e.g., striatum for DAT).[6][7][8]

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Uptake Buffer (e.g., Krebs-Henseleit buffer).

  • Inhibitors for non-specific uptake: 10 µM Cocaine (for DAT), 10 µM Citalopram (for SERT), 10 µM Desipramine (for NET).[4]

  • Test Compounds: Stock solutions of (S)- and (R)-1-(4-bromophenyl)propan-1-amine.

Step-by-Step Protocol:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate the day before the assay.

  • Pre-incubation: On the day of the assay, wash the cells with buffer. Pre-incubate the cells with various concentrations of the test compounds or vehicle for 10-20 minutes at room temperature.[4]

  • Initiate Uptake: Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., [³H]dopamine) to each well.

  • Incubation: Incubate for a very short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[3][4] The timing is critical to stay within the linear phase of transport.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis & Quantification: Lyse the cells and measure the internalized radioactivity using a scintillation counter.

Data Analysis:

  • Determine non-specific uptake from wells containing a high concentration of a known inhibitor (e.g., cocaine).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the log concentration of the test compound and use non-linear regression to determine the IC50 value.

Data Presentation: Predicted Functional Potency (IC50, nM)

EnantiomerhDAT IC50 (nM)hSERT IC50 (nM)hNET IC50 (nM)
(S)-1-(4-Bromophenyl)propan-1-amineExperimental ValueExperimental ValueExperimental Value
(R)-1-(4-Bromophenyl)propan-1-amineExperimental ValueExperimental ValueExperimental Value
Racemic MixtureExperimental ValueExperimental ValueExperimental Value
This table is a template for presenting the experimental results.

Visualization of Key Concepts and Workflows

Stereoselectivity cluster_receptor Receptor Binding Site cluster_ligands Enantiomers receptor Chiral Binding Pocket Site A Site B Site C s_enantiomer (S)-Enantiomer Correct Fit s_enantiomer->receptor:f1 High Affinity Interaction r_enantiomer (R)-Enantiomer Poor Fit r_enantiomer->receptor:f2 Low Affinity Interaction

Caption: Stereoselectivity at a receptor binding site.

Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Components in 96-well Plate A->B C Separate Bound/Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki Calculation) D->E

Caption: General workflow for a radioligand binding assay.

Discussion and Expected Outcomes

The principles of stereoselectivity suggest that the (S)- and (R)-enantiomers of 1-(4-bromophenyl)propan-1-amine will not have identical biological activity. It is common for one enantiomer to possess the majority of the activity at the primary target. For example, in many substituted cathinones and amphetamines, the (S)-enantiomer is more potent at DAT and NET.

By performing the binding and uptake assays described, a researcher can build a comprehensive pharmacological profile:

  • Potency: A low Ki and IC50 value indicates high potency. A significant difference (e.g., >10-fold) between the (S) and (R) enantiomers would confirm stereoselectivity.

  • Selectivity: By comparing the Ki values across DAT, SERT, and NET, one can determine the selectivity profile. For instance, a compound with a Ki of 10 nM at DAT and 1000 nM at SERT is 100-fold selective for the dopamine transporter. The enantiomers may differ not only in potency but also in their selectivity profile.

These results are crucial for any further drug development. A highly potent and selective enantiomer (the eutomer) could be pursued as a therapeutic candidate, while the less active or non-selective enantiomer (the distomer) might contribute to off-target effects or be metabolically inert. Understanding this relationship is fundamental to designing safer and more effective medicines.

Conclusion

References

  • Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. Retrieved from Benchchem website.[4]

  • PubMed. (n.d.). Uptake and release of neurotransmitters. Retrieved from PubMed website.[6]

  • Bio-protocol. (n.d.). In vitro uptake assays in synaptosomes. Retrieved from Bio-protocol website.[7]

  • Thermo Fisher Scientific - US. (2012, May 10). Isolate Functional Synaptosomes. Retrieved from Thermo Fisher Scientific website.[8]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from Springer Nature website.[1]

  • PubMed Central. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from PubMed Central website.[3]

  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. Retrieved from ResearchGate website.[2]

  • NCBI. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[5]

  • Sigma-Aldrich. (n.d.). (S)-(−)-1-(4-Bromophenyl)ethylamine. Retrieved from Sigma-Aldrich website.

  • ChemBK. (2024, April 9). (1S)-1-(4-bromophenyl)propan-1-aminium. Retrieved from ChemBK website.[9]

  • Chem-Impex. (n.d.). (S)-(-)-1-(4-Bromophenyl)ethylamine. Retrieved from Chem-Impex website.[10]

  • CymitQuimica. (n.d.). 1-(4-Bromophenyl)propan-1-amine. Retrieved from CymitQuimica website.

  • Sigma-Aldrich. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine. Retrieved from Sigma-Aldrich website.

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A Researcher's Guide to the Structure-Activity Relationship of Phenylpropanamine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of psychoactive compounds, understanding the nuanced relationship between chemical structure and biological activity is paramount. This guide provides an in-depth comparative analysis of phenylpropanamine analogs, a class of compounds known for their profound effects on the central nervous system (CNS). Drawing upon extensive experimental data, this document elucidates the critical structural determinants of their interactions with monoamine transporters, offering a predictive framework for their pharmacological profiles.

Introduction: The Phenylpropanamine Scaffold and its Significance

The phenylpropanamine backbone, characterized by a phenyl group attached to a propane chain with an amine group, is the foundational structure for a wide array of psychoactive substances, including amphetamines and synthetic cathinones.[1] These compounds primarily exert their effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), modulating the synaptic concentrations of these key neurotransmitters.[2] Their mechanism of action can be broadly categorized into two classes: reuptake inhibitors that block the transporter, and releasing agents that act as substrates and induce reverse transport.[1] This guide will dissect the structure-activity relationships (SAR) that govern these distinct pharmacological actions.

Decoding the Structure-Activity Relationship: A Three-Pronged Approach

The biological activity of phenylpropanamine analogs can be systematically understood by examining modifications at three key positions: the phenyl ring, the α-alkyl chain, and the N-alkyl substituent.

The Influence of Phenyl Ring Substitutions

Substitutions on the phenyl ring have a profound impact on the potency and selectivity of these compounds for the different monoamine transporters.

  • Para-Substitutions and SERT Selectivity: The addition of substituents at the para- (4-) position of the phenyl ring, particularly those with increasing steric bulk, tends to enhance potency at the serotonin transporter (SERT) relative to the dopamine transporter (DAT).[1][3] For instance, adding a trifluoromethyl group at the para-position significantly increases SERT selectivity.[4]

  • Halogenation: Para-halogenated cathinones generally exhibit lower DAT/SERT inhibition ratios compared to their non-substituted or meta-substituted counterparts, indicating a shift towards greater serotonergic activity.[4]

  • Methylenedioxy Group: The addition of a 3,4-methylenedioxy group to the phenyl ring can increase affinity for the transporters but may have varied effects on potency depending on the rest of the molecule.[5]

Table 1: Influence of Para-Substitution on Methcathinone Analog Activity at DAT and SERT [3]

CompoundPara-Substituent (R)DAT Release EC50 (nM)SERT Release EC50 (nM)DAT/SERT Selectivity Ratio
Methcathinone-H3310,000303
4-F-MCAT-F783,00038
4-Cl-MCAT-Cl1104504.1
4-Br-MCAT-Br1303002.3
4-CH3-MCAT (Mephedrone)-CH3501202.4
4-OCH3-MCAT-OCH32001500.75
4-CF3-MCAT-CF33,0001500.05
The Role of the α-Alkyl Chain

Modifications to the propane side chain, particularly the length of the α-alkyl group, significantly influence the affinity and potency of these analogs, especially for the α-pyrrolidinophenone class of cathinones.

  • Increased Chain Length, Increased DAT Affinity: For α-pyrrolidinophenones, increasing the length of the α-carbon chain from a methyl (α-PPP) to a pentyl group (PV-8) leads to a progressive increase in affinity for the dopamine transporter (DAT).[5][6] A similar trend is observed for the potency of these compounds as uptake inhibitors at DAT.[5]

  • β-Keto Group: The presence of a β-keto group, which defines the cathinone subclass, generally results in weaker locomotor stimulant effects compared to their amphetamine counterparts which lack this group.[7]

Table 2: Effect of α-Alkyl Chain Length on the Affinity (Ki) of α-Pyrrolidinophenones for Monoamine Transporters [5]

Compoundα-Alkyl ChainhDAT Ki (µM)hNET Ki (µM)hSERT Ki (µM)
α-PPPMethyl1.292.0161.4
α-PBPEthyl0.1450.4511.2
α-PVPPropyl0.02220.123.2
α-PHPButyl0.0160.041.9
PV-8Pentyl0.01480.031.5
N-Alkylation and its Impact on Activity

Alterations to the amine group, specifically the nature of the N-alkyl substituent, are critical in determining whether a compound acts as a transporter substrate (releaser) or an inhibitor (blocker), and also affects its overall potency.

  • Substrate vs. Inhibitor: Lengthening the N-alkyl substituent can shift the mechanism of action from a releasing agent to a reuptake inhibitor. For example, in the 4-methylamphetamine series, the N-methyl analog is a potent DAT substrate, while longer N-alkyl chains reduce or eliminate this activity.[8]

  • Potency: Increasing the N-alkyl chain length from methyl to butyl in 4-methylamphetamine analogs leads to a stepwise decrease in potency for inhibiting uptake at DAT, NET, and SERT.[8]

  • Pyrrolidine Ring: The incorporation of the nitrogen into a pyrrolidine ring, as seen in α-pyrrolidinophenones, generally results in compounds that act as potent reuptake inhibitors rather than releasing agents.[6]

Table 3: Influence of N-Alkylation on the Potency (IC50) of 4-Methylamphetamine Analogs for Monoamine Transporter Uptake Inhibition [8]

CompoundN-Alkyl GroupDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
N-Methyl (4-MA)Methyl3525450
N-EthylEthyl150801,500
N-PropylPropyl5002503,000
N-ButylButyl1,500800>10,000

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The following protocols are foundational for characterizing the pharmacological profile of novel phenylpropanamine analogs.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters.

Protocol:

  • Cell Culture: Utilize human embryonic kidney (HEK) 293 cells stably transfected with the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere.

  • Compound Incubation: Wash the cells with buffer and then incubate with varying concentrations of the test compound for a predetermined time (e.g., 10 minutes).

  • Radiolabeled Neurotransmitter Addition: Add a specific concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer and aspirating the medium.

  • Quantification: Lyse the cells and quantify the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vitro Monoamine Transporter Release Assay

This assay identifies compounds that act as substrates and induce neurotransmitter release.

Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Radiolabel Loading: Incubate the synaptosomes with a radiolabeled substrate (e.g., [³H]MPP+ for DAT or [³H]5-HT for SERT) to allow for uptake.

  • Washing: Wash the synaptosomes to remove excess extracellular radiolabel.

  • Compound Incubation: Resuspend the loaded synaptosomes in buffer and expose them to various concentrations of the test compound.

  • Release Measurement: At specified time points, separate the synaptosomes from the supernatant by rapid filtration.

  • Quantification: Measure the amount of radioactivity released into the supernatant using liquid scintillation counting.

  • Data Analysis: Calculate the EC50 values for release by plotting the amount of release against the concentration of the test compound.

In Vivo Locomotor Activity Assessment

This behavioral assay in rodents is used to evaluate the stimulant or depressant effects of a compound.

Protocol:

  • Animal Acclimation: Acclimate mice or rats to the testing environment (e.g., open-field arena) to reduce novelty-induced hyperactivity.

  • Compound Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).

  • Locomotor Activity Recording: Immediately place the animal in the open-field arena equipped with automated photobeam detectors to track movement.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, rearing frequency) over a set period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data to determine the dose-dependent effects of the compound on locomotor activity. Compare the effects to known stimulants like amphetamine or cocaine.

Visualizing the Concepts: Diagrams for Clarity

General Structure-Activity Relationship of Phenylpropanamine Analogs

SAR_Phenylpropanamine cluster_scaffold Phenylpropanamine Scaffold cluster_modifications Structural Modifications cluster_activity Pharmacological Activity Scaffold Phenyl-CH(R1)-CH(NHR2)-R3 PhenylRing Phenyl Ring (Position of Substituents) Potency Potency (IC50, EC50, Ki) PhenylRing->Potency Influences Selectivity Selectivity (DAT vs. SERT vs. NET) PhenylRing->Selectivity Strongly Influences AlphaAlkyl α-Alkyl Chain (R1) (Length and Branching) AlphaAlkyl->Potency Modulates NAlkyl N-Alkyl Group (R2) (Size and Cyclization) NAlkyl->Potency Affects Mechanism Mechanism of Action (Releaser vs. Inhibitor) NAlkyl->Mechanism Critically Determines

Caption: Key structural modifications and their impact on pharmacological activity.

Experimental Workflow for Monoamine Transporter Uptake Assay

Transporter_Assay_Workflow start Start cell_culture Culture Transfected HEK293 Cells (hDAT/hNET/hSERT) start->cell_culture plating Plate Cells in 96-well Plates cell_culture->plating incubation Incubate with Test Compound plating->incubation radiolabel Add Radiolabeled Neurotransmitter incubation->radiolabel termination Terminate Uptake (Wash with Cold Buffer) radiolabel->termination lysis Cell Lysis termination->lysis quantification Quantify Radioactivity (Scintillation Counting) lysis->quantification analysis Data Analysis (Calculate IC50) quantification->analysis end End analysis->end DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Exocytosis DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds signaling Downstream Signaling (e.g., cAMP pathway) DA_receptor->signaling Activates Phenylpropanamine Phenylpropanamine Analog Phenylpropanamine->DAT Blocks (Inhibitor) or Reverses (Releaser)

Caption: Simplified schematic of the dopamine transporter's role in synaptic transmission and the site of action for phenylpropanamine analogs.

Conclusion: A Predictive Framework for Drug Development

The structure-activity relationships of phenylpropanamine analogs are a testament to the principle that subtle molecular modifications can lead to dramatic shifts in pharmacological profiles. By systematically evaluating substitutions on the phenyl ring, alterations to the α-alkyl chain, and variations in the N-alkyl group, researchers can rationally design compounds with desired potencies, selectivities, and mechanisms of action at monoamine transporters. This guide provides a foundational framework and the necessary experimental methodologies to advance the exploration and development of novel CNS-active agents.

References

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., et al. (2013). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 38(4), 552-562. [Link]

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  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 363(1), 123-135. [Link]

  • Gannon, B. M., Williamson, M. R., Rico, M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(13), 2629-2637. [Link]

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  • Gatch, M. B., & Forster, M. J. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence, 199, 50-58. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 1950-1961. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. [Link]

  • Votaw, J. R., Howell, L. L., & Martarello, L. (2018). Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 84(Pt A), 272-279. [Link]

  • Baumann, M. H., & Volkow, N. D. (2016). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 29, 239-261. [Link]

  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., et al. (2019). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. The Journal of Pharmacology and Experimental Therapeutics, 371(2), 439-450. [Link]

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2012). The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue. Neuropsychopharmacology, 37(5), 1192-1203. [Link]

  • Archer, R. P., Daws, L. C., & Lominac, K. D. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1677, 343-353. [Link]

  • Niello, M., Cintulova, D., Hellsberg, E., et al. (2019). The abuse-related effects of synthetic cathinones are critically dependent on their DAT over SERT selectivity. Neuropharmacology, 158, 107721. [Link]

  • Saha, K., Partilla, J. S., Lehner, K. R., et al. (2015). 'Second-generation' synthetic cathinones: pharmacological effects in mice, rats, and in vitro. British Journal of Pharmacology, 172(10), 2445-2456. [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496. [Link]

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A Senior Application Scientist’s Guide to the Determination of Enantiomeric Excess (ee %) for 1-(4-Bromophenyl)propan-1-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The target of our analysis, 1-(4-Bromophenyl)propan-1-amine, is a chiral primary amine and a valuable building block whose enantiomeric composition must be precisely controlled.

The quantitative measure of this control is the enantiomeric excess (ee %), which defines the degree to which one enantiomer is present in a mixture over the other.[1][2] Regulatory bodies worldwide mandate stringent analysis of enantiomeric purity, making the selection of a robust and reliable analytical method a critical decision point in the research and development pipeline.[3]

This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess of 1-(4-Bromophenyl)propan-1-amine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the foundational principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific needs.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity assessment. Its strength lies in the physical separation of enantiomers, allowing for direct and unambiguous quantification.

Principle of Separation

The separation is achieved using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes between the analyte enantiomers and the stationary phase.[4] The difference in the stability or binding energy of these diastereomeric complexes results in differential retention times, allowing one enantiomer to elute from the column before the other.[4] For a primary amine like our target compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or Pirkle-type columns are often highly effective.[4][5][6]

Experimental Protocol: Chiral HPLC

This protocol is designed as a robust starting point for the analysis of 1-(4-Bromophenyl)propan-1-amine. Optimization may be required based on the specific instrumentation and column used.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column Selection: A (R,R) Whelk-O1 column (a Pirkle-type CSP) is an excellent choice due to its π-acceptor and π-donor characteristics, which interact favorably with the aromatic ring and amine group of the analyte.[5]

    • Scientist's Insight: The covalent bonding of this CSP provides exceptional durability, a key factor for routine analysis in a high-throughput environment.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Ethanol, Trifluoroacetic Acid (TFA), and Isopropylamine in a ratio of 95:5:0.1:0.025 (v/v/v/v).

    • Causality: This is a normal-phase separation. Ethanol acts as the polar modifier to control retention. The acidic (TFA) and basic (Isopropylamine) additives are crucial for suppressing unwanted ionic interactions with the silica support and ensuring sharp, symmetrical peaks for the basic amine analyte.[5]

  • Sample Preparation: Dissolve the sample of 1-(4-Bromophenyl)propan-1-amine in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 225 nm

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = [ | (Area₁ - Area₂) / (Area₁ + Area₂) | ] × 100

Data Presentation: Representative HPLC Results
Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min)~18.0~22.5
Peak Area (arbitrary units)975002500
Calculated ee % \multicolumn{2}{c
Note: Data is illustrative. Retention times are based on a similar separation of β-amino-β-(4-bromophenyl) propionic acid and may vary.[5]
Workflow Visualization: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MP Prepare Mobile Phase (Hexane/EtOH/TFA/IPA) Injector Inject Sample (10 µL) Sample Dissolve Analyte (1 mg/mL) Sample->Injector Column Chiral Column ((R,R) Whelk-O1) Injector->Column Separation Detector UV Detector (225 nm) Column->Detector Elution Integrate Integrate Peak Areas Detector->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination by Chiral HPLC.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is another powerful chromatographic technique, particularly suited for volatile and thermally stable compounds. For many amines, derivatization is a prerequisite to analysis.

Principle of Separation

Similar to HPLC, chiral GC relies on a chiral stationary phase, typically a derivatized cyclodextrin coated onto the inner wall of a capillary column.[7] The enantiomers of the analyte partition differently into the CSP, forming transient diastereomeric inclusion complexes, which leads to their separation.[7] Primary amines like our analyte often exhibit poor peak shape and may adsorb irreversibly onto the column. Therefore, derivatization (e.g., acylation) is typically employed to block the active amine group, increase volatility, and improve chromatographic performance.[8]

Experimental Protocol: Chiral GC
  • Derivatization (Mandatory Step):

    • In a vial, dissolve ~1 mg of the amine sample in 0.5 mL of a suitable solvent (e.g., Dichloromethane).

    • Add a slight excess of an acylating agent, such as Trifluoroacetic Anhydride (TFAA), and a non-nucleophilic base (e.g., Pyridine).

    • Allow the reaction to proceed for 15-30 minutes at room temperature. The resulting trifluoroacetamide is highly volatile and suitable for GC analysis.

    • Scientist's Insight: TFAA is an excellent choice as the resulting derivative introduces fluorine atoms, making it compatible with a highly sensitive Electron Capture Detector (ECD) if needed, though a Flame Ionization Detector (FID) is standard.

  • Instrumentation: A Gas Chromatograph with a capillary inlet and an FID.

  • Column Selection: A cyclodextrin-based chiral column, such as an Rt-βDEXse or similar phase.

  • GC Conditions:

    • Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 200 °C, hold for 5 min. (This is a starting point and must be optimized).

    • Detector Temperature: 250 °C (FID).

  • Data Analysis: Calculate ee % from the integrated peak areas of the two derivatized enantiomers, using the same formula as for HPLC.

Data Presentation: Representative GC Results
ParameterDerivatized (R)-EnantiomerDerivatized (S)-Enantiomer
Retention Time (min)~15.2~15.8
Peak Area (arbitrary units)12500011500
Calculated ee % \multicolumn{2}{c
Note: Data is illustrative and highly dependent on the specific derivatization and GC conditions.
Workflow Visualization: Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Analyte Deriv Derivatize with TFAA Sample->Deriv Injector Inject Sample (1 µL) Deriv->Injector Column Chiral Column (e.g., Rt-βDEXse) Injector->Column Separation Detector FID Detector Column->Detector Detection Integrate Integrate Peak Areas Detector->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination by Chiral GC.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment in situ, which makes the chemically equivalent enantiomers magnetically non-equivalent and thus distinguishable in the NMR spectrum.[9]

Principle of Differentiation

Enantiomers in an achiral solvent have identical NMR spectra. To differentiate them, a chiral auxiliary is added to convert the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and, therefore, different NMR spectra.[10] This can be achieved in two ways:

  • Chiral Derivatizing Agents (CDAs): The analyte reacts with an enantiomerically pure CDA to form a stable, covalent diastereomeric pair. A classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[2][10][11]

  • Chiral Solvating Agents (CSAs): The analyte forms weak, non-covalent, and rapidly exchanging diastereomeric complexes with an enantiomerically pure CSA. Common CSAs for amines include derivatives of 1,1'-bi-2-naphthol (BINOL).[12][13][14]

Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)

The CSA method is often preferred for its simplicity and speed, as it avoids a chemical reaction and workup.[12][13]

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz is recommended).

  • Reagent Selection: (R)-1,1'-Bi-2-naphthol ((R)-BINOL) is an effective CSA for primary amines.[12]

  • Sample Preparation:

    • In an NMR tube, dissolve ~5-10 mg of the 1-(4-Bromophenyl)propan-1-amine sample in ~0.6 mL of a non-polar deuterated solvent, such as Chloroform-d (CDCl₃) or Benzene-d₆.

    • Causality: Non-polar solvents are critical as they minimize competition with the solvent for interaction with the CSA, promoting stronger analyte-CSA complexation and maximizing the chemical shift difference (Δδ).[12]

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add 1.0 to 1.5 equivalents of the CSA (e.g., (R)-BINOL) to the NMR tube. Shake well to ensure mixing.

  • NMR Acquisition:

    • Acquire a second ¹H NMR spectrum. Look for splitting of a well-resolved proton signal, typically the proton at the stereocenter (the α-proton).

  • Data Analysis:

    • Identify the pair of signals corresponding to the two diastereomeric complexes.

    • Carefully integrate both signals.

    • Calculate the ee % based on the ratio of the integrals:

      • ee (%) = [ | (Integral₁ - Integral₂) / (Integral₁ + Integral₂) | ] × 100

Data Presentation: Representative NMR Results (CSA Method)
Analyte ProtonDiastereomeric Complex 1Diastereomeric Complex 2
α-H Chemical Shift (δ, ppm)4.15 (quartet)4.12 (quartet)
Integral Value98.02.0
Calculated ee % \multicolumn{2}{c
Note: Data is illustrative. The magnitude of the chemical shift difference (Δδ) depends on the CSA, solvent, and temperature.
Workflow Visualization: NMR Analysis

NMR_Workflow cluster_cda CDA Path cluster_csa CSA Path Analyte Analyte (Enantiomeric Mixture) CDA Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Analyte->CDA CSA Add Chiral Solvating Agent (e.g., (R)-BINOL) Analyte->CSA Diastereomers Forms Covalent Diastereomers CDA->Diastereomers NMR Acquire NMR Spectrum (e.g., ¹H NMR) Diastereomers->NMR Complexes Forms Non-covalent Complexes CSA->Complexes Complexes->NMR Analysis Integrate Resolved Signals & Calculate ee% NMR->Analysis

Caption: Comparative workflows for ee% determination by NMR.

Objective Comparison of Methods

The choice of analytical method is a strategic one, balancing the need for accuracy with practical considerations like sample throughput, development time, and the specific information required.

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Physical separation on a CSPPhysical separation on a CSPIn-situ formation of diastereomers/complexes
Accuracy/Precision ExcellentExcellentVery Good to Excellent[9]
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (requires mg of sample)
Sample Throughput Moderate to HighModerate (derivatization can be a bottleneck)High (CSA method) to Low (CDA method)
Method Dev. Time Can be significant (column/mobile phase screening)Moderate to Significant (derivatization + temp. program)Potentially very fast with a suitable CSA/CDA[15]
Sample Prep Simple dissolutionDerivatization often requiredSimple mixing (CSA) or reaction/workup (CDA)
Destructive? Yes (sample is consumed)Yes (sample is consumed)No (sample can be recovered)
Absolute Config. No (requires an enantiopure standard)No (requires an enantiopure standard)[8]Yes (possible with CDAs like Mosher's acid)[10][11]
Instrumentation Standard laboratory equipmentStandard laboratory equipmentHigher capital cost, specialized instrument

Senior Scientist's Recommendations

  • For Routine Quality Control (QC) and High-Throughput Screening: Chiral HPLC is the undisputed method of choice. Once a method is validated, it is exceptionally robust, reproducible, and easily automated. Its high precision is ideal for release testing of pharmaceutical intermediates and final products.

  • For Volatile Analogs or Orthogonal Validation: Chiral GC serves as an excellent orthogonal technique to HPLC. If the analyte or related impurities are amenable to gas chromatography, a validated GC method provides a powerful secondary confirmation of enantiomeric purity.

  • For Rapid Screening and Mechanistic Studies: NMR with a Chiral Solvating Agent is unparalleled in speed for initial ee % determination.[12][13] The ability to simply mix and measure makes it ideal for screening reaction conditions in an academic or process development setting.

  • For Absolute Configuration Assignment: NMR with a Chiral Derivatizing Agent (like Mosher's acid) is the only technique among the three that can be used to determine the absolute configuration of a novel chiral center without requiring X-ray crystallography.[2][10] This is an invaluable tool in early-stage drug discovery and chemical synthesis.

Ultimately, the methods are complementary. A comprehensive analytical package for a chiral drug substance in development may leverage HPLC for routine QC, NMR for initial configuration assignment, and GC for specific impurity analysis, ensuring a complete and trustworthy picture of the molecule's stereochemical integrity.

References

  • Inorganic Chemistry. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications. Available from: [Link]

  • Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature. Available from: [Link]

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Available from: [Link]

  • PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. National Library of Medicine. Available from: [Link]

  • JoVE. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Journal of Visualized Experiments. Available from: [Link]

  • RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Royal Society of Chemistry. Available from: [Link]

  • Analytical Chemistry. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available from: [Link]

  • Analytical Chemistry. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available from: [Link]

  • ResearchGate. NMR derivatization protocol for chiral recognition of racemic primary.... ResearchGate. Available from: [Link]

  • Helvetica Chimica Acta. Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. Available from: [Link]

  • RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Royal Society of Chemistry. Available from: [Link]

  • ACS Publications. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Wikipedia. Available from: [Link]

  • UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. Available from: [Link]

  • Wikipedia. Enantiomeric excess. Wikipedia. Available from: [Link]

  • Bates College. Calix[16]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. Available from: [Link]

  • The Journal of Organic Chemistry. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available from: [Link]

  • PharmaGuru. How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available from: [Link]

  • Accounts of Chemical Research. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Available from: [Link]

  • University of Liverpool. Stereochemistry - Stereoelectronics. University of Liverpool. Available from: [Link]

  • University of Bristol. Determination of enantiomeric excess. University of Bristol. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]

  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. Available from: [Link]

  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [https://www.mdpi.com/23 separations-08-00165/pdf?version=1630489998]([Link] separations-08-00165/pdf?version=1630489998)

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available from: [Link]

  • BGB Analytik. CHIRAL Handbook. BGB Analytik. Available from: [Link]

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A Senior Application Scientist's Guide to Resolving Bromophenylpropanamine Enantiomers: A Comparative Analysis of Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in chiral separations.

Introduction: The Challenge of Bromophenylpropanamine Enantiomers

3-Amino-3-(4-bromophenyl)propane, or bromophenylpropanamine, is a chiral primary amine whose enantiomers can exhibit distinct pharmacological and toxicological profiles. As regulatory agencies increasingly mandate the characterization and control of individual stereoisomers in pharmaceutical compounds, the efficient and robust separation of these enantiomers becomes a critical task in drug discovery, development, and quality control. The primary amino group and the aromatic phenyl ring present key interaction sites for chiral recognition, making high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) the method of choice for this analytical challenge.

This guide provides an in-depth comparison of different classes of chiral stationary phases for the resolution of bromophenylpropanamine enantiomers. We will delve into the underlying chiral recognition mechanisms and present supporting experimental data to empower researchers to make informed decisions for their specific analytical needs.

Understanding the Analyte: Bromophenylpropanamine

The structure of bromophenylpropanamine features a chiral center at the carbon atom bonded to the amino group. The key functional groups for chiral interaction are the basic primary amine and the π-electron-rich bromophenyl group. The choice of a suitable CSP will depend on its ability to engage in stereoselective interactions with these functionalities.

Experimental Workflow for Chiral Method Development

A systematic approach to chiral method development is crucial for efficiently identifying the optimal stationary and mobile phases. The following workflow represents a common strategy employed in our laboratories.

experimental_workflow cluster_screening Phase 1: CSP Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation s1 Select Diverse CSPs (Polysaccharide, Pirkle-type, etc.) s2 Screen with Generic Gradients (Normal & Reversed Phase) s1->s2 s3 Identify Promising 'Hits' s2->s3 o1 Optimize Mobile Phase (Solvent ratio, additives) s3->o1 Lead Candidate(s) o2 Adjust Flow Rate & Temperature o1->o2 o3 Fine-tune for Resolution & Peak Shape o2->o3 v1 Assess Robustness & Reproducibility o3->v1 Optimized Method v2 Validate according to ICH Guidelines v1->v2

Caption: A generalized workflow for chiral method development, from initial screening to final validation.

Comparison of Chiral Stationary Phases

Pirkle-Type (Brush-Type) CSPs: The (R,R) Whelk-O1

Pirkle-type CSPs operate on a principle of forming transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The (R,R) Whelk-O1 is a "π-electron acceptor/π-electron donor" phase that has demonstrated broad applicability for a variety of chiral compounds, including primary amines.[1][2]

Chiral Recognition Mechanism:

The chiral recognition on a Whelk-O1 stationary phase is often described by a three-point interaction model. For an amine like bromophenylpropanamine, these interactions are proposed to be:

  • Hydrogen Bonding: The amide proton on the CSP acts as a hydrogen bond donor to the primary amine of the analyte.

  • π-π Stacking: The electron-deficient dinitrophenyl group on the CSP interacts with the electron-rich bromophenyl ring of the analyte.

  • Steric Hindrance: The overall shape of the chiral selector creates a pocket that sterically favors the binding of one enantiomer over the other.

pirkle_mechanism cluster_interactions Key Interactions for Chiral Recognition CSP (R,R) Whelk-O1 N-H (H-bond donor) Dinitrophenyl (π-acceptor) Steric Pocket Analyte Bromophenylpropanamine Enantiomer NH2 (H-bond acceptor) Bromophenyl (π-donor) Chiral Center CSP:h->Analyte:a 1 CSP:p->Analyte:br 2 CSP:s->Analyte:c 3 H-Bond Hydrogen Bonding Pi-Stacking π-π Stacking Steric-Fit Steric Fit

Caption: Proposed three-point interaction model for chiral recognition on a Whelk-O1 CSP.

Experimental Data:

A validated method for the closely related compound, β-amino-β-(4-bromophenyl) propionic acid, provides a strong starting point for the separation of bromophenylpropanamine.[3]

ParameterValueReference
Chiral Stationary Phase (R, R) Whelk-O1[3]
Column Dimensions 250 x 4.6 mm, 5 µm[3]
Mobile Phase n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025 v/v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 225 nm[3]
Resolution (Rs) > 2.5[3]

Rationale for Experimental Choices:

  • Normal Phase Chromatography: The use of a non-polar primary solvent (n-hexane) with a polar modifier (ethanol) is typical for Pirkle-type CSPs and enhances the specific interactions required for chiral recognition.

  • Mobile Phase Additives: Trifluoroacetic acid (TFA) is added to protonate the primary amine, improving peak shape and ensuring consistent interaction with the CSP. Isopropyl amine is a basic additive that can compete with the analyte for active sites on the silica surface, reducing peak tailing.[3]

Polysaccharide-Based CSPs: Cellulose and Amylose Derivatives

Polysaccharide-based CSPs, such as those commercialized under the brand names Chiralpak®, Chiralcel®, and Lux®, are some of the most widely used and versatile phases for chiral separations.[4] These CSPs consist of derivatized cellulose or amylose coated or covalently bonded to a silica support. The helical structure of the polysaccharide backbone creates chiral grooves and cavities where analyte enantiomers can interact differently.

Chiral Recognition Mechanism:

The chiral recognition on polysaccharide CSPs is a complex interplay of multiple interaction types:

  • Hydrogen Bonding: The carbamate groups on the derivatized polysaccharide can act as both hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The polar carbamate linkages provide sites for dipole-dipole interactions.

  • π-π Interactions: The phenyl groups on the carbamate derivatives can engage in π-π stacking with the aromatic ring of the analyte.

  • Steric Inclusion: The helical structure of the polysaccharide creates a chiral environment where one enantiomer fits more favorably into the grooves of the CSP.

For bromophenylpropanamine, the primary amine and the bromophenyl ring are the key sites for these interactions.

Promising Polysaccharide CSPs and Expected Performance:

Projected Experimental Protocol for Polysaccharide CSPs:

The following protocol is a recommended starting point for screening bromophenylpropanamine on polysaccharide-based CSPs.

ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase Lux Cellulose-2 or Chiralpak AD-HProven efficacy for similar amine compounds.[5][6]
Column Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions for good resolution.
Mobile Phase (Normal Phase) n-hexane:isopropanol (90:10 v/v) with 0.1% diethylamine (DEA)A common starting point for chiral amines. DEA is a basic modifier to improve peak shape.
Mobile Phase (Polar Organic) Acetonitrile:methanol (90:10 v/v) with 0.1% DEAAn alternative mode offering different selectivity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °CAmbient temperature is a good starting point; optimization may involve cooling.
Detection UV at 220-230 nmWavelength range for phenyl-containing compounds.

Step-by-Step Methodology:

  • Column Equilibration: Equilibrate the chosen polysaccharide CSP with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the bromophenylpropanamine racemate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Monitor the elution profile at the specified wavelength.

  • Optimization: If separation is observed, adjust the ratio of the alcohol modifier and the concentration of the amine additive to optimize resolution and analysis time. If no separation is observed, switch to a different mobile phase mode (e.g., from normal phase to polar organic) or screen a different polysaccharide-based CSP.

Summary and Recommendations

Chiral Stationary PhasePrimary Recognition MechanismAdvantagesConsiderations
(R,R) Whelk-O1 H-bonding, π-π stacking, steric interactionsProven method for a close analog, robust and reliable.May require careful optimization of acidic and basic additives.
Polysaccharide-Based (e.g., Lux Cellulose-2, Chiralpak AD-H) H-bonding, dipole-dipole, π-π interactions, steric inclusionBroad applicability, high success rate for a wide range of compounds.The large variety of available phases can make initial selection challenging.

For the resolution of bromophenylpropanamine enantiomers, a two-pronged approach is recommended:

  • High-Confidence Starting Point: Begin with the (R,R) Whelk-O1 CSP using the mobile phase conditions detailed in the table above. This method has a high probability of success due to its validation on a very similar molecule.[3]

  • Alternative Selectivity Screening: Concurrently, or if the Whelk-O1 method requires significant optimization, screen a polysaccharide-based CSP such as Lux Cellulose-2 or Chiralpak AD-H. These phases offer a different chiral recognition mechanism and may provide a superior or more robust separation.

By understanding the underlying principles of chiral recognition and employing a systematic screening and optimization strategy, researchers can confidently develop effective and reliable methods for the separation of bromophenylpropanamine enantiomers, a critical step in the development of safe and effective pharmaceuticals.

References

  • Zhao, C. F., & Cann, N. M. (2008). Molecular dynamics study of chiral recognition for the whelk-O1 chiral stationary phase. Analytical Chemistry, 80(7), 2426–2438. Available at: [Link]

  • Zhao, C. F., & Cann, N. M. (2008). Molecular Dynamics Study of Chiral Recognition for the Whelk-O1 Chiral Stationary Phase. Analytical Chemistry, 80(7), 2426-2438. Available at: [Link]

  • Franzini, R., Pierini, M., Mazzanti, A., Iazzetti, A., Ciogli, A., & Villani, C. (2021). Molecular Recognition of the HPLC Whelk-O1 Selector towards the Conformational Enantiomers of Nevirapine and Oxcarbazepine. Molecules, 26(1), 53. Available at: [Link]

  • Zhao, C. F., & Cann, N. M. (2008). Molecular Dynamics Study of Chiral Recognition for the Whelk-O1 Chiral Stationary Phase. Analytical Chemistry, 80(7), 2426-2438. Available at: [Link]

  • Franzini, R., Pierini, M., Mazzanti, A., Iazzetti, A., Ciogli, A., & Villani, C. (2021). Molecular recognition of the HPLC Whelk-O1 selector towards the conformational enantiomers of nevirapine and oxcarbazepine. Molecules, 26(1), 53. Available at: [Link]

  • Kadkhodaei, M., et al. (2019). Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54. Available at: [Link]

  • Mohr, A. L., et al. (2017). Enantioseparation of methamphetamine by supercritical fluid chromatography with a cellulose- based packed column. Journal of Chromatography B, 1061-1062, 136-141. Available at: [Link]

  • Wang, F., & Asnin, L. D. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 1034(1-2), 85-91. Available at: [Link]

  • Phenomenex. (2022). High-pH Chiral Separation of Amphetamines. Available at: [Link]

  • MDPI. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 24(18), 3322. Available at: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-182. Available at: [Link]

  • Wang, F., & Asnin, L. D. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 1034(1-2), 85–91. Available at: [Link]

  • Phenomenex. (n.d.). METHAMPHETAMINE & AMPHETAMINE. Available at: [Link]

  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-69. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is a cornerstone of product safety and efficacy.[1][2] Related brominated amine compounds often emerge as process-related impurities or degradation products, necessitating robust analytical methods for their detection and quantification.[3] Cross-validation of these analytical methods is not merely a procedural formality but a critical exercise to ensure that data is reliable, reproducible, and consistent across different laboratories, instruments, or even different analytical techniques.[4][5] This guide provides an in-depth, experience-driven comparison of analytical methodologies for brominated amine compounds, focusing on the principles and practicalities of cross-validation to support regulatory compliance and data integrity.[4]

This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols. The narrative will delve into the causality behind experimental choices, grounded in authoritative standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]

Chapter 1: The Analytical Challenge of Brominated Amines

Brominated amine compounds present a unique set of analytical challenges. Their basic nature can lead to deleterious interactions with traditional silica-based chromatography columns, resulting in poor peak shapes and tailing.[9] Furthermore, their polarity and potential for low UV absorbance can complicate direct analysis, often necessitating derivatization to enhance detection.[10] The presence of a bromine atom, while offering a unique isotopic signature for mass spectrometry, also influences the compound's volatility and thermal stability, impacting the choice between liquid and gas chromatography.

Chapter 2: A Comparative Overview of Core Analytical Techniques

The selection of an analytical technique for brominated amines is a critical decision driven by the specific analytical objective, be it routine quality control, impurity profiling, or in-depth structural elucidation.[11] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with Mass Spectrometry (MS) are the most prevalent techniques.[2][3]

Technique Advantages Disadvantages Best Suited For
HPLC-UV Versatile, reliable, and widely used for impurity profiling and stability testing.May require derivatization for amines with low UV absorbance.[10] Potential for peak tailing with basic compounds on certain columns.[9]Quantitative analysis of known impurities in routine QC environments.
GC-MS Excellent for volatile and semi-volatile compounds, providing both separation and structural information.[11][12] High sensitivity, especially with selective detectors like Electron Capture Detectors (ECD) for halogenated compounds.[13][14]Not suitable for non-volatile or thermally labile compounds. May require derivatization to improve volatility.Analysis of volatile impurities and when structural confirmation is needed.
UPLC-MS/MS High sensitivity and specificity, enabling the detection and quantification of trace-level impurities.[15] Provides molecular weight and structural information, crucial for identifying unknown impurities.[15][16]Higher operational complexity and cost compared to HPLC-UV. Potential for matrix effects.In-depth impurity profiling, identification of unknown degradation products, and analysis of complex matrices.

Chapter 3: The Cross-Validation Workflow: A Framework for Ensuring Data Comparability

Cross-validation is a systematic comparison of data from at least two different analytical methods or from the same method used in different laboratories.[17] The primary goal is to demonstrate that the analytical procedures are fit for their intended purpose and produce comparable results.[18][19] The process should be governed by a pre-approved protocol that outlines the objectives, procedures, and, crucially, the acceptance criteria.[4]

The workflow for cross-validation can be visualized as follows:

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting DefineObjective Define Objective (e.g., Method Transfer, Method Comparison) SelectMethods Select Methods/Labs for Comparison DefineObjective->SelectMethods DevelopProtocol Develop & Approve Protocol SelectMethods->DevelopProtocol SetCriteria Define Acceptance Criteria (Based on ICH Q2(R1)) DevelopProtocol->SetCriteria PrepareSamples Prepare & Distribute Homogenous Samples SetCriteria->PrepareSamples AnalyzeMethod1 Analyze Samples (Method/Lab 1) PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze Samples (Method/Lab 2) PrepareSamples->AnalyzeMethod2 CompareData Compare Results AnalyzeMethod1->CompareData AnalyzeMethod2->CompareData StatisticalAnalysis Perform Statistical Analysis CompareData->StatisticalAnalysis MetCriteria Acceptance Criteria Met? StatisticalAnalysis->MetCriteria Investigate Investigate Discrepancies MetCriteria->Investigate No Report Generate Final Report MetCriteria->Report Yes Investigate->Report

Caption: A generalized workflow for the cross-validation of analytical methods.

Acceptance criteria are a critical component of the cross-validation protocol and should be based on established guidelines such as ICH Q2(R1).[6][7][20] For quantitative impurity tests, key validation characteristics to compare include:

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results.[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Range: The interval between the upper and lower concentrations for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[19]

Chapter 4: In-Depth Experimental Protocols and Data Analysis

The following are representative protocols for the analysis of a model brominated amine compound. These should be adapted and validated for specific applications.

Protocol 1: HPLC-UV Method for Quantification

This method is designed for the routine quality control and quantification of a known brominated amine impurity.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[21]

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B). The use of an acidic mobile phase helps to improve peak shape for basic amine compounds by minimizing interactions with residual silanol groups on the column.[9]

  • Gradient Program: A linear gradient from 10% to 90% Solvent B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase, ensuring it is filtered through a 0.45 µm filter before injection.[11]

Protocol 2: UPLC-MS/MS for High-Sensitivity Impurity Profiling

This method is ideal for identifying and quantifying trace-level impurities and for characterizing unknown degradation products.

  • Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle C18 column (e.g., 2.1 mm x 50 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Volatile buffers like formic acid are essential for MS compatibility.[16]

  • Gradient Program: A fast gradient from 5% to 95% Solvent B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Conditions: ESI in positive ion mode. The specific parameters (e.g., capillary voltage, cone voltage, collision energy) must be optimized for the analyte of interest.

Data Comparison for Cross-Validation

The results from the two methods should be compared statistically. For instance, a Student's t-test can be used to compare the mean accuracy, and an F-test can be used to compare the precision.

Validation Parameter HPLC-UV (Hypothetical Data) UPLC-MS/MS (Hypothetical Data) Acceptance Criteria
Linearity (R²) > 0.999> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (% RSD) < 1.5%< 1.0%≤ 2.0%
LOQ (µg/mL) 0.150.01Method-dependent

Chapter 5: Troubleshooting and Field-Proven Insights

  • Peak Tailing: A common issue with amine compounds.[9] Solutions include using a low-pH mobile phase, a high-purity, end-capped column, or adding a competing amine to the mobile phase.

  • Co-elution: When impurities are not fully separated.[22] This can be addressed by optimizing the mobile phase gradient, changing the column chemistry, or using a more selective detector like a mass spectrometer.

  • Matrix Effects in LC-MS: The sample matrix can suppress or enhance the ionization of the analyte. This can be mitigated by effective sample preparation, using an internal standard, or optimizing the chromatographic separation to move the analyte away from interfering components.

Conclusion

The cross-validation of analytical methods for related brominated amine compounds is a multifaceted process that underpins the reliability of pharmaceutical quality control. A thorough understanding of the analytes' chemical properties, coupled with a strategic selection of analytical techniques, is paramount. By adhering to a systematic cross-validation workflow grounded in regulatory guidelines like ICH Q2(R1), and by meticulously documenting each step, researchers and scientists can ensure the integrity and comparability of their analytical data, ultimately safeguarding patient health.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analysis of Related Substances and Impurities GMP. (2024). Tentamus Pharma UK. [Link]

  • Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. (1989). Applied Spectroscopy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical Services. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Chromatography Today. [Link]

  • What is Gas Chromatography?. Teledyne Labs. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • Analytical Method Development for related substances (Organic impurities) in Pharmaceuticals: A Comprehensive review of Methodologies and Regulatory Compliance. (2025). ResearchGate. [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). Chromatography Today. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]

  • Top 11 Pharmaceutical Analytical Techniques Explained. (2024). Pharma Knowledge Forum. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. (2022). ACS Omega. [Link]

  • Cross-validation (analytical chemistry). Wikipedia. [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. (2025). ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Bromophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-(4-Bromophenyl)propan-1-amine Hydrochloride

This guide provides an in-depth operational plan for the safe handling and disposal of this compound (CAS RN: 90485-18-0), a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research environment. This document moves beyond basic safety data sheet (SDS) recommendations, offering a framework grounded in practical laboratory experience and a deep understanding of chemical hazard mitigation.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted phenethylamine derivative. While specific toxicological properties are not extensively documented, the available safety data indicates several key hazards that must be managed.[1][2][3]

Primary Hazards:

  • Harmful if swallowed: Acute oral toxicity is a significant concern.[1][2][3]

  • Causes skin irritation: Direct contact can lead to dermatitis and other skin reactions.[1][2]

  • Causes serious eye irritation: The compound can cause significant damage if it comes into contact with the eyes.[1][2]

  • May cause respiratory irritation: Inhalation of the powdered form can irritate the respiratory tract.[2][4]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of material being used, the potential for aerosolization, and the duration of the handling task.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) is mandatory at all times. The following table outlines the specific PPE required for handling this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).Standard lab coat.N95 respirator if not handled in a chemical fume hood.
Solution Preparation Chemical splash goggles.Nitrile gloves.Standard lab coat.Work in a certified chemical fume hood.
Large-Scale Handling (>10g) Chemical splash goggles and a face shield.Nitrile gloves (double-gloving).Chemical-resistant apron over a lab coat.Work in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or disposable coveralls.N95 respirator or a respirator with a chemical cartridge for large spills.

Rationale for PPE Selection:

  • Eye Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles to provide a complete seal around the eyes.[2][3]

  • Hand Protection: Nitrile gloves offer adequate protection against incidental contact. Double-gloving is a best practice, especially during weighing, to minimize the risk of contamination when removing the outer pair of gloves.[5] Always inspect gloves for tears or punctures before use.[6]

  • Respiratory Protection: The potential for respiratory irritation from the powdered form makes it imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood.[2][4] If a fume hood is not available for small-scale handling, an N95 respirator should be used to prevent inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a self-validating system for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Isolate gather_materials Gather All Necessary Equipment don_ppe->gather_materials 2. Protect weigh Weigh Compound in Fume Hood gather_materials->weigh 3. Ready dissolve Prepare Solution weigh->dissolve 4. Execute label_container Clearly Label Container dissolve->label_container 5. Identify decontaminate Decontaminate Work Surfaces label_container->decontaminate 6. Secure doff_ppe Doff PPE Correctly decontaminate->doff_ppe 7. Clean dispose_waste Dispose of Waste doff_ppe->dispose_waste 8. Finalize

Sources

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1-(4-Bromophenyl)propan-1-amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.